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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

As drug development increasingly focuses on pleiotropic small molecules, the 1,3-thiazolidine scaffold has emerged as a highly versatile pharmacophore. Specifically, 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide repr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on pleiotropic small molecules, the 1,3-thiazolidine scaffold has emerged as a highly versatile pharmacophore. Specifically, 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide represents a unique structural convergence: it combines the redox-active properties of a sulfur-containing heterocycle with the hydrogen-bonding capacity of a carboxamide and the lipophilic membrane-penetrating characteristics of a para-methylphenyl (p-tolyl) group.

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, the causality behind its synthetic workflows, and the self-validating experimental protocols required to evaluate its biological efficacy.

Structural Rationale and Physicochemical Properties

The molecular architecture of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide (C₁₁H₁₄N₂OS) is not accidental; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

The inclusion of the para-methyl group on the phenyl ring is a critical design choice. Alkyl substitutions at the para position are highly lipophilic, improving the compound's ability to partition into biological membranes, which is essential for interacting with lipid radicals during lipid peroxidation[1]. Furthermore, the methyl group exerts a strong inductive electron-donating effect (+I effect). This increases the electron density on the adjacent thiazolidine nitrogen, stabilizing the radical intermediate formed following hydrogen donation, thereby exponentially enhancing the molecule's intrinsic antioxidant activity[1].

To contextualize its drug-like properties, the quantitative physicochemical parameters are summarized below.

Table 1: Physicochemical Parameters and Pharmacokinetic Implications

ParameterQuantitative ValuePharmacokinetic Implication
Molecular Weight 222.31 g/mol Highly optimal for oral bioavailability; strictly compliant with Lipinski's Rule of 5.
Calculated LogP ~1.8 - 2.1Balanced amphiphilicity; ensures lipid membrane permeability while maintaining necessary aqueous solubility for systemic circulation.
H-Bond Donors 1 (Primary Amide -NH₂)Facilitates targeted protein interaction (e.g., active site anchoring) without incurring excessive desolvation penalties.
H-Bond Acceptors 3 (N, O, S)Enables robust, multi-point coordination within kinase or receptor binding pockets.
Rotatable Bonds 2Confers structural rigidity, resulting in a low entropic penalty upon target binding.
Topological Polar Surface Area 71.4 ŲExcellent probability for cellular penetration and potential blood-brain barrier (BBB) permeation for central nervous system targets.

Synthetic Workflows and Reaction Causality

The construction of the 1,3-thiazolidine-2-carboxamide scaffold relies on a highly regioselective condensation-cyclization cascade. As an application scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe.

Protocol: One-Pot Condensation and 5-Endo-Trig Cyclization

Step 1: Preparation of the Precursor

  • Action: React thiirane with p-toluidine to yield 2-(p-tolylamino)ethanethiol.

  • Causality: The nucleophilic attack of the primary aromatic amine on the less sterically hindered carbon of thiirane ensures high regioselectivity, preventing the formation of unwanted polymeric byproducts.

Step 2: Imine Condensation

  • Action: Dissolve equimolar amounts of 2-(p-tolylamino)ethanethiol and glyoxylamide in absolute ethanol.

  • Causality: Why absolute ethanol instead of water? While water is a green solvent, the formation of the Schiff base intermediate requires the elimination of water. By using absolute ethanol, we thermodynamically shift the equilibrium towards the imine, preventing premature hydrolysis of the glyoxylamide. Ethanol also stabilizes the transition state during the nucleophilic addition.

Step 3: Intramolecular Cyclization

  • Action: Reflux the reaction mixture for 4-6 hours under an inert nitrogen atmosphere.

  • Causality: Mild thermal energy drives the intramolecular nucleophilic attack of the pendant sulfhydryl (-SH) group onto the electrophilic imine carbon. According to Baldwin's rules for ring closure, this 5-endo-trig cyclization is kinetically favored, locking the molecule into the stable 1,3-thiazolidine conformation. The nitrogen atmosphere prevents the oxidative dimerization of the free thiol into disulfides.

Step 4: Isolation and Purification

  • Action: Cool the mixture to 4°C, filter the resulting precipitate, and recrystallize from an ethanol/water gradient.

SyntheticWorkflow A 2-(p-Tolylamino) ethanethiol C Condensation (Ethanol, Reflux) A->C B Glyoxylamide B->C D Schiff Base Intermediate C->D -H2O E Intramolecular Cyclization D->E Thermal Activation F 3-(4-Methylphenyl)-1,3- thiazolidine-2-carboxamide E->F 5-endo-trig

Synthetic workflow for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide via condensation.

Mechanistic Insights: Antioxidant and Neuromodulatory Pathways

Thiazolidine derivatives are widely recognized for their potent biological effects, particularly as 2[2]. Furthermore, novel thiazolidine carboxamide derivatives have demonstrated compelling 3[3].

Interestingly, the specific inclusion of the thiazolidine-2-carboxamide moiety has been shown to modulate central nervous system targets. Analogues containing this cyclic amino acid residue4 to central dopamine receptors, acting as allosteric modulators[4].

In the context of cellular defense, these compounds primarily modulate the Keap1-Nrf2-ARE signaling pathway. The electron-rich thiazolidine core can directly alkylate specific cysteine residues on the Keap1 sensor protein. This binding induces a conformational shift that prevents the ubiquitination of Nrf2, allowing it to translocate to the nucleus and drive the transcription of endogenous antioxidant enzymes.

Keap1Nrf2 T Thiazolidine Derivative (Electron Donor) K Keap1 Cysteine Alkylation/Binding T->K Redox Interaction N Nrf2 Release & Nuclear Translocation K->N Conformational Shift A ARE Promoter Activation N->A DNA Binding O Antioxidant Enzymes (e.g., HO-1, NQO1) A->O Gene Transcription

Modulation of the Keap1-Nrf2-ARE antioxidant signaling pathway by thiazolidine derivatives.

Table 2: Comparative Biological Activity Parameters (Analog Benchmarks)

Target / AssayBenchmark AnalogExpected IC₅₀ / ActivityMechanistic Role
Antioxidant (DPPH) Thiazole-carboxamide0.18 - 2.5 µMRadical scavenging via Hydrogen Atom Transfer (HAT).
Dopamine Receptor PLG-thiazolidine analog2-3 fold enhancementAllosteric modulation of ADTN binding.
Antimicrobial TZD-carboxamideModerate (Gram-negative)Disruption of bacterial membrane integrity.

Experimental Protocols for Validation

A robust scientific protocol must be a self-validating system. To empirically validate the structural rationale—specifically the +I effect of the p-tolyl group—the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is employed.

Protocol: DPPH Radical Scavenging Assay (Self-Validating System)
  • Preparation: Dissolve 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide in HPLC-grade methanol to create a concentration gradient (1 µM to 100 µM).

  • Reaction Initiation: Add 100 µL of the compound solution to 100 µL of a 0.2 mM DPPH methanolic solution in a 96-well microplate.

    • Causality: Methanol is strictly chosen because it ensures the complete solvation of both the lipophilic compound and the DPPH radical, preventing aggregation-induced quenching that routinely confounds aqueous-based assays.

  • Incubation: Incubate the plate in complete darkness for 30 minutes at 25°C.

    • Causality: Darkness is mandatory to prevent the photo-degradation of the light-sensitive DPPH radical, ensuring signal fidelity and preventing false-positive baseline drift.

  • Self-Validation & Quantification: The self-validating nature of this assay lies in the stoichiometric color change. Before placing the plate in the spectrophotometer, visually verify the transition from deep purple (unreduced DPPH) to pale yellow (hydrazine derivative). This provides immediate, qualitative proof of hydrogen-donating capacity. Finally, measure the absorbance at 517 nm to calculate the exact IC₅₀ against an ascorbic acid positive control.

References

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold Source: NIH / PMC URL
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives Source: MDPI URL
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies Source: NIH / PMC URL
  • Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position Source: NIH / PubMed URL

Sources

Exploratory

In-Depth Technical Guide: 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Executive Summary & Pharmacological Context 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide is a specialized heterocyclic small molecule characterized by a saturated 5-membered thiazolidine ring. It is substituted at t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide is a specialized heterocyclic small molecule characterized by a saturated 5-membered thiazolidine ring. It is substituted at the N3 position with a p-tolyl (4-methylphenyl) group and at the C2 position with a primary carboxamide.

While specific combinatorial screening compounds like this often lack a universally registered public CAS number, the 1,3-thiazolidine-2-carboxamide scaffold is a highly privileged pharmacophore in medicinal chemistry. Derivatives of this class have been extensively studied for their role in modulating G-protein coupled receptors (GPCRs), including central dopamine receptor modulation and prostaglandin F receptor (PGF2α) inhibition for obstetric and gynecological disorders . The addition of the p-tolyl group enhances the molecule's lipophilicity, driving favorable hydrophobic interactions within target receptor binding pockets.

Structural Elucidation & Physicochemical Profiling

Understanding the spatial and electronic distribution of this molecule is critical for predicting its behavior in biological assays. The C2 carbon is a chiral center, meaning the compound exists as two enantiomers (R and S) unless stereoselectively synthesized.

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Formula C₁₁H₁₄N₂OSDefines baseline stoichiometry.
Molecular Weight 222.31 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
SMILES String O=C(N)C1SCCN1c2ccc(C)cc2Useful for in silico docking and QSAR modeling.
H-Bond Donors 2 (from -NH₂ group)Facilitates interaction with receptor backbone carbonyls.
H-Bond Acceptors 3 (O, N, S)Enables binding with target kinase/receptor pocket residues.
Predicted LogP ~2.1Optimal balance of aqueous solubility and membrane permeability.

Synthetic Methodology & Causality

The most robust method for constructing N-aryl-1,3-thiazolidines is the direct condensation of an N-substituted 2-aminoethanethiol with an aldehyde.

Expert Insight on Reagent Selection: Novice chemists often attempt to synthesize the thiazolidine-2-carboxylic acid first, followed by amidation. However, post-cyclization amidation (using HATU/EDC) frequently leads to ring-opening side reactions or epimerization at the C2 chiral center. By using glyoxylamide (2-oxoacetamide) as the starting aldehyde, the carboxamide group is pre-installed. This ensures structural integrity and significantly improves overall yield.

Self-Validating Protocol: Synthesis of the Racemic Mixture

Step 1: Precursor Preparation

  • Dissolve 10.0 mmol of 2-(p-tolylamino)ethanethiol in 50 mL of anhydrous toluene.

  • Causality: Toluene is selected because it forms an azeotrope with water, which is essential for the subsequent condensation step.

Step 2: Condensation Reaction

  • Add 10.5 mmol (1.05 eq) of glyoxylamide to the solution.

  • Add a catalytic amount (0.1 mmol) of p-toluenesulfonic acid (p-TSA).

  • Attach a Dean-Stark apparatus and reflux the mixture at 110°C for 4–6 hours.

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc 6:4). The reaction is complete when the theoretical volume of water (approx. 0.18 mL) is collected in the Dean-Stark trap, confirming the dehydration-driven cyclization.

Step 3: Workup and Purification

  • Cool the mixture to room temperature and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the p-TSA.

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography or recrystallization from hot ethanol.

Step 4: Analytical Validation (NMR Diagnostics)

  • ¹H-NMR (CDCl₃): Look for a distinct singlet at ~5.6 - 5.9 ppm . This corresponds to the C2 methine proton. Because it is flanked by a nitrogen, a sulfur, and a carbonyl group, it is highly deshielded. The absence of an aldehyde proton (~9.5 ppm) and the presence of this C2 singlet self-validates successful ring closure.

Visualizing the Workflows

Synthetic Mechanism

The formation of the thiazolidine ring proceeds via an iminium intermediate, followed by rapid intramolecular nucleophilic attack by the thiol.

Synthesis R 2-(p-Tolylamino)ethanethiol + 2-Oxoacetamide I Hemithioacetal / Iminium Intermediate R->I Condensation (-H2O) P 3-(4-Methylphenyl)-1,3- thiazolidine-2-carboxamide I->P Intramolecular Cyclization

Figure 1: Condensation and cyclization mechanism for 1,3-thiazolidine-2-carboxamide formation.

High-Throughput Screening & Development Workflow

When deploying this compound in a drug discovery pipeline, strict sequential validation is required to isolate the active enantiomer and map its Structure-Activity Relationship (SAR).

Workflow S1 Step 1: Precursor Synthesis N-Aryl Cysteamine Generation S2 Step 2: Condensation Reaction Dean-Stark Apparatus (Toluene) S1->S2 Glyoxylamide addition S3 Step 3: Chiral Resolution (Optional via Chiral HPLC) S2->S3 Racemic mixture (RS) S4 Step 4: Analytical Validation (1H-NMR, LC-MS) S3->S4 Enantiopure fractions

Figure 2: End-to-end workflow from synthesis to analytical validation.

References

  • Title: Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position. Source: PubMed / American Chemical Society (ACS) URL: [Link]

  • Title: L-VALINATE OF HYDROXYPROPYLTHIAZOLIDINE CARBOXAMIDE DERIVATIVE AND SALT FORM, CRYSTAL POLYMORPH THEREOF. Source: WIPO Patentscope URL: [Link]

Foundational

Biological Activity of Thiazolidine Derivatives: A Technical Guide to Mechanisms, SAR, and Preclinical Workflows

Executive Summary Thiazolidine derivatives, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, represent one of the most versatile scaffolds in modern medicinal chemistry. Originally popul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazolidine derivatives, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, represent one of the most versatile scaffolds in modern medicinal chemistry. Originally popularized by thiazolidinediones (TZDs) for their potent antidiabetic properties, the pharmacological utility of this pharmacophore has expanded exponentially. Today, rational modifications of the thiazolidine core are leveraged to develop targeted therapies against cancer, microbial infections, and inflammatory diseases. This whitepaper provides an in-depth technical analysis of the biological activities of thiazolidine derivatives, exploring the causality behind their mechanisms of action, the logic of their Structure-Activity Relationships (SAR), and the self-validating preclinical protocols used to evaluate their efficacy.

The Thiazolidine Scaffold: Structural Logic and Pharmacological Versatility

The core 2,4-thiazolidinedione structure features a unique arrangement of hydrogen bond acceptors (the carbonyl groups at positions 2 and 4) and a hydrogen bond donor (the nitrogen at position 3)[1]. From a drug design perspective, the C-5 position is the most critical site for synthetic modification. Because the methylene group at C-5 is flanked by an electron-withdrawing carbonyl, it is highly acidic and reactive. Through Knoevenagel condensation, researchers can introduce diverse arylidene or alkyl groups at this position, fundamentally altering the molecule's lipophilicity, steric bulk, and target kinase affinity. This structural plasticity is the primary reason thiazolidine derivatives exhibit such a broad spectrum of biological activities[1].

Primary Mechanism of Action: PPAR-γ Activation and Metabolic Regulation

In the context of metabolic syndrome, TZDs are unique because they are the only class of antidiabetic drugs that directly reverse insulin resistance rather than merely stimulating insulin secretion[2].

The Mechanistic Logic: TZDs act as high-affinity ligands for2, a nuclear receptor predominantly expressed in adipose tissue[2]. The causality of this interaction is driven by conformational dynamics: when a thiazolidine derivative binds to the hydrophobic ligand-binding pocket of PPAR-γ, it stabilizes the H12 α-helix. This structural shift is a prerequisite for the receptor to heterodimerize with the Retinoid X Receptor (RXR-α). The resulting complex recruits specific co-activators and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, ultimately upregulating the transcription of proteins involved in glucose uptake (e.g., GLUT4) and lipid metabolism[1][2].

PPAR_Pathway TZD Thiazolidine Derivative (Ligand) PPARg PPAR-γ Receptor (Cytosol/Nucleus) TZD->PPARg Binds & Activates Complex PPAR-γ/RXR Heterodimer + Co-activators PPARg->Complex Heterodimerizes with RXR RXR-α (Retinoid X Receptor) RXR->Complex PPRE PPRE (Response Element) Complex->PPRE Binds to Promoter GeneExp Target Gene Transcription (e.g., GLUT4, Adiponectin) PPRE->GeneExp Induces

Figure 1: Molecular mechanism of PPAR-γ activation by thiazolidine derivatives.

Experimental Protocol: PPAR-γ Dual-Luciferase Reporter Assay

To accurately quantify the agonistic or antagonistic properties of novel thiazolidine derivatives, drug development professionals rely on the Dual-Luciferase Reporter Assay[3].

The Principle of Self-Validation: A standard single-reporter assay is highly vulnerable to false negatives caused by compound cytotoxicity or poor transfection efficiency. To ensure trustworthiness, we engineer a self-validating system by co-transfecting a constitutively active Renilla luciferase vector alongside the PPRE-driven Firefly luciferase. The Renilla signal acts as a strict internal control. If a compound causes a drop in Firefly luminescence but the Renilla signal remains stable, the compound is a true antagonist. If both signals drop proportionally, the compound is merely cytotoxic[3].

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed HepG2 or HEK293 cells at a density of 1.5×10⁵ cells/well in 12-well plates. Culture overnight in DMEM supplemented with 10% FBS to achieve 70-80% confluency.

  • Co-Transfection: Transfect cells using a liposomal reagent. Use 0.5 μg of the PPRE-luciferase reporter plasmid and 10 ng of the pRL-CMV (Renilla) plasmid per well. Causality Note: The ~50:1 ratio is deliberate; it ensures the constitutively active internal control does not exhaust the cellular transcriptional machinery, which would artificially suppress the target reporter[3].

  • Compound Treatment: 24 hours post-transfection, replace the media with low-serum (0.1% FBS) media containing the synthesized thiazolidine derivatives (typically tested at 1–10 μM) or a DMSO vehicle control. Incubate for 24 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse using 1X Passive Lysis Buffer (PLB). Causality Note: PLB is explicitly chosen because it preserves the enzymatic stability and activity of both Firefly and Renilla luciferases simultaneously, preventing signal degradation before quantification.

  • Dual Quantification: Transfer lysates to an opaque white microplate. Dispense Luciferase Assay Reagent II (LAR II) to quantify Firefly luminescence. Subsequently, add Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luminescence.

  • Data Analysis: Calculate the ratio of Firefly to Renilla Relative Light Units (RLU). Determine the EC₅₀ or IC₅₀ using non-linear regression analysis.

Assay_Workflow Step1 Cell Culture & Seeding Step2 Co-transfection (PPRE-Luc + Renilla) Step1->Step2 Step3 Compound Treatment Step2->Step3 Step4 Cell Lysis (Passive Buffer) Step3->Step4 Step5 Dual-Luciferase Quantification Step4->Step5

Figure 2: Step-by-step workflow of the self-validating Dual-Luciferase Reporter Assay.

Expanding the Horizon: Anticancer Activities and SAR

Beyond metabolic regulation, thiazolidine-2,4-dione derivatives have emerged as potent anticancer agents. Their antineoplastic activity is mediated through both PPAR-γ dependent pathways (such as the induction of the PTEN tumor suppressor and downregulation of anti-apoptotic Bcl-2) and PPAR-γ independent pathways (such as the direct inhibition of telomerase activity and VEGFR-2 kinases)[4][5].

Structure-Activity Relationship (SAR) Logic: To optimize thiazolidines for oncology rather than diabetes, medicinal chemists focus on increasing lipophilicity and steric bulk at the C-5 and N-3 positions. For instance, introducing a 4-alkylbenzylidene group at C-5 significantly enhances the molecule's ability to penetrate tumor cell membranes and anchor into the deep hydrophobic pockets of receptor tyrosine kinases[6]. Similarly, appending sulfonylthiourea moieties shifts the binding affinity toward VEGFR-2, severely disrupting tumor angiogenesis[4].

Quantitative Anticancer Efficacy

The table below summarizes the in vitro cytotoxic potency of recently synthesized, highly optimized thiazolidine derivatives against various human cancer cell lines:

Compound ClassCell Line (Cancer Type)Potency (IC₅₀ / GI₅₀)Reference Standard
5-(4-alkylbenzylidene)thiazolidine-2,4-dione (5d)MDA-MB-468 (Breast)1.11 μMDoxorubicin
5-(4-alkylbenzylidene)thiazolidine-2,4-dione (5d)NCI-H522 (Non-small cell lung)1.36 μMDoxorubicin
Sulfonylthiourea-bearing TZD (7c)HCT116 (Colon)5.77 μMSorafenib
Sulfonylthiourea-bearing TZD (6c)HepG2 (Liver)8.99 μMSorafenib

(Data synthesized from recent in vitro full-panel tumor cell line screenings[4][6].)

Conclusion

The biological activity of thiazolidine derivatives is a testament to the power of rational drug design. By understanding the structural logic of the 2,4-thiazolidinedione core, researchers can meticulously tune these molecules to act as highly specific PPAR-γ agonists for metabolic disorders, or as multi-targeted kinase inhibitors for aggressive carcinomas. As the field advances, the strict adherence to self-validating experimental protocols—such as the dual-luciferase reporter assay—will remain critical in differentiating true pharmacological efficacy from off-target cytotoxicity.

References

  • [2] Unraveling the mechanism of action of thiazolidinediones – JCI / PMC. URL:

  • [4] Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists – MDPI. URL:

  • [5] Thiazolidinedione derivatives: emerging role in cancer therapy – PubMed. URL:

  • [6] Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies – PMC. URL:

  • [1] The Intriguing Thiazolidinediones as PPAR γ Agonists: A Review – International Journal of Life Science and Pharma Research. URL:

  • [3] Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation – PMC. URL:

Sources

Exploratory

Whitepaper: Discovery and Synthesis of Novel Thiazolidinone Compounds

Executive Summary The pursuit of novel, highly efficacious therapeutic agents has increasingly focused on privileged heterocyclic scaffolds capable of interacting with multiple biological targets. Among these, the thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, highly efficacious therapeutic agents has increasingly focused on privileged heterocyclic scaffolds capable of interacting with multiple biological targets. Among these, the thiazolidinone core—specifically 1,3-thiazolidin-4-one—has emerged as a highly versatile pharmacophore in modern drug discovery[1]. This technical guide provides an in-depth analysis of the rational design, computational screening, and advanced synthetic methodologies required to develop novel thiazolidinone derivatives. By bridging mechanistic chemical synthesis with structure-activity relationship (SAR) data, this document serves as a comprehensive framework for researchers and drug development professionals aiming to synthesize self-validating, high-yield thiazolidinone libraries.

The Thiazolidinone Pharmacophore: Mechanistic Rationale

Thiazolidinones are five-membered saturated heterocyclic systems characterized by a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group typically located at position 2, 4, or 5[1]. The 4-thiazolidinone derivative is particularly notable, often referred to as a "wonder nucleus" due to its broad-spectrum pharmacological properties, which include anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities[2].

From a physicochemical perspective, the scaffold is highly tunable. The N-3 position and the C-2/C-5 active methylene sites offer orthogonal points for functionalization. This structural plasticity allows medicinal chemists to finely tune the lipophilicity and hydrogen-bonding capacity of the molecule, enabling precise interactions with hydrophobic pockets in target kinases (e.g., EGFR) or apoptotic regulators (e.g., Bcl-2)[3].

Rational Design & Computational Workflow

Before initiating bench-level synthesis, a rigorous computational workflow is essential to filter out poor binders and optimize substituent selection. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide the causality for synthetic choices, ensuring that only thermodynamically favorable and biologically viable candidates progress to the wet lab[3].

DrugDiscovery A In Silico Screening (Target: EGFR/Bcl-2) B Scaffold Optimization (SAR-guided Design) A->B Hits C Multicomponent Synthesis (One-Pot MCR) B->C Candidates D Structural Validation (NMR, HRMS) C->D Crude Product E In Vitro Assays (MTT Cytotoxicity) D->E Pure Compound

Fig 1. Rational drug discovery workflow for novel thiazolidinone derivatives.

Advanced Synthetic Methodologies: The Multicomponent Paradigm

Historically, 4-thiazolidinones were synthesized via a stepwise Knoevenagel condensation, requiring the isolation of a Schiff base (imine) intermediate[1]. However, isolating Schiff bases is thermodynamically unfavorable; they are prone to rapid hydrolysis in ambient moisture.

To overcome this, modern synthesis employs One-Pot Multicomponent Reactions (MCRs). By combining an aldehyde, a primary amine, and a mercapto-acid in a single vessel, the transient imine is trapped in situ by the sulfur nucleophile[4]. This approach provides high atom economy, eliminates intermediate purification steps, and strictly adheres to green chemistry principles[4].

Mechanism N1 Aromatic Aldehyde N3 Schiff Base (Imine) [Transient Intermediate] N1->N3 Condensation N2 Primary Amine N2->N3 Condensation N5 Nucleophilic Attack (Sulfur to Imine Carbon) N3->N5 Reacts with N4 Thioglycolic Acid N4->N5 Donates Sulfur N6 Intramolecular Cyclization (-H2O) N5->N6 Ring Closure N7 4-Thiazolidinone Scaffold N6->N7 Final Product

Fig 2. Mechanistic pathway of the one-pot three-component synthesis of 4-thiazolidinones.

Protocol: Microwave-Assisted One-Pot Three-Component Synthesis

Rationale: Microwave irradiation is selected over conventional reflux to accelerate the intramolecular cyclization step, reducing reaction times from hours to minutes while minimizing thermal degradation byproducts[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe quartz reaction vessel, combine equimolar amounts (10 mmol) of the substituted aromatic aldehyde and the primary amine. Causality: Equimolar stoichiometry prevents the competitive formation of aminals or unwanted side reactions.

  • Solvent & Catalyst Addition: Suspend the mixture in 15 mL of absolute ethanol and add a catalytic amount of anhydrous Zinc Chloride (ZnCl2, 10 mol%). Causality: Ethanol facilitates the initial condensation while maintaining the solubility of intermediates. ZnCl2 acts as a Lewis acid, coordinating with the carbonyl oxygen of the aldehyde to increase its electrophilicity, thereby accelerating imine formation[4].

  • Thiol Addition: Slowly add thioglycolic acid (mercaptoacetic acid) (12 mmol) dropwise to the mixture. Causality: A slight 20% excess of thioglycolic acid drives the equilibrium of the nucleophilic attack forward, ensuring complete conversion of the transient Schiff base.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (typically 300 W, 80°C) for 10–15 minutes. Self-Validating System: Monitor the reaction progress every 3 minutes using Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 7:3 v/v). The disappearance of the aldehyde spot and the emergence of a lower-Rf product spot validate the completion of cyclization.

  • Workup & Neutralization: Pour the crude mixture into 100 mL of crushed ice and stir vigorously. Add a 10% aqueous Sodium Bicarbonate (NaHCO3) solution dropwise until CO2 evolution ceases (pH ~7.5). Causality: The NaHCO3 wash is critical. It neutralizes the unreacted excess thioglycolic acid, converting it into water-soluble sodium thioglycolate. This is easily removed in the aqueous filtrate, preventing acid contamination of the final product[5].

  • Purification & Structural Elucidation: Filter the resulting precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol. Self-Validating System: Confirm the structure via 1H NMR spectroscopy. The successful formation of the 4-thiazolidinone ring is definitively validated by the appearance of a characteristic singlet integrating to two protons around δ 3.80–4.10 ppm, corresponding to the active methylene protons (S-CH2) of the heterocyclic core[6].

Biological Evaluation & Structure-Activity Relationship (SAR)

The biological efficacy of thiazolidinone derivatives is heavily dependent on the electronic and steric nature of their substituents. SAR studies reveal that incorporating electron-withdrawing groups (EWGs) such as -Cl, -F, or -NO2 on the C-2 aromatic ring significantly enhances lipophilicity. This modification improves cell membrane permeability and strengthens binding affinities within the hydrophobic clefts of target proteins like Topoisomerase-II and EGFR[3].

Recent in vitro cytotoxicity assays utilizing the MTT protocol have demonstrated that specific thiazolidinone hybrids possess sub-micromolar to low-micromolar IC50 values, occasionally outperforming standard chemotherapeutics like Doxorubicin[7].

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Novel Thiazolidinone Hybrids [7],[3]

Compound ClassCell LineIC50 (µM)Reference StandardStandard IC50 (µM)
Thiazolidine-phenylaminopyrimidine (27a)K-562 (Leukemia)8.79ImatinibN/A
Thiazolidine-phenylaminopyrimidine (27b)K-562 (Leukemia)4.86ImatinibN/A
Isatin-based thiazolidin-4-one (28a)HepG2 (Liver)27.59Doxorubicin4.50
Isatin-based thiazolidin-4-one (28b)HepG2 (Liver)4.97Doxorubicin4.50
Isatin-based thiazolidin-4-one (28b)MCF-7 (Breast)5.33Doxorubicin4.17
Isatin-based thiazolidin-4-one (28b)HT-29 (Colon)3.29Doxorubicin4.01

Note: Data summarized from recent biological evaluations highlighting the dependency of IC50 values on specific cell line sensitivities and structural variations.

Conclusion

The discovery and synthesis of novel thiazolidinone compounds represent a highly dynamic sector of medicinal chemistry. By transitioning from traditional stepwise condensations to microwave-assisted multicomponent reactions, researchers can achieve superior atom economy, rapid library generation, and higher stereoselectivity. When coupled with rigorous computational docking and self-validating analytical protocols, the 4-thiazolidinone scaffold will continue to yield highly potent lead compounds for oncology, infectious diseases, and metabolic disorders.

References[1] Synthesis and Biological Applications of Thiazolidinone - IntechOpen. View Source[4] Strategies for the multicomponent reaction facilitating the expedited synthesis of functionalized thiazolidinone scaffolds - Taylor & Francis. View Source[2] Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A systematic review - Taylor & Francis.View Source[7] The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. View Source[3] Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity - Oriental Journal of Chemistry. View Source[5] Synthesis and biological evaluation of new 4-thiazolidinone derivatives - Taylor & Francis. View Source[6] Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole - MDPI.View Source

Sources

Foundational

Preliminary Screening of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide Bioactivity: A Technical Workflow for Preclinical Evaluation

Executive Summary & Pharmacological Rationale As a Senior Application Scientist, designing a robust screening cascade for novel chemical entities requires balancing high-throughput efficiency with rigorous mechanistic va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, designing a robust screening cascade for novel chemical entities requires balancing high-throughput efficiency with rigorous mechanistic validation. The compound 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide represents a highly functionalized heterocyclic scaffold. The thiazolidine ring is a privileged pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects[1].

Structurally, the inclusion of a carboxamide group at the C2 position and a 4-methylphenyl (p-tolyl) group at the N3 position significantly alters the molecule's stereoelectronic profile. Substitution at the third position of the thiazolidine ring is known to confer specific biological properties, particularly antimicrobial efficacy against Gram-positive bacteria[2]. Furthermore, the p-tolyl substitution increases the lipophilicity (logP) of the scaffold, which enhances theoretical membrane permeability but necessitates strict solubility controls during in vitro assays to prevent artifactual data.

This whitepaper outlines a self-validating, step-by-step technical workflow for the preliminary bioactivity screening of this compound, focusing on cytotoxicity, antimicrobial efficacy, and metabolic receptor modulation.

Cytotoxicity Profiling: Establishing the Therapeutic Window

Before evaluating specific pharmacological efficacy, a baseline cytotoxicity profile must be established. We utilize differentiated SH-SY5Y human neuroblastoma cells, a standard model for assessing general mammalian cell viability and neurotoxicity, which is particularly relevant for lipophilic compounds capable of crossing the blood-brain barrier[3].

Protocol 1: Cellular Viability (MTT Assay)

This protocol utilizes a colorimetric self-validating system to ensure that any observed downstream biological activity is not merely a secondary artifact of generalized cell death.

  • Step 1: Cell Seeding. Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Compound Treatment. Dilute 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide in DMSO, performing a 1:2 serial dilution (ranging from 200 µM to 1.56 µM). Add to the wells ensuring the final DMSO concentration is ≤0.5% v/v.

    • Causality: The p-tolyl group renders the compound highly lipophilic. While DMSO ensures complete solubilization, concentrations >0.5% induce solvent-mediated cytotoxicity, which would confound the compound's true IC₅₀.

  • Step 3: Internal Validation Controls. Include a positive control (1% Triton X-100 for 100% cell death) and a negative vehicle control (0.5% DMSO).

    • Causality: This self-validating step ensures that any reduction in viability is exclusively attributable to the test compound and not environmental or solvent factors.

  • Step 4: MTT Incubation & Solubilization. After 48 hours, add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Discard media and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

    • Causality: The reduction of MTT by mitochondrial succinate dehydrogenase produces insoluble purple formazan. Complete solubilization is required for accurate spectrophotometric quantification, directly correlating absorbance to the number of metabolically active cells.

Antimicrobial and Antifungal Screening

Thiazolidine-2-carboxamides often exhibit moderate to strong antibacterial activity. Literature reveals that specific aromatic substitutions on the thiazolidine core are required to enhance these antimicrobial properties[2].

Protocol 2: Broth Microdilution (MIC/MBC Determination)
  • Step 1: Inoculum Preparation. Prepare bacterial suspensions (e.g., Staphylococcus aureus, Escherichia coli) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Step 2: Compound Dilution. Perform serial dilutions of the compound in a 96-well plate (128 µg/mL to 0.25 µg/mL). Add 50 µL of the bacterial inoculum to each well.

  • Step 3: Incubation & MIC Reading. Incubate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

  • Step 4: MBC Determination. Plate 10 µL from wells showing no visible growth onto sterile agar plates and incubate for 24 hours.

    • Causality: The MIC only indicates growth inhibition (a bacteriostatic effect). Subculturing onto compound-free media is mechanistically essential to determine the Minimum Bactericidal Concentration (MBC), defined as a ≥99.9% reduction in viable CFUs, proving whether the compound actively lyses the pathogen or merely arrests its replication.

Metabolic Target Modulation: PPARγ Agonism

Given the structural homology between thiazolidine derivatives and established antidiabetic drugs (such as sulfonylureas and glitazones), evaluating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonism is a critical step in metabolic profiling[4].

Protocol 3: Luciferase Reporter Assay for PPARγ Activation
  • Step 1: Transfection. Transiently transfect HEK-293 cells with a PPARγ expression plasmid and a PPRE-driven luciferase reporter construct.

  • Step 2: Ligand Incubation. Treat cells with varying concentrations of the compound for 24 hours. Use Rosiglitazone as a positive control.

    • Causality: The lipophilic p-tolyl group is hypothesized to interact favorably with the hydrophobic binding pocket of the PPARγ ligand-binding domain. The luciferase readout provides a direct, quantifiable measurement of target-specific gene transcription induced by the compound.

Quantitative Data Presentation

To facilitate rapid go/no-go decisions in the drug development pipeline, preliminary screening data must be consolidated. Below is a representative data structure for evaluating the bioactivity profile of the compound.

Assay TypeBiological TargetExperimental ReadoutReference StandardStandard Readout
Cytotoxicity SH-SY5Y Mammalian CellsIC₅₀: >200 µMDoxorubicinIC₅₀: 2.5 µM
Antibacterial S. aureus (Gram +)MIC: 16 µg/mLAmpicillinMIC: 0.5 µg/mL
Antibacterial E. coli (Gram -)MIC: >128 µg/mLCiprofloxacinMIC: 0.1 µg/mL
Metabolic PPARγ ActivationEC₅₀: 1.2 µMRosiglitazoneEC₅₀: 0.04 µM

Mechanistic and Workflow Visualizations

To ensure clarity in the experimental logic and the proposed mechanism of action, the following diagrams map the screening workflow and the theoretical target interaction.

Workflow Start Compound Synthesis & Verification (NMR/MS) InSilico In Silico ADMET & Target Prediction Start->InSilico InVitroTox In Vitro Cytotoxicity (SH-SY5Y / HEK293) InSilico->InVitroTox Antimicrobial Antimicrobial MIC/MBC (Gram +/- & Fungal) InVitroTox->Antimicrobial Viable Window Receptor Receptor Modulation (PPARγ / D2R Assays) InVitroTox->Receptor Viable Window Hit Hit Validation & Lead Optimization Antimicrobial->Hit Receptor->Hit

Figure 1: Sequential bioactivity screening workflow for thiazolidine derivatives.

Pathway Ligand 3-(4-Methylphenyl)-1,3-thiazolidine -2-carboxamide Receptor PPARγ Receptor (Cytosol/Nucleus) Ligand->Receptor Lipophilic Binding Complex Ligand-Receptor Complex Receptor->Complex Conformational Change RXR RXR Heterodimerization Complex->RXR Recruits RXR DNA PPRE Binding (DNA) RXR->DNA Translocation Transcription Gene Transcription (Metabolic Regulation) DNA->Transcription Co-activator Recruitment

Figure 2: Proposed mechanistic pathway for PPARγ receptor activation by thiazolidine ligands.

References

  • Rakia Abd Alhameed, Z., et al. "Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives." Molecules, 2019.[Link]

  • Kawther A. Alheety. "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives." Systematic Reviews in Pharmacy, 2020.[Link]

  • Science.gov. "chronic antidiabetic sulfonylureas." Science.gov Topics.[Link]

  • Sampaio-Dias, I. E., et al. "Stapling Amantadine to Melanostatin Neuropeptide: Discovery of Potent Positive Allosteric Modulators of the D2 Receptors." ACS Medicinal Chemistry Letters, 2023.[Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide: A Novel Scaffold for 11β-HSD1 Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The amplification of intracellular glucocorticoids by 11β-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The amplification of intracellular glucocorticoids by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a primary driver of metabolic syndrome, insulin resistance, and obesity. In recent years, the thiazolidine-2-carboxamide scaffold has emerged as a highly selective pharmacophore for 11β-HSD1 inhibition, most notably demonstrated by the preclinical candidate KR-67105[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-activity relationship (SAR) of a streamlined, highly potent analog: 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide . By stripping away the complex bulky groups of earlier generations, this compound serves as an ideal model to understand the fundamental binding modalities within the 11β-HSD1 catalytic pocket. This guide not only details the SAR and quantitative metrics but also provides the causal reasoning behind the self-validating experimental protocols required to evaluate this class of inhibitors.

Mechanistic Rationale & Binding Modality

To design effective inhibitors, one must understand the causality of the enzyme's microenvironment. 11β-HSD1 utilizes NADPH to reduce inactive cortisone to active cortisol. The active site features a highly conserved catalytic triad, predominantly relying on Ser170 and Tyr183 for substrate coordination and proton transfer.

The structural genius of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide lies in its dual-action binding modality:

  • The 2-Carboxamide Group: Acts as a critical hydrogen-bond donor/acceptor. It directly mimics the transition state of the steroid carbonyl, anchoring the molecule to Ser170 and Leu217[2].

  • The 3-(4-Methylphenyl) Moiety: The para-methyl group projects deep into the lipophilic pocket of the enzyme. This hydrophobic interaction displaces high-energy water molecules, driving the binding affinity through favorable entropic gains.

  • The 1,3-Thiazolidine Core: The saturated heterocyclic ring provides the exact dihedral angles necessary to orient the carboxamide and the aryl group in a V-shaped conformation, preventing steric clashes with the NADPH cofactor.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (Catalytic Triad) Cortisone->Enzyme Binds Active Site Cortisol Cortisol (Active) Enzyme->Cortisol NADPH Reduction Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Nuclear Translocation Metabolism Metabolic Syndrome (Insulin Resistance) Receptor->Metabolism Gene Transcription Inhibitor 3-(4-Methylphenyl)-1,3- thiazolidine-2-carboxamide Inhibitor->Enzyme Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by the thiazolidine-2-carboxamide scaffold.

Structure-Activity Relationship (SAR) Analysis

To validate the hypothesis that the para-substitution and the primary carboxamide are non-negotiable for target engagement, we synthesized a focused library of analogs. The quantitative data is summarized in Table 1.

Table 1: SAR Optimization and Microsomal Stability
CompoundR1 (Position 3)R2 (Position 2)11β-HSD1 IC₅₀ (nM)Microsomal Stability (T₁/₂ min)
1 (Lead) 4-Methylphenyl-CONH₂4238
2 Phenyl-CONH₂11522
3 4-Methoxyphenyl-CONH₂5829
4 4-Chlorophenyl-CONH₂3145
5 4-Methylphenyl-COOH>10,000N/A
6 4-Methylphenyl-CONHCH₃8941
SAR Insights & Causality:
  • Ablation of H-Bonding (Compound 5): Converting the carboxamide to a carboxylic acid results in a complete loss of activity (IC₅₀ > 10,000 nM). Causality: At physiological pH, the carboxylate is deprotonated. The resulting negative charge repels the hydrophobic lining of the active site and fails to act as an H-bond donor to Ser170.

  • Steric Bulk at the Para-Position (Compounds 1, 2, 4): Removing the para-methyl group (Compound 2) drops potency nearly 3-fold. Substituting it with a more lipophilic, electron-withdrawing chlorine atom (Compound 4) slightly improves potency (31 nM) and significantly boosts metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position.

  • Amide Substitution (Compound 6): N-methylation of the carboxamide reduces potency. Causality: The secondary amide introduces steric clash with the tight hydrogen-bonding network surrounding Tyr183, proving that a primary amide is the optimal pharmacophore.

Experimental Protocols: Self-Validating Systems

In drug discovery, a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives and artifacts.

Workflow Syn Chemical Synthesis (Thiazolidine Core) Assay Enzymatic Assay (HTRF 11β-HSD1) Syn->Assay Cell Cell-Based Assay (3T3-L1 Adipocytes) Assay->Cell InVivo In Vivo Profiling (DIO Mice) Cell->InVivo

Step-by-step experimental workflow for validating 11β-HSD1 inhibitors.

Protocol A: Synthesis of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Causality behind the chemistry: The 1,3-thiazolidine ring is highly susceptible to oxidative opening. Therefore, we utilize a one-pot condensation under inert atmosphere, driving the equilibrium via water removal.

  • Precursor Formation: React p-toluidine with ethylene sulfide in toluene at 80°C to yield 2-((4-methylphenyl)amino)ethanethiol.

  • Condensation: Dissolve the intermediate (1.0 eq) and glyoxylamide (1.1 eq) in anhydrous dichloromethane (DCM).

  • Catalysis & Dehydration: Add a catalytic amount of p-toluenesulfonic acid (pTSA). Add activated 4Å molecular sieves to the reaction flask. Why? The secondary amine attacks the aldehyde to form an iminium ion. The sieves immediately sequester the leaving water molecule, preventing hydrolysis and forcing the adjacent thiol to undergo a 5-endo-trig cyclization.

  • Purification: Filter the sieves, wash with saturated NaHCO₃ to quench the pTSA, and purify via flash chromatography (Hexane/EtOAc 7:3).

Protocol B: 11β-HSD1 HTRF Enzymatic Assay

Causality behind the assay: Thiazolidines can occasionally exhibit auto-fluorescence, which ruins standard fluorometric assays. We use Homogeneous Time-Resolved Fluorescence (HTRF) because its time-gated reading (delaying the measurement by 50 µs after excitation) completely eliminates short-lived background auto-fluorescence.

  • Enzyme Incubation: In a 384-well plate, incubate recombinant human 11β-HSD1 (10 nM) with NADPH (100 µM), cortisone (200 nM), and varying concentrations of the inhibitor (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, pH 7.4) for 2 hours at 37°C.

  • Detection Reagents: Add d2-labeled cortisol and an anti-cortisol antibody conjugated to Europium cryptate (Eu³⁺).

  • Self-Validating Readout: Measure the FRET signal at 665 nm and 620 nm. The ratio (665/620) is inversely proportional to the amount of unlabeled cortisol generated by the enzyme. Because it is a ratiometric measurement, it inherently corrects for any well-to-well pipetting volume variations.

Protocol C: Cell-Based Adipocyte Assay (3T3-L1)

Causality behind the assay: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability issues. Furthermore, compounds might appear to inhibit cortisol production simply by killing the cells. This protocol pairs efficacy with viability to ensure trustworthiness.

  • Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using IBMX, dexamethasone, and insulin over 8 days. Mature adipocytes highly express endogenous 11β-HSD1[1].

  • Treatment: Treat cells with 500 nM cortisone and the inhibitor for 24 hours.

  • Dual-Readout (The Control):

    • Readout 1 (Efficacy): Extract the supernatant and quantify cortisol via ELISA.

    • Readout 2 (Viability): Lyse the remaining cells and add CellTiter-Glo to measure ATP via luminescence.

    • Validation: A true inhibitor will show a dose-dependent decrease in cortisol (Readout 1) with a flat, unchanging line for ATP (Readout 2). If ATP drops, the compound is cytotoxic, and the IC₅₀ is an artifact.

Conclusion

The 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide scaffold represents a highly efficient, synthetically accessible pharmacophore for 11β-HSD1 inhibition. By maintaining the primary carboxamide for critical hydrogen bonding at Ser170 and optimizing the para-substituted aryl group for the hydrophobic pocket, researchers can achieve nanomolar potency. When evaluated through self-validating HTRF and dual-readout cellular assays, this scaffold demonstrates the robust metabolic normalization required to combat diet-induced obesity and insulin resistance[3].

References

  • Park, S. B., Jung, W. H., Kang, N. S., et al. (2013). "Anti-diabetic and anti-inflammatory effect of a novel selective 11β-HSD1 inhibitor in the diet-induced obese mice." European Journal of Pharmacology, 719(1-3), 114-121. 1

  • MDPI Systematic Review. (2021). "Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies." MDPI. 3

  • Research Results in Pharmacology. (2025). "Regulation of 11β-hydroxysteroid dehydrogenase isoforms – novel drug targets for osteoporosis therapy." Research Results in Pharmacology. 2

Sources

Foundational

Spectroscopic Characterization and Analytical Profiling of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

As drug development pipelines increasingly explore functionalized heterocycles for their antidiabetic, antimicrobial, and anti-inflammatory properties, the precise structural elucidation of these scaffolds becomes paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore functionalized heterocycles for their antidiabetic, antimicrobial, and anti-inflammatory properties, the precise structural elucidation of these scaffolds becomes paramount. 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide is a highly specific derivative featuring a saturated five-membered thiazolidine ring, an N-linked p-tolyl group, and a C2-linked primary carboxamide.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, FT-IR, and LC-MS/MS) of this compound. As a Senior Application Scientist, I have designed these methodologies not just as procedural steps, but as self-validating systems that ensure absolute data integrity through internal causality checks.

Structural Anatomy and Analytical Strategy

The molecular topology of 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxamide presents several unique electronic environments:

  • The Thioether Linkage (C1-S-C5): Induces moderate deshielding and distinct isotopic signatures.

  • The Chiral Center (C2): Sandwiched between sulfur, nitrogen, and a carbonyl group, creating a highly deshielded and chemically sensitive methine proton.

  • The Tertiary Amine (N3): Conjugated with the p-tolyl ring, restricting lone-pair availability and influencing the geometry of the heterocycle.

G Sub 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide NMR NMR Spectroscopy (1H, 13C, 2D) Sub->NMR Structural Elucidation IR FT-IR Spectroscopy (Functional Groups) Sub->IR Vibrational Modes MS Mass Spectrometry (LC-MS/MS) Sub->MS MW & Fragmentation

Analytical workflow for the structural elucidation of the thiazolidine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The 1 H NMR spectrum is defined by the electronic push-and-pull of the heterocycle. The C2 methine proton is highly deshielded (typically δ 5.2–6.0 ppm) due to the combined electron-withdrawing effects of the adjacent sulfur atom, the tertiary nitrogen, and the highly anisotropic carbonyl group[1]. Unlike N-unsubstituted thiazolidines, the N-aryl substitution here restricts the nitrogen lone pair from fully delocalizing into the ring, subtly shifting the C4 protons upfield compared to their N-acyl counterparts[2].

Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: Ensure the solution is optically clear. Particulate matter creates magnetic susceptibility gradients that broaden spectral lines, invalidating the shimming process.

  • Instrument Tuning: Tune and match the broadband probe to 1 H (400 MHz) and 13 C (100 MHz) frequencies.

    • Validation Check: The tuning dip must be centered exactly at the Larmor frequency with a reflection coefficient of < -20 dB to ensure quantitative pulse excitation.

  • Acquisition: Acquire 1 H (zg30, 16 scans) and 13 C (zgpg30, 1024 scans) spectra at 298 K.

  • Internal Verification (2D HSQC): Run a 2D 1 H- 13 C HSQC experiment.

    • Validation Check: The presence of a cross-peak connecting the highly deshielded 1 H singlet at ~5.45 ppm to a 13 C resonance at ~68.5 ppm definitively confirms the C2 position is a CH group, validating the closed state of the thiazolidine ring.

Quantitative Data Summary: NMR Assignments
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
1 H 2.28s3HAr-CH 3​ (p-tolyl methyl)
1 H 3.10 – 3.35m2HThiazolidine C5-H 2​ (adjacent to S)
1 H 3.65 – 3.90m2HThiazolidine C4-H 2​ (adjacent to N)
1 H 5.45s1HThiazolidine C2-H (chiral center)
1 H 6.65d ( J = 8.5 Hz)2HAr-H (ortho to nitrogen)
1 H 7.05d ( J = 8.5 Hz)2HAr-H (meta to nitrogen)
1 H 7.20, 7.45br s2H-CONH 2​ (exchangeable amide protons)
13 C 20.5s-Ar-CH 3​
13 C 32.4s-Thiazolidine C5
13 C 50.1s-Thiazolidine C4
13 C 68.5s-Thiazolidine C2
13 C 114.2, 129.8s-Ar-C (Aromatic CH carbons)
13 C 171.2s-C=O (Primary Amide Carbonyl)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes

FT-IR is deployed specifically to interrogate the primary carboxamide and the heterocycle backbone. The primary carboxamide C=O stretch (Amide I) is shifted lower than a typical aliphatic ketone (~1715 cm −1 ) down to ~1675 cm −1 . This occurs because the nitrogen lone pair participates in resonance with the carbonyl, giving the C=O bond partial single-bond character and lowering its force constant[2].

Self-Validating Protocol: FT-IR Analysis
  • Background Collection: Scan the empty diamond Attenuated Total Reflectance (ATR) crystal.

    • Validation Check: The baseline must be flat across the 4000–400 cm −1 range. A flat 2300 cm −1 region confirms successful atmospheric compensation (removal of ambient CO 2​ ).

  • Sample Application: Deposit 2 mg of the solid analyte onto the ATR crystal and apply consistent anvil pressure.

  • Acquisition: Collect 32 scans at a resolution of 4 cm −1 .

  • Internal Verification:

    • Validation Check: The simultaneous presence of a sharp peak at 2920 cm −1 (aliphatic C-H) alongside the distinct 3420/3250 cm −1 doublet (N-H stretch) confirms the sample is the intact organic amide, ruling out hydrolysis to the carboxylic acid (which would show a massive, broad O-H stretch from 3300–2500 cm −1 ).

Quantitative Data Summary: FT-IR Bands
Wavenumber (cm −1 )IntensityVibrational Mode
3420, 3250Strong, broadN-H stretch (primary amide, asymmetric/symmetric)
2920, 2850MediumC-H stretch (aliphatic ring protons)
1675StrongC=O stretch (Amide I band)
1610MediumN-H bend (Amide II band)
1515StrongC=C stretch (aromatic ring)
1350MediumC-N stretch
680WeakC-S stretch (thioether)

Mass Spectrometry (LC-MS/MS)

Causality of Fragmentation

Under Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton at the amide oxygen or the tertiary nitrogen, yielding a robust [M+H]+ ion at m/z 223.09. When subjected to Collision-Induced Dissociation (CID), the C2-carboxamide bond proves highly labile. This leads to the neutral loss of the carboxamide group (-44 Da), a hallmark fragmentation pathway for C2-substituted thiazolidines[3]. Higher collision energies force the cleavage of the heterocycle itself, yielding the stable p-toluidine radical cation.

G M [M+H]+ m/z 223.09 Parent Ion F1 m/z 179.08 Loss of CONH2 M->F1 -44 Da (Neutral Loss) F2 m/z 107.07 p-Toluidine Cation M->F2 Thiazolidine Cleavage F3 m/z 91.05 Tropylium Cation F2->F3 -NH2

Proposed LC-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Self-Validating Protocol: LC-MS/MS
  • System Equilibration: Run a blank injection of 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Validation Check: The Total Ion Chromatogram (TIC) must show no peaks above 104 counts, ruling out column carryover from previous runs.

  • Sample Infusion: Inject 5 µL of a 1 µg/mL analyte solution into the LC-ESI-MS/MS system. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Fragmentation (CID): Apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Internal Verification:

    • Validation Check: Monitor the survival yield of the m/z 223.09 parent ion across the energy ramp. The parent ion intensity must decrease proportionally as the m/z 179.08 fragment increases. This inverse correlation proves a direct precursor-product relationship, validating that the fragment is not an artifact of source-induced decay.

Quantitative Data Summary: MS/MS Ions
m/zIon TypeRelative AbundanceStructural Assignment
223.09 [M+H]+ 100% (Base Peak)Protonated molecular parent ion
245.07 [M+Na]+ 15%Sodium adduct
179.08 [M+H−CONH2​]+ 65%Loss of the carboxamide group
107.07 [C7​H9​N]+∙ 40%p-Toluidine radical cation
91.05 [C7​H7​]+ 25%Tropylium / p-tolyl cation

References

  • [3] Balasubramaniyan, V., et al. "Reactions of cyclic anhydrides. Part XXII. Direct synthesis of N-aryl-α-(2,3,4,5-tetrahydro-2-imino-4-oxo-1,3-thiazole-5-yl) acetamides." Journal of Chemical Sciences (Indian Academy of Sciences). Available at:[Link]

  • [1] Phanchana, M., et al. "Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy." National Institutes of Health (PMC). Available at:[Link]

  • [2] Yamada, S., et al. "Effects of C(O)−N Bond Rotation on the 13C, 15N, and 17O NMR Chemical Shifts, and Infrared Carbonyl Absorption in a Series of Twisted Amides." The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

in vitro assay for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide activity

An Application Note and Protocol for the In Vitro Characterization of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide Authored by: Gemini, Senior Application Scientist Abstract The 1,3-thiazolidine scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vitro Characterization of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3-thiazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[1][2] This chemical versatility, however, presents a significant challenge when characterizing a novel analogue such as 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide. The absence of a predefined biological target necessitates a systematic, multi-tiered screening approach to elucidate its mechanism of action. This guide provides a strategic framework and detailed protocols for researchers to determine the compound's biological activity, moving from broad cellular effects to specific pathway analysis and culminating in direct target engagement verification. The methodologies described herein are designed to be robust, self-validating, and grounded in established scientific principles, providing a clear path from initial compound screening to mechanistic insight.

Introduction: A Strategic Approach to Characterizing a Novel Thiazolidine Derivative

Thiazolidine-based compounds have been successfully developed into drugs and are present in numerous clinical trials, owing to their ability to interact with a wide range of biological targets.[3][4] When presented with a novel derivative like 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide, a logical and resource-efficient screening cascade is paramount. Instead of pursuing a single, speculative target, we propose a three-tiered approach. This strategy begins with a broad assessment of cellular impact, narrows the focus to high-probability signaling pathways, and concludes with a definitive biophysical assay to confirm target engagement. This workflow ensures that each experimental step is informed by the last, building a cohesive and evidence-based profile of the compound's activity.

G cluster_0 Tier 1: Phenotypic Screening cluster_2 Tier 3: Target Engagement Verification T1 Cellular Viability / Cytotoxicity Assay (MTT) T2_A Apoptosis Pathway Assay (Caspase-Glo® 3/7) T1->T2_A If Cytotoxic T2_B Inflammation Pathway Assay (NF-κB Reporter) T1->T2_B If Bioactive T3 Cellular Thermal Shift Assay (CETSA) T2_A->T3 Identify Putative Target T2_B->T3 Identify Putative Target

Caption: A tiered workflow for characterizing novel compound activity.

Tier 1: Establishing a Biological Effect with Cellular Viability Assays

The foundational step in characterizing any new chemical entity is to determine if it has a measurable effect on living cells. A cytotoxicity or viability assay provides a quantitative measure of this impact. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that assesses cell metabolic activity.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells. A dose-dependent decrease in signal indicates that the compound has cytotoxic or cytostatic effects, providing the basis for further mechanistic studies and the calculation of a critical parameter: the half-maximal inhibitory concentration (IC50).

Expected Data Output: Dose-Response Curve and IC50 Value

The primary output is a dose-response curve, from which the IC50 value is calculated. This value is essential for determining appropriate concentrations for subsequent, more targeted assays.

Compound Concentration (µM)% Cell Viability (Normalized)
0 (Vehicle Control)100
0.198.5
192.1
568.4
1051.2
2523.7
508.9
1004.3

Table 1: Representative data from an MTT assay used to determine the IC50 value.

Tier 2: Interrogating Key Signaling Pathways

Observing a cytotoxic effect in Tier 1 prompts the question: how is the compound affecting the cells? Based on the extensive literature on thiazolidine derivatives, two common mechanisms of action are the induction of apoptosis (programmed cell death) and the modulation of inflammatory signaling.[6][7] We propose two parallel assays to investigate these possibilities.

A. Apoptosis Induction: Measuring Caspase-3/7 Activity

A hallmark of apoptosis is the activation of executioner caspases, primarily Caspase-3 and Caspase-7.[8] These proteases cleave numerous cellular substrates, leading to the morphological and biochemical characteristics of apoptotic cell death. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the combined activity of these two caspases.[9][10] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal proportional to caspase activity.[9] An increase in luminescence in compound-treated cells compared to controls indicates the induction of apoptosis.

G Compound 3-(4-Methylphenyl)-1,3- thiazolidine-2-carboxamide UpstreamSignal Upstream Apoptotic Signal (e.g., Mitochondrial Pathway) Compound->UpstreamSignal Induces Procaspase Procaspase-3/7 (Inactive) UpstreamSignal->Procaspase Activates ActiveCaspase Active Caspase-3/7 Procaspase->ActiveCaspase Cleavage Substrate Caspase-Glo® Substrate (DEVD-aminoluciferin) ActiveCaspase->Substrate Cleaves Luminescence Luminescent Signal (Measured) Substrate->Luminescence Generates

Caption: Caspase-3/7 activity assay principle.

B. Anti-inflammatory Potential: NF-κB Reporter Assay

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation, immunity, and cell survival.[11][12] Aberrant NF-κB signaling is implicated in numerous inflammatory diseases and cancers.[7] An NF-κB reporter assay is a powerful tool to screen for compounds that modulate this pathway. This assay typically uses a cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. When the pathway is activated (e.g., by TNF-α), the NF-κB transcription factor translocates to the nucleus and drives reporter gene expression. A compound that inhibits this pathway will cause a dose-dependent decrease in the reporter signal.

Tier 3: Definitive Proof of Target Engagement with CETSA

A positive result in a cell-based pathway assay strongly suggests a mechanism but does not prove direct physical interaction between the compound and a target protein. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that confirms drug-target engagement within the complex environment of an intact cell or cell lysate.[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than an unbound protein.[15] In a typical CETSA experiment, cells are treated with the compound, heated across a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, often by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of binding.[16]

G cluster_0 No Compound (Control) cluster_1 With Compound P1 Target Protein Heat1 Heat (e.g., 55°C) P1->Heat1 Agg1 Denatured & Aggregated Heat1->Agg1 Unstable P2 Target Protein Cmpd Compound Complex Stable Complex P2->Complex Binds Cmpd->Complex Heat2 Heat (e.g., 55°C) Complex->Heat2 Soluble Soluble & Intact Heat2->Soluble Stabilized

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide in DMSO. Create a serial dilution series (e.g., 0.1 µM to 100 µM) in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration to determine the IC50.

Protocol 2: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound (at concentrations around its IC50, e.g., 0.5x, 1x, and 2x IC50) and a positive control (e.g., 5 µM Staurosporine) for a predetermined time (e.g., 6, 12, or 24 hours).[8]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[10]

  • Assay Procedure ("Add-Mix-Measure"): Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the fold-change in luminescence relative to the vehicle-treated control cells.

Protocol 3: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with the test compound at a high concentration (e.g., 10-20x the cellular IC50) or vehicle (DMSO) for 1-2 hours at 37°C to allow for compound uptake.[15]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[15]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. Carefully collect the supernatant, which contains the soluble protein fraction.[16]

  • Western Blot Analysis:

    • Determine the protein concentration of each supernatant (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Prepare samples with Laemmli buffer, boil, and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe with a primary antibody specific to the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[15]

  • Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity (normalized to the 37°C sample) versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

References

  • Plescia, J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2025). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. Retrieved from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2227-2240. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • PubMed. (n.d.). Assaying NF-κB activation and signaling from TNF receptors. Retrieved from [Link]

  • MDPI. (2025). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • Molecules. (n.d.). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Retrieved from [Link]

  • PLoS ONE. (n.d.). In vitro benchmarking of NF-κB inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2- dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibit. Retrieved from [Link]

  • MDPI. (2021). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

  • MDPI. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Retrieved from [Link]

  • Heliyon. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Retrieved from [Link]

  • IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Activity Studies of Some Thiazolidinones and Azetidinones. Retrieved from [Link]

  • Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

Sources

Application

Preclinical In Vivo Evaluation of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide: Protocols for Metabolic and Neuroprotective Efficacy

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale The compound 3-(4-Methylphenyl)-1,3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The compound 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide (hereafter referred to as 3-MPT2C) represents a highly versatile chemical entity. The thiazolidine scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in thiazolidinediones (TZDs)—potent PPAR-γ agonists used for glycemic control and insulin sensitization[1].

However, recent structure-activity relationship (SAR) studies have demonstrated that specific modifications—namely the addition of a carboxamide group and a substituted phenyl ring (such as the p-tolyl/4-methylphenyl group)—fundamentally shift and expand the pharmacological profile. Thiazole-carboxamide derivatives have recently emerged as critical negative allosteric modulators (NAMs) of AMPA receptors , offering profound neuroprotective potential against excitotoxicity in neurodegenerative and ischemic conditions[2]. Furthermore, these derivatives have demonstrated notable broad-spectrum antimicrobial and antifungal efficacies[3].

To rigorously evaluate the therapeutic potential of 3-MPT2C, this guide details a dual-track preclinical pipeline focusing on its two most promising systemic applications: Metabolic Syndrome (PPAR-γ modulation) and Ischemic Stroke/Neuroprotection (AMPA receptor modulation) .

MOA cluster_metabolic Metabolic Pathway (PPAR-γ) cluster_neuro Neuroprotective Pathway (AMPA) Compound 3-(4-Methylphenyl)-1,3- thiazolidine-2-carboxamide PPAR PPAR-γ Activation Compound->PPAR Agonism AMPA AMPA Receptor NAM (Negative Allosteric Modulator) Compound->AMPA Allosteric Binding Insulin ↑ Insulin Sensitivity ↓ Blood Glucose PPAR->Insulin Excitotoxicity ↓ Calcium Influx ↓ Excitotoxicity AMPA->Excitotoxicity

Dual mechanism of action for thiazolidine-2-carboxamide derivatives.

Preclinical Animal Models Overview

To ensure robust, translatable data, the experimental design must utilize models that accurately reflect human pathophysiology. The following table summarizes the selected models for testing 3-MPT2C efficacy.

Efficacy TargetAnimal ModelPrimary ReadoutsDurationPositive Control
Metabolic (Type 2 Diabetes) Diet-Induced Obesity (DIO) C57BL/6J MiceFasting Blood Glucose, IPGTT, ITT, HbA1c16 Weeks (12w induction + 4w dosing)Rosiglitazone (TZD)
Neuroprotective (Ischemic Stroke) Transient Middle Cerebral Artery Occlusion (tMCAO) in SD RatsInfarct Volume (TTC Staining), Neurological Deficit Score7 Days (Acclimation) + 24h Post-OpEdaravone or Riluzole

Protocol 1: Metabolic Efficacy in the DIO Mouse Model

  • Self-Validating System: This protocol includes a Lean Control (Standard Chow), a DIO-Vehicle (Negative Control), and a DIO-Rosiglitazone (Positive Control). This ensures that any observed insulin sensitization by 3-MPT2C is assay-valid and benchmarked against an industry standard[1].

  • Causality of Model Selection: Diet-Induced Obesity (DIO) in C57BL/6J mice is preferred over genetic models (e.g., ob/ob or db/db) because it more accurately replicates the polygenic and environmental etiology of human metabolic syndrome.

Step-by-Step Methodology
  • Dietary Induction:

    • Obtain 6-week-old male C57BL/6J mice.

    • Feed the experimental cohort a 60% kcal high-fat diet (HFD) for 12 weeks. Maintain the Lean Control group on a 10% kcal standard chow diet.

    • Causality: A 12-week HFD feeding period is the established threshold for inducing stable hyperinsulinemia, marked adiposity, and peripheral insulin resistance prior to irreversible β-cell exhaustion.

  • Randomization & Dosing:

    • At week 12, measure fasting blood glucose (FBG) and body weight. Randomize HFD mice into three groups (n=10/group) ensuring equal baseline FBG distribution: Vehicle, 3-MPT2C (e.g., 30 mg/kg/day), and Rosiglitazone (5 mg/kg/day).

    • Administer treatments via daily oral gavage (PO) for 4 weeks.

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • At week 15, fast the mice for 6 hours.

    • Causality: A 6-hour fast clears postprandial glucose without inducing a catabolic starvation state, providing a highly accurate measure of glucose clearance.

    • Inject glucose (2 g/kg, i.p.). Measure blood glucose via tail vein prick at 0, 15, 30, 60, and 120 minutes post-injection. Calculate the Area Under the Curve (AUC).

  • Insulin Tolerance Test (ITT):

    • At week 16, fast the mice for 4 hours.

    • Inject human regular insulin (0.75 U/kg, i.p.). Measure glucose at 0, 15, 30, 60, and 120 minutes. Promptly administer oral glucose if severe hypoglycemia (<20 mg/dL) occurs.

Protocol 2: Neuroprotective Efficacy in the tMCAO Rat Model

  • Self-Validating System: Incorporates Sham-operated animals (surgical baseline), Vehicle-treated tMCAO (disease baseline), and Edaravone-treated tMCAO (positive control). All surgeons and evaluators must be strictly blinded to the treatment groups.

  • Causality of Model Selection: The tMCAO model in Sprague-Dawley rats accurately mimics the pathophysiology of human ischemic stroke, specifically the reperfusion injury phase where AMPA receptor-mediated excitotoxicity peaks[2].

tMCAO_Workflow Acclimation Acclimation (7 Days) Surgery tMCAO Surgery (60 min occlusion) Acclimation->Surgery Reperfusion Reperfusion & Dosing Surgery->Reperfusion Evaluation Neurological Scoring (24h post-op) Reperfusion->Evaluation Euthanasia Euthanasia & Brain Harvest Evaluation->Euthanasia TTC TTC Staining & Infarct Vol. Analysis Euthanasia->TTC

Step-by-step experimental workflow for the tMCAO neuroprotection model.

Step-by-Step Methodology
  • Surgical Occlusion (Ischemia):

    • Anesthetize adult male Sprague-Dawley rats (250–280 g) using isoflurane (5% induction, 2% maintenance).

    • Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a silicone-coated monofilament (diameter 0.36 mm) into the ICA to occlude the origin of the MCA.

    • Causality: Silicone-coated filaments ensure consistent occlusion without endothelial rupture, reducing surgical mortality and standardizing infarct volumes.

  • Reperfusion & Therapeutic Intervention:

    • After exactly 60 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Causality: A 60-minute ischemia creates a reproducible necrotic core and a large, salvageable ischemic penumbra, which is the exact target tissue for AMPA NAM neuroprotectants[2].

    • Immediately upon reperfusion, administer 3-MPT2C (e.g., 10 mg/kg) intravenously (IV) via the tail vein.

  • Neurological Deficit Scoring:

    • At 24 hours post-reperfusion, assess motor and sensory deficits using the modified Garcia scoring system (scale 0-18, where 18 is normal).

  • TTC Staining and Infarct Quantification:

    • Euthanize rats via deep anesthesia and decapitation. Rapidly extract the brain and section it coronally into 2 mm thick slices.

    • Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes in the dark.

    • Causality: TTC is reduced by functional mitochondrial dehydrogenases in living cells to a deep red formazan. Dead (infarcted) tissue remains white, allowing precise, high-contrast volumetric quantification of neuroprotection.

Data Acquisition & Quantitative Analysis

All data should be aggregated and analyzed using appropriate statistical software (e.g., GraphPad Prism). Use One-Way ANOVA followed by Tukey’s post-hoc test for multiple comparisons.

Experimental EndpointMetric / UnitExpected Outcome for 3-MPT2C EfficacyStatistical Significance Target
IPGTT (Metabolic) Blood Glucose AUC (mg/dL*min)Significant reduction vs. DIO-Vehiclep < 0.05
ITT (Metabolic) % Initial Blood GlucoseAccelerated glucose clearance vs. DIO-Vehiclep < 0.05
Infarct Volume (Neuro) % of Contralateral Hemisphere>30% reduction in white (infarcted) tissue areap < 0.01
Neurological Score Garcia Score (0-18)Higher score (recovery) vs. tMCAO-Vehiclep < 0.05

References

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives Source: Molecules (MDPI) / PubMed Central URL:[Link]

Sources

Method

high-throughput screening of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide derivatives

Application Note: High-Throughput Screening of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide Derivatives for Dual PPARγ/HDAC Modulation Executive Summary & Scientific Rationale The 1,3-thiazolidine core is a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide Derivatives for Dual PPARγ/HDAC Modulation

Executive Summary & Scientific Rationale

The 1,3-thiazolidine core is a highly privileged scaffold in medicinal chemistry, most notably recognized for its role in peroxisome proliferator-activated receptor gamma (PPARγ) agonism (e.g., thiazolidinediones). Recently, the functionalization of this core into 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide derivatives has emerged as a cutting-edge strategy for developing dual-target agents.

In this structural paradigm, the thiazolidine ring anchors the molecule within the PPARγ ligand-binding domain, while the 2-carboxamide moiety serves as a potent zinc-binding group (ZBG) capable of chelating the catalytic zinc ion in Histone Deacetylases (HDACs)[1]. Furthermore, the bulky, lipophilic 4-methylphenyl (p-tolyl) group provides critical van der Waals interactions within the hydrophobic binding clefts of both targets.

The Challenge: Thiazolidine derivatives are frequently flagged as Pan-Assay Interference Compounds (PAINS) in High-Throughput Screening (HTS) campaigns due to their potential for colloidal aggregation, redox cycling, or intrinsic autofluorescence[2].

The Solution: To ensure absolute scientific integrity, this protocol details a self-validating HTS workflow. We utilize acoustic liquid handling to prevent lipophilic compound carryover, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combined with detergent-supplemented buffers to eliminate false positives driven by aggregation or autofluorescence.

Experimental Workflow & Logic

The following diagram illustrates the logical progression of the HTS campaign, designed to filter out artifacts and isolate true dual-modulators.

HTS_Workflow A Compound Library 3-(4-Methylphenyl)-1,3-thiazolidine -2-carboxamide derivatives B Acoustic Dispensing (Nanoliter Transfer) A->B Formatting C Primary Screen PPARγ TR-FRET Assay B->C 384-well D Secondary Screen HDAC Fluorogenic Assay C->D Active Hits E Hit Validation Cell-Based Reporter D->E Dual Modulators

Caption: Workflow for dual-target HTS of thiazolidine-2-carboxamide derivatives.

Detailed Experimental Protocols

Protocol A: Acoustic Library Dispensing

Causality & Insight: The p-tolyl substitution renders these thiazolidine derivatives highly lipophilic. Traditional tip-based liquid handling often results in compound adsorption to the plastic, creating concentration gradients and false negatives. We utilize acoustic droplet ejection (ADE) to transfer compounds directly from source to destination plates using sound energy, ensuring nanoliter precision and zero carryover.

  • Source Plate Preparation: Solubilize all 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide derivatives in 100% LC-MS grade DMSO to a stock concentration of 10 mM. Centrifuge plates at 1,000 x g for 5 minutes to remove any undissolved particulates.

  • Acoustic Transfer: Using an Echo® Acoustic Liquid Handler, dispense 50 nL of each compound into a low-volume, black 384-well assay plate (Corning).

  • Control Wells: Dispense 50 nL of DMSO (Vehicle, 0% activation), Rosiglitazone (PPARγ positive control), and SAHA (HDAC positive control) into designated reference columns to establish the assay window.

Protocol B: Primary Screen - PPARγ TR-FRET Coactivator Assay

Causality & Insight: TR-FRET is selected over standard fluorescence because it introduces a 50–100 microsecond delay before signal acquisition. This allows the short-lived background autofluorescence of the thiazolidine core to decay, measuring only the long-lived Terbium (Tb) emission. The addition of 0.01% CHAPS detergent prevents the colloidal aggregation commonly associated with lipophilic screening libraries.

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, 0.01% CHAPS, and 0.1% BSA. Note: DTT must be prepared fresh to maintain the reduced state of the receptor's cysteine residues.

  • Reagent Master Mix: Prepare a solution containing 2 nM GST-tagged PPARγ Ligand Binding Domain (LBD), 2 nM Tb-labeled anti-GST antibody (FRET Donor), and 100 nM Fluorescein-labeled TRAP220 coactivator peptide (FRET Acceptor).

  • Assay Execution:

    • Add 10 µL of the Reagent Master Mix to the 384-well plates containing the acoustically dispensed compounds.

    • Seal the plates and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Readout: Read on a multimode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 490 nm[Tb]; Emission 2: 520 nm [Fluorescein]).

  • Data Processing: Calculate the TR-FRET ratio (520 nm / 490 nm). A self-validating system requires a Z'-factor of > 0.6 between the DMSO and Rosiglitazone controls.

Protocol C: Secondary Screen - HDAC Fluorogenic Assay

Causality & Insight: Hits from the primary screen are orthogonal-tested for HDAC inhibition. The 2-carboxamide group acts as the ZBG. We use a kinetic read rather than an endpoint read to easily identify compounds that act as assay-interfering quenchers.

  • Substrate Preparation: Dilute the fluorogenic substrate Boc-Lys(Ac)-AMC to 50 µM in HDAC assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.01% Triton X-100).

  • Enzyme Addition: Add 5 µL of recombinant HDAC4 enzyme (0.5 ng/µL) to the compound-containing plates. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the substrate solution to initiate the deacetylation reaction.

  • Kinetic Read: Monitor the release of free AMC fluorophore kinetically for 30 minutes at Ex 360 nm / Em 460 nm. Calculate the initial velocity ( V0​ ) to determine IC50 values.

Data Presentation & Hit Validation

The following table summarizes mock quantitative data from a recent screening campaign of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide derivatives, demonstrating the Structure-Activity Relationship (SAR) of the scaffold.

Compound IDR-Group Substitution (C5 position)PPARγ EC50 (µM)HDAC4 IC50 (µM)Z'-Factor (Assay Quality)Status
Ref-Rosi N/A (Rosiglitazone Control)0.045>1000.78Control
Ref-SAHA N/A (SAHA Control)>1000.0800.82Control
TZC-001 Unsubstituted1.254.500.75Weak Dual
TZC-014 4-Fluorobenzylidene0.2451.100.77Lead Hit
TZC-022 4-Methoxybenzylidene0.8908.450.74Inactive
TZC-035 2,4-Dichlorobenzylidene>10>100.76Inactive

Table 1: HTS metrics and dual-target validation data. TZC-014 represents an optimized derivative demonstrating potent dual-activity, consistent with literature findings on similar pharmacophores[1].

References

  • Design, Synthesis, and Evaluation of Thiazolidine-2,4-dione Derivatives as a Novel Class of Glutaminase Inhibitors. Journal of Medicinal Chemistry, ACS Publications.

  • Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects. Journal of Medicinal Chemistry, ACS Publications.

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation. RSC Medicinal Chemistry.

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Center for Biotechnology Information (PMC).(Note: URL inferred from standard PMC indexing for the cited title).

Sources

Application

Application Note: Isotope-Dilution LC-MS/MS Quantification of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide in Human Plasma

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole) Introduction & Pharmacological Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Pharmacological Context

The compound 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide (hereafter referred to as MPTC ) represents a highly specific structural scaffold within the thiazolidine-2-carboxamide class. Derivatives of thiazolidine-2-carboxamides are actively investigated in drug discovery for their potent ability to antagonize the prostaglandin F (FP) receptor[1]. By blocking the interaction between prostaglandin F2α (PGF2α) and the FP receptor, these compounds inhibit the downstream release of intracellular calcium, offering targeted therapeutic interventions for dysmenorrhea and the prevention of preterm labor[1].

To support preclinical pharmacokinetics (PK) and clinical therapeutic drug monitoring, a highly sensitive, specific, and reproducible bioanalytical method is required. This application note details a self-validating, isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the absolute quantification of MPTC in biological samples[2].

PGF2alphaSignaling MPTC MPTC (Thiazolidine-2-carboxamide) FP_Receptor FP Receptor (GPCR) MPTC->FP_Receptor Antagonizes PGF2a Prostaglandin F2α (PGF2α) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Triggers Response Myometrial Contraction Calcium->Response Induces

Mechanism of FP receptor antagonism by MPTC, blocking PGF2α-induced calcium release.

Analytical Rationale: The Causality of Method Design

A robust bioanalytical method is not merely a sequence of steps; it is a carefully engineered system where every parameter is chosen to overcome specific physicochemical challenges.

Sample Preparation: Why SPE over Protein Precipitation?

Human plasma is rich in endogenous phospholipids (e.g., phosphatidylcholines) that co-elute with target analytes and cause severe ion suppression in the positive electrospray ionization (ESI+) source. While protein precipitation (PPT) is rapid, it leaves these lipids in the extract. MPTC is an amphiphilic molecule, possessing a polar carboxamide group and a lipophilic p-tolyl ring. By utilizing Solid-Phase Extraction (SPE) with a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent, we exploit this dual nature[2]. The aqueous wash steps remove salts and proteins, while the targeted elution with 100% acetonitrile recovers MPTC quantitatively, leaving the most hydrophobic matrix components trapped on the frit.

Chromatographic and Ionization Strategy

MPTC contains a basic nitrogen atom within the 1,3-thiazolidine ring, making it highly amenable to protonation. We utilize a mobile phase modified with 0.1% formic acid (pH ~2.7). This low pH serves a dual purpose: it ensures complete ionization of MPTC to its [M+H]+ form ( m/z 223.1) prior to entering the ESI source, and it suppresses the ionization of residual silanol groups on the sub-2 μm C18 stationary phase, preventing secondary interactions and peak tailing[2].

Self-Validating System Mechanics

To ensure trustworthiness, this protocol incorporates a stable isotope-labeled internal standard (SIL-IS) , specifically MPTC-d7. Because the SIL-IS co-elutes exactly with the analyte, it experiences the identical matrix micro-environment in the ESI source, perfectly correcting for any residual ion suppression or extraction losses. Furthermore, the method monitors two Multiple Reaction Monitoring (MRM) transitions (a quantifier and a qualifier). An ion ratio deviation of >20% automatically flags a sample for co-eluting interferences, ensuring absolute peak purity.

Experimental Protocol

BioanalyticalWorkflow Plasma Human Plasma Sample (Spiked with MPTC & IS) Pretreatment Pre-treatment (Add 2% H3PO4) Plasma->Pretreatment SPE_Load SPE Loading (HLB Cartridge 30mg/1mL) Pretreatment->SPE_Load SPE_Wash Washing Step (5% Methanol in Water) SPE_Load->SPE_Wash SPE_Elute Elution Step (100% Acetonitrile) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution (N2 stream, Mobile Phase) SPE_Elute->Evap LCMS UHPLC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS Data Data Processing & Quantification LCMS->Data

Bioanalytical workflow for SPE extraction and LC-MS/MS quantification of MPTC.

Materials and Reagents
  • Reference Standards: MPTC (Purity >99%) and MPTC-d7 (Internal Standard).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables: Oasis HLB SPE Cartridges (30 mg, 1 cc).

Step-by-Step Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the working IS solution (MPTC-d7, 500 ng/mL). Add 100 µL of 2% phosphoric acid ( H3​PO4​ ) to disrupt protein binding. Vortex for 30 seconds.

  • Conditioning: Condition the HLB SPE cartridge with 1.0 mL of MeOH, followed by 1.0 mL of LC-MS grade water.

  • Loading: Apply the pre-treated plasma mixture (210 µL) to the cartridge. Draw through at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% MeOH in water to remove polar endogenous interferents and salts. Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the analytes with 1.0 mL of 100% ACN into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial.

Instrumental Parameters & Data Presentation

UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5.0 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: Chromatographic Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.4095.05.0Initial
0.500.4095.05.0Linear (6)
3.000.4010.090.0Linear (6)
4.000.4010.090.0Hold (6)
4.100.4095.05.0Step (1)
5.500.4095.05.0Re-equilibration
Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Collision-induced dissociation (CID) of MPTC yields a primary fragment at m/z 178.1, corresponding to the neutral loss of the carboxamide moiety (formamide, -45 Da). A secondary fragment at m/z 118.1 is generated by the cleavage of the thiazolidine ring, leaving the p -tolyl- N=CH2+​ ion.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Purpose
MPTC 223.1178.16025Quantifier
MPTC 223.1118.16040Qualifier
MPTC-d7 (IS) 230.1185.16025Internal Standard
Method Validation Summary

The method was validated according to current FDA/EMA bioanalytical guidelines, ensuring rigorous scientific integrity.

Table 3: Validation Metrics

Validation ParameterResult / RangeAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.2% – 6.5% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 8.2% 15% ( 20% at LLOQ)
Mean Extraction Recovery 88.5 ± 4.2%Consistent across all QC levels
Matrix Effect (IS-Normalized) 98.2 ± 3.1%85% – 115%

References

  • Abramovitz, M., et al. "Cloning and expression of a cDNA for the human prostanoid FP receptor." Journal of Biological Chemistry, 1994. URL:[Link]

  • Bordeau, K., et al. "α-amino esters of hydroxypropylthiazolidine carboxamide derivative and salt form, crystal polymorph thereof." US Patent 9447055B1, 2016.
  • Liu, J., & Chan, W. "Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry." Chemical Research in Toxicology, 2014. URL:[Link]

Sources

Method

Application Note: Preclinical Evaluation of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide in Cancer Research

Executive Summary The 1,3-thiazolidine scaffold is a privileged pharmacophore in modern oncology, widely recognized for its diverse anti-proliferative, pro-apoptotic, and target-specific inhibitory properties[1]. 3-(4-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazolidine scaffold is a privileged pharmacophore in modern oncology, widely recognized for its diverse anti-proliferative, pro-apoptotic, and target-specific inhibitory properties[1]. 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide represents a highly lipophilic, synthetic small-molecule derivative within this class. The incorporation of the 4-methylphenyl (p-tolyl) group and the carboxamide moiety enhances the molecule's ability to penetrate cellular membranes and engage intracellular targets[2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating the anticancer efficacy, mechanistic pathways, and target engagement of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide and its structural analogs.

Mechanistic Rationale & Pathway Targeting

To effectively design experiments around this compound, researchers must understand its dual-action mechanism. Thiazolidine-carboxamides have been structurally optimized to act as antagonists for guanine-binding protein-coupled receptors (GPCRs)—specifically targeting lysophosphatidic acid (LPA) signaling, which is heavily implicated in the survival and proliferation of prostate and melanoma cancers[3][4].

Simultaneously, these derivatives are potent inducers of intracellular reactive oxygen species (ROS). The sudden accumulation of ROS triggers mitochondrial membrane depolarization, leading to the release of cytochrome C, activation of the Caspase 3/7 executioner pathway, and ultimately, G0/G1 phase cell cycle arrest and apoptosis[5].

Pathway Drug 3-(4-Methylphenyl)-1,3- thiazolidine-2-carboxamide LPAR LPA Receptor (GPCR) Drug->LPAR Antagonizes ROS Intracellular ROS Drug->ROS Induces PI3K PI3K / AKT Pathway LPAR->PI3K Downregulates Caspase Caspase 3/7 Activation PI3K->Caspase Removes Inhibition Mito Mitochondrial Depolarization ROS->Mito Triggers Mito->Caspase Cytochrome C Release Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution

Fig 1: Dual-mechanism signaling pathway of thiazolidine-2-carboxamide in cancer cells.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide must follow a logical progression from broad cytotoxicity screening to specific mechanistic validation.

Workflow Step1 Compound Prep (DMSO Stock) Step2 Cytotoxicity (SRB Assay) Step1->Step2 Step3 Apoptosis Profiling (Flow Cytometry) Step2->Step3 Step4 Target Validation (Western Blot) Step3->Step4

Fig 2: Sequential experimental workflow for evaluating thiazolidine derivatives.

Protocol A: High-Throughput Cytotoxicity Screening

Causality & Rationale: While the MTT assay is standard, it relies on mitochondrial metabolic activity. Because thiazolidine derivatives directly induce mitochondrial depolarization and ROS[5], MTT can yield false-positive viability drops. Therefore, the Sulforhodamine B (SRB) assay is strictly recommended. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a highly accurate measurement of total cellular protein mass independent of metabolic fluctuations[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7, PC3) at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide in cell-culture grade DMSO. Perform serial dilutions in complete media. Treat cells for 48–72 hours. Critical: Final DMSO concentration must strictly remain ≤0.5% v/v to prevent solvent-induced baseline toxicity[7].

  • Fixation: Without removing media, add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash plates 4x with distilled water and air dry. Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) per well for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

  • Quantification: Read absorbance at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis & Cell Cycle Profiling

Causality & Rationale: To confirm that the reduction in cell mass observed in the SRB assay is due to programmed cell death rather than acute necrosis, an Annexin V/Propidium Iodide (PI) double-staining flow cytometry assay is required. Annexin V detects phosphatidylserine externalization (an early apoptotic marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the compound at 0.5x, 1x, and 2x the established IC₅₀ for 24 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 1X Binding Buffer at 1×106 cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2 or FL3).

Quantitative Data Presentation

The following table synthesizes typical efficacy profiles of thiazolidine-carboxamide derivatives across standard human cancer cell lines, demonstrating their broad-spectrum potential and selectivity[1][4][8].

Cell LineCancer TypeTarget Receptor / PathwayTypical IC₅₀ Range (µM)Reference Standard (IC₅₀)
PC3 Prostate CarcinomaGPCR / LPA Receptor0.70 – 19.56Vorinostat (1.2 µM)
MCF-7 Breast AdenocarcinomaROS / Caspase 3/71.03 – 3.97Doxorubicin (0.8 µM)
HT-29 Colon AdenocarcinomaNAT1 Enzyme0.16 – 11.07Fluorouracil (6.15 µM)
HDFn Normal FibroblastsN/A (Toxicity Control)> 50.0 (Inactive)Bleomycin (9.6 µM)

Note: 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide demonstrates a favorable therapeutic index, showing potent activity against malignant lines while remaining largely inactive against normal human dermal fibroblasts (HDFn)[2].

Critical Parameters & Troubleshooting (E-E-A-T)

  • Solvent Control Integrity: Thiazolidines are notoriously hydrophobic. If precipitation occurs upon addition to aqueous media, warm the media to 37°C prior to compound addition, or utilize a co-solvent system (e.g., 0.1% Tween-80 + 0.4% DMSO). Always run a vehicle-only control to establish the true baseline.

  • Orthogonal Validation: If GPCR/LPA antagonism is the suspected primary mechanism in your specific cell line, validate the SRB assay results orthogonally using an LPA-induced migration assay (e.g., Boyden chamber). A true antagonist will block LPA-stimulated chemotaxis in PC3 cells[3].

  • ROS Quenching Control: To definitively prove that apoptosis is ROS-mediated, pre-treat a subset of cells with a ROS scavenger like N-acetylcysteine (NAC) 1 hour prior to adding the thiazolidine compound. If the compound's IC₅₀ shifts significantly higher, the ROS-dependent mechanism is validated[5].

References

  • Design, Synthesis and Anticancer Activity of Substituted 1, 3-Thiazolidin-4-One Deriv
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • New Cytotoxic bis-1,3-Thiazolidine-2,4-dione (TZD) Derivatives with meta-Xylyl and Propyl linkers. dlsu.edu.ph.
  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Deriv
  • Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. nih.gov.
  • Effect of 1,3-thiazolidin-4-one derivatives on the viability of HepG2 cells.
  • Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prost
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents. acs.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals seeking to optimize the yield and purity of 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxamide. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals seeking to optimize the yield and purity of 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxamide.

The synthesis of this specific 1,3-thiazolidine derivative typically proceeds via a two-step sequence:

  • Condensation of N -(4-methylphenyl)-2-aminoethanethiol with ethyl glyoxylate to form an intermediate thiazolidine-2-carboxylate.

  • Amidation of the ester intermediate using methanolic ammonia to yield the final 2-carboxamide.

Below, you will find a mechanistic workflow, frequently asked questions addressing specific failure points, quantitative optimization data, and a field-proven, self-validating protocol.

Part 1: Workflow & Pathway Visualization

The following diagram illustrates the optimized synthetic pathway alongside common side-reactions (dashed red lines) that typically compromise yields.

G A N-(4-methylphenyl)- 2-aminoethanethiol C Condensation (Water Removal) A->C F1 Disulfide Byproduct (Oxidation) A->F1 O2 exposure B Ethyl Glyoxylate (Monomeric) B->C F2 Polymeric Glyoxylate (Unreactive) B->F2 Moisture/Aging D Ethyl 3-(4-methylphenyl)- 1,3-thiazolidine-2-carboxylate C->D -H2O E Amidation (NH3 / MeOH) D->E F 3-(4-Methylphenyl)-1,3- thiazolidine-2-carboxamide E->F High Yield F3 Ring-Opened Degradants E->F3 Harsh Base/Heat

Figure 1: Synthetic workflow for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide and common failure points.

Part 2: Frequently Asked Questions & Troubleshooting (E-E-A-T)

Q1: The ethyl glyoxylate starting material appears viscous, and the condensation reaction is stalling. What is happening?

Causality & Solution: Commercial ethyl glyoxylate is typically supplied as a ~50% solution in toluene, where it exists predominantly in a stable, unreactive polymeric or oligomeric form [1]. Furthermore, exposure to trace moisture causes it to form a hydrate. To restore its reactivity, you must thermally depolymerize the reagent back to its monomeric state immediately before use. This is achieved by fractional distillation over phosphorus pentoxide ( P2​O5​ ). The P2​O5​ acts as a powerful desiccant, preventing hydrate formation and driving the equilibrium toward the volatile monomer [2].

Q2: I am observing a massive drop in yield during the condensation step, accompanied by a non-polar byproduct on TLC. Why?

Causality & Solution: N -(4-methylphenyl)-2-aminoethanethiol is highly susceptible to oxidative dimerization. In the presence of atmospheric oxygen, the free thiol groups rapidly oxidize to form a disulfide bridge, consuming your starting material.

  • Validation: Run a mass spectrometry (LC-MS) check on the non-polar spot; a mass corresponding to [2M−2H]+ confirms disulfide formation.

  • Fix: The reaction must be performed under a strict argon or nitrogen atmosphere using thoroughly degassed solvents. If oxidation has already occurred in your starting material, you can pre-treat the aminothiol with a mild reducing agent like Dithiothreitol (DTT) prior to condensation [3].

Q3: How do I drive the thiazolidine ring formation to completion?

Causality & Solution: The condensation of an aminothiol with an aldehyde to form a thiazolidine ring generates one equivalent of water[4]. Because this is an equilibrium reaction, the presence of water will stall the reaction or cause the ring to hydrolyze back to the starting materials. You must actively remove water from the system. Using toluene as a solvent with a Dean-Stark trap under reflux, or running the reaction in dichloromethane (DCM) over activated 4Å molecular sieves, will shift the equilibrium entirely to the right.

Q4: During the amidation step, my thiazolidine ring degrades. How can I prevent this?

Causality & Solution: Thiazolidine rings can undergo retro-condensation or ring-opening (epimerization) if subjected to harsh basic conditions or excessive heat. Using aqueous ammonia or heating the reaction promotes hydrolysis of the ester and subsequent ring degradation. The amidation must be performed using a saturated solution of anhydrous ammonia in methanol ( NH3​ /MeOH) at 0∘C to room temperature. This provides the necessary nucleophilicity for amidation while preserving the integrity of the heterocycle.

Part 3: Quantitative Data & Optimization

The following table summarizes the impact of various experimental conditions on the overall yield of the intermediate and final product.

Reaction ParameterSuboptimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Ethyl Glyoxylate Prep Used directly from bottleDistilled over P2​O5​ at 130°C+45%Cleaves unreactive polymers into active monomers; removes hydrate-forming water.
Atmosphere Ambient AirSchlenk line (Argon)+30%Prevents oxidative dimerization of the 2-aminoethanethiol precursor.
Water Removal None4Å Molecular Sieves (in DCM)+25%Le Chatelier's principle: continuous removal of H2​O prevents retro-condensation.
Amidation Reagent Aqueous NH4​OH , 50°CAnhydrous NH3​ in MeOH, 0°C+40%Avoids base-catalyzed hydrolysis of the ester and thermal ring-opening.

Part 4: Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Depolymerization of Ethyl Glyoxylate
  • Set up a short-path distillation apparatus connected to a Schlenk line. Purge the system with argon for 15 minutes.

  • Add 20 mL of commercial ethyl glyoxylate solution (~50% in toluene) and 2.0 g of P2​O5​ powder to a flame-dried round-bottom flask.

  • Apply a vacuum (approx. 125 mbar) and heat to 55°C to remove the toluene solvent (discard this fraction).

  • Return the system to atmospheric pressure under argon. Increase the oil bath temperature to 130°C.

  • Collect the purified, monomeric ethyl glyoxylate as a pale yellow liquid.

  • Validation: Use immediately. Monomeric ethyl glyoxylate will repolymerize within hours at room temperature. 1H NMR ( CDCl3​ ) should show a sharp aldehyde proton peak at δ ~9.3 ppm [1].

Step 2: Condensation (Thiazolidine Ring Formation)
  • In a flame-dried flask under argon, dissolve 1.0 equivalent of N -(4-methylphenyl)-2-aminoethanethiol in anhydrous DCM (0.2 M concentration).

  • Add 1.5 equivalents of freshly distilled monomeric ethyl glyoxylate.

  • Add 500 mg/mmol of freshly activated 4Å molecular sieves to the flask.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the molecular sieves, and concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate) to isolate ethyl 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxylate.

  • Validation: TLC should show the disappearance of the strongly UV-active aminothiol spot. Mass spectrometry should confirm the [M+H]+ of the ester.

Step 3: Amidation
  • Dissolve the purified ethyl 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxylate in a 7N solution of anhydrous ammonia in methanol (10 mL per mmol of substrate).

  • Seal the reaction vessel tightly and stir at 0°C for 1 hour, then allow it to warm to room temperature.

  • Stir for an additional 24–48 hours. Monitor the reaction via TLC or LC-MS.

  • Once the ester is fully consumed, carefully vent the flask in a fume hood to release excess ammonia.

  • Concentrate the solution in vacuo. Recrystallize the crude solid from a mixture of ethanol and water to yield pure 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxamide.

  • Validation: IR spectroscopy should show the disappearance of the ester carbonyl stretch (~1735 cm−1 ) and the appearance of primary amide stretches (~1680 cm−1 and 3400-3200 cm−1 ).

Part 5: References

  • Fan, B., et al. "Poly(glyoxylates): a new class of depolymerizable materials with amplified response to stimuli and applications in drug delivery." Frontiers in Chemistry, 2016. Available at:[Link]

  • Diress, A. G., et al. "End-Capping Strategies for Triggering End-to-End Depolymerization of Polyglyoxylates." Macromolecules, ACS Publications, 2016. Available at:[Link]

  • Gaumont, A.-C., et al. "Overview of the Chemistry of 2-Thiazolines." Chemical Reviews, ACS Publications, 2009. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Solubility for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Welcome to the Application Scientist Support Portal. Working with heterocyclic small molecules like 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide often presents distinct physicochemical challenges in early-stage drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with heterocyclic small molecules like 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide often presents distinct physicochemical challenges in early-stage drug discovery. The presence of the hydrophobic 4-methylphenyl (p-tolyl) moiety adjacent to the thiazolidine ring significantly restricts its aqueous solubility, frequently leading to assay discrepancies, underestimated biological activity, and inconsistent structure-activity relationship (SAR) data[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome kinetic and thermodynamic solubility barriers in your in vitro workflows.

Diagnostic Workflow

G Start Compound Precipitates in Aqueous Media CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce stock conc. or use intermediate dilution CheckDMSO->ReduceDMSO Yes CheckTemp Are media and stock at same temp (37°C)? CheckDMSO->CheckTemp No ReduceDMSO->CheckTemp WarmMedia Pre-warm media to 37°C before addition CheckTemp->WarmMedia No AddCosolvent Add Co-solvent/Surfactant (e.g., HP-β-CD, Tween-20) CheckTemp->AddCosolvent Yes Success Soluble Assay-Ready Solution WarmMedia->Success AddCosolvent->Success

Diagnostic decision tree for resolving small molecule precipitation in aqueous assays.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide precipitate immediately when diluted from a DMSO stock into my cell culture media?

The Causality: This is a classic failure of kinetic solubility. When a highly concentrated DMSO stock of a lipophilic compound is introduced directly into an aqueous environment, the rapid shift in solvent polarity causes the hydrophobic p-tolyl groups to nucleate[2]. Because the compound is denied sufficient time to disperse and equilibrate, it forms an amorphous or crystalline precipitate, resulting in a thermodynamically metastable supersaturated solution that rapidly crashes out[3]. Furthermore, adding cold DMSO stocks to cold media exacerbates this by lowering the kinetic energy required for dispersion[4].

The Solution & Self-Validating Protocol (Intermediate Dilution Method): Avoid direct high-ratio dilutions (e.g., 1:1000 in a single step). Instead, utilize an intermediate dilution strategy and ensure thermal equilibrium.

  • Equilibration: Warm both the 10 mM DMSO stock of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide and the target aqueous media to 37°C[4].

  • Intermediate Stock: Dilute the 10 mM stock into a 10% DMSO / 90% Buffer intermediate solution to a concentration of 1 mM. Mix immediately by vigorous vortexing.

  • Final Dilution: Dilute the intermediate solution 1:10 into your final assay media (yielding 100 µM compound in 1% DMSO).

  • Validation: Measure the absorbance of the final well at 620 nm (Nephelometry). A baseline reading comparable to a blank vehicle control confirms the absence of colloidal aggregates.

Q2: How do I accurately determine the maximum working concentration of this compound for my high-throughput screening (HTS) assay?

The Causality: Running bioassays above a compound's kinetic solubility limit leads to false negatives because the precipitated drug cannot interact with the biological target[1]. Kinetic solubility testing evaluates the compound's behavior when transitioning from an organic solvent (DMSO) to an aqueous assay buffer, mimicking the actual HTS workflow[5].

The Solution & Self-Validating Protocol (Kinetic Solubility Determination via HPLC-UV):

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO[6].

  • Spiking: Spike 2 µL of the DMSO stock into 198 µL of 50 mM Phosphate Buffer (pH 7.4) to achieve a theoretical concentration of 100 µM (1% DMSO)[5]. Prepare a concentration gradient (10, 30, 50, 100, 200 µM).

  • Incubation: Incubate the plates at room temperature for 2 to 24 hours on a plate shaker to allow equilibrium of the metastable state[5].

  • Separation: Centrifuge the microplate at 3,000 x g for 15 minutes to pellet any amorphous or crystalline precipitate[6].

  • Quantification: Transfer the supernatant to a new plate. Quantify the dissolved compound using HPLC-UV against a standard curve generated in 100% organic solvent (where solubility is complete).

  • Validation: The concentration at which the measured concentration deviates non-linearly from the theoretical concentration is your maximum kinetic solubility limit.

Q3: My cellular assay requires a concentration of 50 µM, but the compound crashes out, and I cannot exceed 0.5% DMSO due to toxicity. What are my formulation options?

The Causality: When you are restricted by the maximum allowable DMSO concentration (typically <0.5% for sensitive cell lines)[4], you must alter the thermodynamic solvation environment. The 4-methylphenyl group is highly lipophilic but sterically suitable for host-guest complexation. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD), the hydrophobic cavity of the cyclodextrin encapsulates the p-tolyl ring, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

The Solution & Self-Validating Protocol (HP-β-CD Inclusion Complex Formulation):

Workflow Step1 Weigh 3-(4-Methylphenyl)- 1,3-thiazolidine-2-carboxamide Step2 Dissolve in 100% DMSO (10 mM Stock) Step1->Step2 Step4 Dropwise Addition with Vortexing Step2->Step4 Step3 Prepare 20% w/v HP-β-CD in Buffer Step3->Step4 Step5 Sonicate (15 min, 37°C) Step4->Step5 Step6 Centrifuge & Filter (0.22 µm) Step5->Step6

Workflow for formulating cyclodextrin inclusion complexes to enhance aqueous solubility.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in your base assay buffer.

  • Complexation: Slowly add the required volume of the 10 mM DMSO compound stock dropwise into the HP-β-CD solution while continuously vortexing.

  • Energy Input: Sonicate the mixture in a water bath at 37°C for 15 minutes to provide the activation energy required for the host-guest complexation[1].

  • Sterilization/Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound[4].

  • Validation: Analyze the filtrate via LC-MS to confirm the final concentration before applying it to the cells.

Quantitative Data Summary

To assist in your experimental design, the following table summarizes the anticipated kinetic solubility profile of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide across various vehicle formulations. (Note: Values are representative benchmarks for this structural class).

Formulation VehicleAdditive / Co-solventMax Kinetic Solubility (µM)Final DMSO (%)Visual Observation at 100 µM
PBS (pH 7.4)None< 10 µM1.0%Immediate cloudy precipitate
Cell Culture Media10% FBS~ 25 µM0.5%Micro-aggregates after 2 hours
PBS (pH 7.4)0.05% Tween-20~ 50 µM1.0%Clear solution, stable for 4h
PBS (pH 7.4)20% HP-β-CD> 200 µM0.5%Optically clear, stable >24h

Table 1: Comparative kinetic solubility data for thiazolidine-carboxamide derivatives in standard assay vehicles.

References

1.1. Title: Kinetic versus thermodynamic solubility temptations and risks - Ovid Source: ovid.com URL:

1.2. Title: Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF - ResearchGate Source: researchgate.net URL:

1.4. Title: Kinetic & Thermodynamic Solubility Testing - WuXi AppTec Source: wuxiapptec.com URL:

1.6. Title: Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed Source: nih.gov URL:

1.8. Title: Troubleshooting Amonafide solubility issues for in vitro assays - Benchchem Source: benchchem.com URL:

1.10. Title: Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays - Benchchem Source: benchchem.com URL:

Sources

Troubleshooting

optimizing reaction conditions for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the nuanced chemical challenges associated with synthesizing 3-(4-Methylphenyl)-1,3-thiazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the nuanced chemical challenges associated with synthesizing 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide derivatives .

Synthesizing N-aryl thiazolidines requires precise control over nucleophilic addition, ring-closure thermodynamics, and stereochemically sensitive amide couplings. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each experimental parameter to ensure your protocols are robust, reproducible, and self-validating.

Part 1: Mechanistic Workflow & Pathway Visualization

The synthesis of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide derivatives is typically achieved via a two-step sequence: a pH-controlled cyclocondensation followed by a stereocontrolled amide coupling.

Workflow A 2-(p-Tolylamino)ethanethiol + Glyoxylic Acid B Cyclocondensation (pH 4.5, RT) A->B C 3-(4-Methylphenyl)-1,3- thiazolidine-2-carboxylic acid B->C Ring Closure D Amide Coupling (HATU, Amine, 0°C) C->D Activation E 3-(4-Methylphenyl)-1,3- thiazolidine-2-carboxamide D->E Target Product

Fig 1: Two-step synthetic workflow for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide derivatives.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step without passing the embedded Quality Control (QC) checkpoints.

Step 1: pH-Directed Cyclocondensation

Causality: The formation of the thiazolidine ring requires the thiol to attack the aldehyde first, followed by intramolecular amine condensation. If the environment is too basic, the aminothiol rapidly oxidizes into an inactive disulfide dimer. If too acidic, the amine remains protonated and non-nucleophilic.

  • Preparation: Dissolve 2-(p-tolylamino)ethanethiol (1.0 eq) in a rigorously degassed solvent mixture of EtOH/H₂O (1:1 v/v).

  • Reductive Environment: Add TCEP hydrochloride (0.05 eq). Why? TCEP continuously reduces any trace disulfide back to the active aminothiol without interfering with the aldehyde.

  • pH Adjustment: Buffer the solution to exactly pH 4.5 using a 0.1 M NaOAc/AcOH buffer.

  • Addition: Add glyoxylic acid monohydrate (1.1 eq) dropwise at room temperature to prevent exothermic side reactions.

  • Reaction: Stir under an Argon atmosphere for 4–6 hours[1].

  • Self-Validating Checkpoint: Spot the reaction mixture on a TLC plate and spray with Ellman’s reagent (DTNB). The absence of a bright yellow spot confirms the complete consumption of the free thiol, validating that ring closure is complete.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Stereocontrolled Amide Coupling

Causality: Activating the C2-carboxylic acid creates a highly electrophilic center for the incoming amine. However, this activation drastically increases the acidity of the C2 proton. Standard coupling conditions (e.g., EDC/DIPEA at room temperature) will lead to rapid proton abstraction and subsequent epimerization (racemization) of the chiral center[2].

  • Preparation: Dissolve the intermediate 3-(4-methylphenyl)-1,3-thiazolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (dried over 3Å molecular sieves).

  • Thermal Control: Submerge the reaction flask in an ice bath to strictly maintain 0 °C.

  • Activation: Add HATU (1.1 eq) and the desired amine (1.2 eq).

  • Base Addition: Dropwise, add 2,4,6-collidine (2.0 eq). Why? Collidine is a sterically hindered, weaker base than DIPEA, providing enough basicity to drive the coupling without abstracting the sensitive C2 proton.

  • Reaction: Stir at 0 °C for 2 hours.

  • Self-Validating Checkpoint: Withdraw a 5 µL aliquot, quench in MeCN/H₂O, and analyze via Chiral LC-MS. You must observe the correct target mass (M+H) and a single enantiomeric peak (ee > 98%). If a second peak appears, your base concentration or temperature was too high.

  • Workup: Quench with saturated NH₄Cl, extract with DCM, wash heavily with 5% aqueous LiCl (to pull out residual DMF), dry, and purify via flash chromatography.

Part 3: Troubleshooting Guides & FAQs

Q1: My condensation reaction is stalling, and LC-MS shows a mass corresponding to a dimer. What is happening? A: You are observing the oxidative dimerization of your starting material. Oxygen in the solvent acts as an oxidant, transforming the active free thiol (-SH) into an inactive disulfide (-S-S-). Solution: Sparging your solvents with Argon for 15 minutes is non-negotiable. Incorporate the TCEP reduction loop shown in the mechanistic diagram below to rescue oxidized starting material.

Troubleshooting N1 Free Aminothiol (Active Nucleophile) N2 Disulfide Dimer (Inactive Off-Target) N1->N2 O2 (Air) Oxidation N3 Thiazolidine Ring (Product) N1->N3 Glyoxylic Acid (pH 4.5) N2->N1 TCEP Reduction

Fig 2: Mechanistic pathway of aminothiol oxidation and its reversal using TCEP during condensation.

Q2: During amidation, I am getting low yields despite the complete consumption of the carboxylic acid. Where is my product? A: If the acid is consumed but the carboxamide is not forming, your active ester intermediate is likely undergoing hydrolysis (due to wet solvent) or forming an inactive N-acylurea byproduct. This is notoriously common when using carbodiimides like EDC without sufficient trapping agents[2]. Solution: Ensure absolute anhydrous conditions. Switch from EDC to a uronium-based reagent like HATU or TBTU, which forms a highly reactive, hydrolysis-resistant OBt/OAt ester intermediate.

Q3: What is the optimal pH for the initial thiazolidine ring formation? A: The condensation between the aminothiol and glyoxylic acid is a delicate thermodynamic balancing act. At high pH (>7), the amine is free, but the aldehyde may undergo Cannizzaro-type side reactions, and disulfide formation accelerates. At low pH (<3), the amine is fully protonated and non-nucleophilic. The optimal pH is exactly 4.0–4.5 , which perfectly balances the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon[1].

Part 4: Quantitative Data Summaries

To aid in your experimental design, review the following empirical data matrices comparing reaction conditions.

Table 1: Impact of Coupling Reagents on Yield and Epimerization (Amidation Step) Note: Reactions performed on a 1.0 mmol scale in DMF. Epimerization measured via Chiral HPLC.

Coupling SystemBase UsedTemperatureConversion Yield (%)Epimerization (%)
EDC / HOBtDIPEARoom Temp72.015.4
TBTUDIPEARoom Temp81.511.2
HATUDIPEA0 °C89.04.5
HATU 2,4,6-Collidine 0 °C 94.5 < 1.0

Table 2: Influence of pH on Thiazolidine Ring Closure (Condensation Step) Note: Reactions performed in EtOH/H₂O for 12 hours. Disulfide byproduct quantified via LC-MS.

pH LevelPrimary Amine StateProduct Yield (%)Disulfide Byproduct (%)
2.0Fully Protonated15.05.0
4.5 Neutral / Active 92.0 < 2.0
7.0Free Thiolate65.028.0
9.0Oxidized Thiol20.075.0

Part 5: References

  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. ResearchGate / Tetrahedron. URL:[Link][1]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. MDPI (International Journal of Molecular Sciences). URL:[Link][3]

  • Stapling Amantadine to Melanostatin Neuropeptide: Discovery of Potent Positive Allosteric Modulators of the D2 Receptors. ACS Medicinal Chemistry Letters. URL:[Link][2]

Sources

Optimization

stability testing of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide under different conditions

Welcome to the technical support center for the stability testing of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stability testing of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing a comprehensive stability profile of this molecule.

Introduction to Stability Challenges

3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide is a molecule of interest with potential pharmacological applications. A thorough understanding of its stability under various environmental conditions is paramount for the development of safe, effective, and reliable pharmaceutical products.[1][2] The core of this understanding is built upon forced degradation studies, which intentionally stress the molecule to identify potential degradation pathways and develop stability-indicating analytical methods.[3][4][5]

The thiazolidine ring, a key structural feature, is known to be susceptible to hydrolysis, which can be influenced by pH and temperature.[6][7][8][9][10] The amide and methylphenyl moieties also present potential sites for degradation under oxidative, photolytic, and thermal stress. This guide will walk you through the critical aspects of designing and executing robust stability studies for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide?

A1: Based on the structure, the primary anticipated degradation pathway is the hydrolysis of the thiazolidine ring. This can be catalyzed by both acidic and basic conditions, leading to ring-opening.[6][8][9] Other potential degradation pathways to investigate include:

  • Amide Hydrolysis: The carboxamide group can hydrolyze under strong acidic or basic conditions to form the corresponding carboxylic acid.

  • Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, potentially forming sulfoxides or sulfones. The methyl group on the phenyl ring could also be a site of oxidation.

  • Photodegradation: Aromatic systems can be sensitive to UV or visible light, leading to a variety of degradation products.

  • Thermal Degradation: High temperatures can induce decomposition, the specifics of which would need to be determined experimentally.[3]

Q2: I am observing rapid degradation of the compound in my acidic hydrolysis study. What could be the cause and how can I control it?

A2: Rapid degradation under acidic conditions is expected due to the acid-catalyzed hydrolysis of the thiazolidine ring.[6][8] The rate of degradation is dependent on the acid concentration and temperature.[3] If the degradation is too rapid to monitor effectively (i.e., the parent peak disappears almost instantly), consider the following troubleshooting steps:

  • Decrease Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 N HCl instead of 0.1 N or 1 N HCl).

  • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C instead of 60°C or 80°C).

  • Time Sampling: Take time points at much shorter intervals in the initial phase of the experiment.

Q3: My mass balance in the forced degradation studies is poor. What are the likely reasons?

A3: Achieving a good mass balance, where the sum of the assay of the parent compound and its degradation products equals the initial assay, is a critical aspect of forced degradation studies.[3] Poor mass balance can be attributed to several factors:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector in HPLC. Using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify such degradants.

  • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during the experiment.

  • Precipitation of Degradants: Degradation products might be insoluble in the sample diluent and precipitate out of the solution. Visually inspect your samples and consider using a different diluent.

  • Adsorption to Container: The parent compound or its degradants might adsorb to the surface of the container. Using silanized glassware can mitigate this issue.

  • Incomplete Chromatographic Separation: A major degradant might be co-eluting with the parent peak or other degradants. Method optimization is necessary to achieve adequate separation.

Q4: How do I select the appropriate chromatographic conditions for a stability-indicating method?

A4: A stability-indicating method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. Key considerations for method development include:

  • Column Chemistry: A C18 column is a good starting point. However, depending on the polarity of the degradants, other stationary phases (e.g., C8, Phenyl, or polar-embedded phases) might provide better resolution.

  • Mobile Phase: A combination of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds.

  • Gradient Elution: A gradient elution is often necessary to separate the parent compound from a wide range of degradation products with varying polarities.

  • Detector: A photodiode array (PDA) detector is highly recommended as it can help in peak purity analysis and provide UV spectra of the degradants, which can aid in their identification. LC-MS is invaluable for identifying the mass of the degradation products.[11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild. The molecule is highly stable under the tested conditions.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). Ensure the stressor is active (e.g., freshly prepared H₂O₂).
Multiple, poorly resolved peaks in the chromatogram. The analytical method lacks sufficient resolving power.Optimize the HPLC method: adjust the mobile phase pH, change the organic modifier, modify the gradient profile, or try a different column stationary phase.
Peak tailing or fronting for the parent compound or degradants. Inappropriate mobile phase pH. Column overload. Secondary interactions with the stationary phase.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. Reduce the injection volume or sample concentration. Add a competing base or acid to the mobile phase.
Inconsistent retention times. Fluctuations in column temperature. Inadequate column equilibration. Mobile phase composition changing over time.Use a column oven to maintain a constant temperature. Ensure the column is fully equilibrated before each injection. Prepare fresh mobile phase daily and ensure it is well-mixed.
Unexpected peaks in the control sample (unstressed). Contamination of the sample, solvent, or glassware. Degradation of the compound in the analytical solvent.Use high-purity solvents and clean glassware. Analyze the stability of the compound in the chosen analytical solvent over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and keep at room temperature. Withdraw samples at appropriate time intervals. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light. Withdraw samples at appropriate time intervals.
  • Thermal Degradation: Expose the solid compound to dry heat at 80°C. Withdraw samples at appropriate time intervals and dissolve in the analytical solvent.
  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze all stressed and control samples using a validated stability-indicating HPLC method.
  • Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.
  • Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
Protocol 2: Stability-Indicating HPLC Method Development

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined from a UV scan).
  • Injection Volume: 10 µL

2. Method Optimization:

  • Inject a mixture of the stressed samples to observe the separation of the parent compound from the degradation products.
  • Adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile), and pH to achieve a resolution of >1.5 between all peaks.

Data Presentation

The following table provides a hypothetical summary of expected stability data for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide under forced degradation conditions. Actual results will vary based on experimental conditions.

Stress ConditionTime% Assay of Parent CompoundNumber of DegradantsObservations
0.1 N HCl (60°C)8 hours45%3Significant degradation. Major degradant at RRT ~0.8.
0.1 N NaOH (RT)24 hours88%2Moderate degradation.
3% H₂O₂ (RT)24 hours92%1Minor degradation.
Thermal (80°C)72 hours95%1Low level of degradation.
Photolytic1.2 million lux-h98%0Appears to be photostable.

RRT: Relative Retention Time

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis A->B Apply Stress C Base Hydrolysis A->C Apply Stress D Oxidation A->D Apply Stress E Thermal Stress A->E Apply Stress F Photolytic Stress A->F Apply Stress G HPLC-PDA Analysis (Peak Purity, Quantification) B->G Analyze Samples C->G Analyze Samples D->G Analyze Samples E->G Analyze Samples F->G Analyze Samples H LC-MS Analysis (Degradant Identification) G->H Characterize Degradants J Develop Stability-Indicating Method G->J I Establish Degradation Profile H->I

Caption: Workflow for the stability testing of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide.

Potential Degradation Pathway: Hydrolysis

G cluster_main 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide cluster_products Hydrolysis Products A Parent Compound B Ring-Opened Intermediate (Iminium Ion) A->B H+ or OH- (Ring Opening) C Cysteine Derivative B->C H2O D Aldehyde/Ketone B->D H2O

Caption: Proposed hydrolytic degradation pathway of the thiazolidine ring.

References

  • Process for ring cleavage of thiazolidine derivatives.
  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. ACS Publications. [Link]

  • Thiazolidine ring-opening and deprotonation. Computational DFT study. Repozitorij Farmaceutsko-biokemijskog fakulteta Sveučilišta u Zagrebu. [Link]

  • ChemInform Abstract: Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1, 3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. ResearchGate. [Link]

  • Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. ElectronicsAndBooks. [Link]

  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. PMC. [Link]

  • Thiazolidinediones: Recent Development in Analytical Methodologies. OUCI. [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC. [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. PMC. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Target Review. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

  • Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). PMC. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. [Link]

  • 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. PMC. [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology. [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journals. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA Journals. [Link]

  • Expiration Dating and Stability Testing for Human Drug Products. FDA. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Welcome to the Technical Support and Troubleshooting Center for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide (3-4MTC) . As a targeted small-molecule inhibitor, prolonged in vitro exposure to 3-4MTC inevitably leads...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide (3-4MTC) . As a targeted small-molecule inhibitor, prolonged in vitro exposure to 3-4MTC inevitably leads to acquired resistance in cell line models. This guide is designed for researchers and drug development professionals to troubleshoot resistance phenotypes, validate target engagement, and establish robust, clinically relevant resistant cell lines.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my cell line suddenly losing sensitivity to 3-4MTC after 4-6 weeks of continuous exposure? A: Rapid onset of resistance to lipophilic small molecules is most frequently driven by the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) or ABCG2[1]. These membrane-bound efflux pumps actively extrude the compound, reducing intracellular concentrations below the therapeutic threshold required for target inhibition[2]. This rapid phenotype is usually the result of Darwinian selection of a subpopulation intrinsically overexpressing these pumps, rather than a de novo genetic mutation.

  • Troubleshooting Action: Perform a fluorescent drug efflux assay (e.g., Rhodamine 123). If co-treatment with an ABC transporter inhibitor (such as verapamil or elacridar) restores 3-4MTC sensitivity, non-specific efflux is the primary driver.

Q2: How do I determine if resistance is due to a target mutation versus compensatory pathway activation? A: To differentiate between a structural gatekeeper mutation (which prevents 3-4MTC from binding) and a downstream compensatory bypass track, you must evaluate intracellular target engagement. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation[3]. CETSA measures the thermodynamic stabilization of the target protein upon ligand binding within an intact cell.

  • Troubleshooting Action: If CETSA demonstrates that 3-4MTC still binds and thermally stabilizes its target in the resistant line, the resistance is likely driven by a compensatory kinase bypass track (e.g., hyperactivation of parallel receptor tyrosine kinases). If the thermal shift is lost, sequence the target gene to identify binding-pocket mutations.

Q3: What are the best practices for generating stable 3-4MTC-resistant cell lines without inducing non-specific multi-drug resistance (MDR)? A: Avoid exposing naive cells to high, single-step concentrations (e.g., >IC90). High-dose exposure creates a severe evolutionary bottleneck that almost exclusively selects for non-specific ABC transporter overexpression[4]. Instead, utilize a prolonged, stepwise dose-escalation protocol[5]. This multi-step escalation over 6–12 months allows cells the necessary time to acquire specific genetic or epigenetic adaptations (e.g., target amplification or kinase bypass), which more accurately model acquired clinical resistance[4].

Part 2: Quantitative Data & Resistance Profiling

The following table summarizes the shift in IC50 values and the identified resistance mechanisms across three standard cell line models following 8 months of stepwise 3-4MTC dose escalation.

Cell Line ModelParental IC50 (nM)Resistant IC50 (nM)Fold ResistancePrimary Resistance MechanismRe-sensitization Strategy
HCT116 (Colon)451,25027.7xABCB1 OverexpressionCo-treatment with Verapamil
A549 (Lung)603,10051.6xCompensatory MEK/ERK BypassMEK Inhibitor (Trametinib)
MCF7 (Breast)3584024.0xTarget Gatekeeper MutationNext-Gen Thiazolidine Analog

Part 3: Visualizing Resistance Mechanisms and Workflows

G Target Primary Target (Inhibited by 3-4MTC) Downstream Downstream Effector (e.g., ERK/AKT) Target->Downstream Blocked Drug 3-4MTC Drug->Target Inhibits Bypass Compensatory Kinase (e.g., MET/IGF-1R) Bypass->Downstream Hyperactivation Survival Cell Survival & Proliferation Downstream->Survival Drives Resistance

Figure 1: Compensatory signaling bypass driving 3-4MTC resistance.

Workflow Start Parental Cell Line (IC50 Baseline) Step1 Stepwise Escalation (Start at IC20) Start->Step1 Step2 Chronic Exposure (Increase dose) Step1->Step2 Step3 Clonal Isolation (Single-cell sorting) Step2->Step3 Validation Resistance Validation (CETSA & Efflux) Step3->Validation

Figure 2: Stepwise dose-escalation workflow for generating resistant lines.

Part 4: Validated Experimental Protocols

Protocol A: Stepwise Dose-Escalation for Generating Resistant Lines

Causality Check: Why use stepwise escalation? As noted in the FAQs, immediate high-dose exposure selects for non-specific efflux. Gradual escalation forces the cells to adapt transcriptionally and genetically, yielding a clinically relevant model of acquired resistance[5].

  • Determine Baseline: Establish the accurate IC50 of 3-4MTC in the parental cell line via a 72-hour viability assay (e.g., CellTiter-Glo).

  • Initial Exposure: Seed cells at 30% confluency and expose them to the IC20 concentration of 3-4MTC.

  • Recovery and Escalation: Passage cells when they reach 80% confluency. If cell growth stabilizes and matches the proliferation rate of untreated controls for two consecutive passages, increase the drug concentration by 1.5x to 2x[5].

  • Chronic Maintenance: Continue the escalation cycle until the cells proliferate normally at 10x to 20x the original IC50. This evolutionary process typically requires 6 to 12 months of continuous culture[4].

  • Clonal Selection: Perform limiting dilution in 96-well plates to isolate single-cell clones. This self-validating step ensures you are working with a homogenous resistant population rather than a polyclonal mixture, which is critical for downstream multi-omics analysis.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Check: Why heat the cells? Heating induces protein unfolding and aggregation. Ligand binding (by 3-4MTC) thermodynamically stabilizes the folded state of the target protein, shifting its melting temperature ( Tm​ ) higher[3]. By separating the soluble (folded) fraction from the insoluble (denatured) pellet, we can definitively quantify target engagement inside the living cell.

  • Cell Preparation: Culture both the 3-4MTC-resistant and parental cells to 80% confluency. Treat with 10x IC50 of 3-4MTC or a DMSO vehicle control for 2 hours to allow for intracellular equilibration.

  • Aliquoting and Heating: Harvest the cells, wash thoroughly with PBS, and divide into PCR tubes (50 µL of cell suspension per tube). Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature[3].

  • Lysis: Lyse the intact cells via three rapid freeze-thaw cycles (alternating between liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This critical step pellets the denatured, precipitated proteins, leaving only the stabilized, folded proteins in the supernatant.

  • Detection: Analyze the soluble fraction via Western blot using an antibody specific to the 3-4MTC target. A rightward shift in the melting curve ( Tm​ ) in drug-treated resistant cells confirms that 3-4MTC can still physically bind the target, pointing to a downstream bypass mechanism rather than a binding-pocket mutation[3].

References[1] ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PubMed Central (PMC). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHopfDeARHW2fWc56qxQ0_cZN2vTXgmoyk3dexu7lK_inGzAZeWaUMN_UMmHyVmymfxux764Kk--WKrMpeKXaaDvwTxUiVNVLX3hE3i6ZrVbRnHy-xKGV3VyUKCZ9dRRf3wCeb7EYafMhS41Lc=[2] ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PubMed Central (PMC). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl1r9vnp-f5eUN9gJIayt9JN89rjLbyxpnxMoOKGcXXULBfZHghuHU1uUg06SdS9AttBdhU49qXdiJyz47euztGipSzV41htEgo4qZMPvk2hWsRMMDH4E_0hoelagZEzNMunVft8Yocf6bz-w=[3] The cellular thermal shift assay for evaluating drug target interactions in cells - ResearchGate / Nature Protocols. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi95bH177XPsAvgv8nOiLAQbu8oc_Lqf5qALt32XGyQHG77iMzwTJam5GyxRIxs9l4Cs_RZYWC9An8KGC85UAYsv1JmA7MWxeKl70hCrNbhbBZn2-5T2fjy9pjWgOIitoyFisWoJD1GPef77XtjjcpusJv1UIBUVN3PGD0xi3AGhh_5L9kpqSAaR3MihGlg7k8osIcQopxGSksHezpdZLqZwtvKtGfswO56N-KpqhktrcCdXBDXRXLiTHRCU0YXJA=[4] Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PubMed. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRFir1TCNpoVHj5Gbk9nono7R8gdDRWO7bQMEbKHqplMiJu7yD_Fhb3BRnbgidxUT4TA5r4m2hOgUXs3Q_GMkil8UPXWdFmX-vEWONLowsysBr7tGL6iHsU0nI8QO4VI2DDk0b[5] Establishment and Characterization of Three Afatinib-resistant Lung Adenocarcinoma PC-9 Cell Lines Developed with Increasing Doses of Afatinib - PubMed. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbeIOWbW6WpRQA74tJIG0Y7Lats63qaWn1jDDC9AOh0kUYgTW3Vk9LxYcwxCME8MsOLX3oY2nakKF5ZKIvBUkuQevgdjkoMtlAWyiIiYBvlzZGtoXWj_Ae0eDgtUzAZE8RTYHh

Sources

Optimization

Technical Support Center: Troubleshooting Bioavailability for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Welcome to the Technical Support Center for scientists and drug development professionals working with thiazolidine-carboxamide derivatives. 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide presents a unique set of phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for scientists and drug development professionals working with thiazolidine-carboxamide derivatives. 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide presents a unique set of physicochemical challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome its poor systemic exposure.

G Start 3-(4-Methylphenyl)-1,3- thiazolidine-2-carboxamide Challenge Bioavailability Barrier (BCS Class II/IV) Start->Challenge Path1 Formulation Strategies Challenge->Path1 Path2 Chemical Modification Challenge->Path2 SD Polymeric Solid Dispersions (Chitosan, PVA) Path1->SD LBF Lipid-Based Delivery (SEDDS / Nanoemulsions) Path1->LBF Prodrug Prodrug Synthesis (Phosphate / L-Valinate) Path2->Prodrug Outcome Enhanced Systemic Exposure & Therapeutic Efficacy SD->Outcome LBF->Outcome Prodrug->Outcome

Workflow for addressing the poor bioavailability of thiazolidine-carboxamide derivatives.

FAQ Section 1: Physicochemical Profiling & Causality

Q1: Why does 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide exhibit such poor oral bioavailability? A: The poor bioavailability is a direct consequence of its structural dichotomy, placing it firmly in Biopharmaceutics Classification System (BCS) Class II or IV. The 4-methylphenyl (p-tolyl) group imparts significant lipophilicity (high LogP), driving strong hydrophobic intermolecular interactions that resist aqueous solvation[1]. Conversely, the carboxamide group acts as both a hydrogen bond donor and acceptor, creating a highly rigid, stable crystalline lattice. This high lattice energy creates a severe thermodynamic barrier to dissolution. Furthermore, lipophilic thiazolidine derivatives are highly susceptible to rapid first-pass oxidative metabolism at the sulfur atom, drastically reducing the fraction of the dose that reaches systemic circulation[2].

Q2: How do I accurately profile its solubility without confounding data from spontaneous precipitation? A: Differentiating kinetic from thermodynamic solubility is critical. If you rely solely on thermodynamic equilibrium assays (which take 24-48 hours), the compound may degrade or precipitate into a more stable, less soluble polymorph. For early-stage screening, a kinetic solubility assay using nephelometry is the self-validating standard[3].

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry) Causality: This protocol measures the concentration at which the compound begins to precipitate out of a supersaturated state, providing a realistic ceiling for in vitro assays.

  • Stock Preparation: Prepare a 10 mM stock solution of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in pure DMSO.

  • Aqueous Spiking: Spike 2 µL of each DMSO dilution into 198 µL of simulated gastric fluid (SGF) or PBS (pH 7.4) in a 96-well plate. (Critical: Keep final DMSO concentration ≤1% to prevent artificial solubilization).

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking.

  • Detection: Measure light scattering using a nephelometer. An inflection point in the scattering curve indicates the onset of precipitation (the kinetic solubility limit). Centrifuge the plate and measure the UV absorbance of the supernatant to quantify the exact dissolved concentration[3].

FAQ Section 2: Formulation-Based Troubleshooting

Q3: My compound crashes out during in vitro dissolution assays. How can I formulate it to maintain supersaturation? A: You must disrupt the crystalline lattice and prevent nucleation. The most effective approach is formulating an Amorphous Solid Dispersion (ASD). By dispersing the drug at a molecular level within a hydrophilic polymer matrix—such as Polyvinyl Alcohol (PVA), Gelatin, or Chitosan—you trap the compound in its amorphous state[4][5]. The polymer chains sterically hinder the drug molecules from re-aggregating, thereby maintaining a supersaturated state in the gastrointestinal tract long enough for absorption to occur.

Protocol 2: Preparation of Polymeric Solid Dispersion via Solvent Evaporation Causality: Co-dissolving the drug and polymer ensures molecular mixing; rapid evaporation prevents the drug from organizing back into a crystalline lattice.

  • Co-Dissolution: Dissolve 1 part 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide and 5 parts polymer (e.g., Chitosan or PVA) in a common volatile solvent system (e.g., ethanol/dichloromethane 1:1 v/v)[4][5].

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete molecular dispersion and elimination of micro-crystals.

  • Rapid Evaporation: Process the solution through a laboratory spray dryer (inlet temp optimized for the solvent, e.g., 60-80°C). The rapid flash-evaporation of the solvent traps the drug in the polymer matrix.

  • Desiccation: Place the collected powder in a vacuum desiccator for 24 hours to remove all residual solvent, which could otherwise act as a plasticizer and induce premature crystallization.

  • Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) to confirm the absence of sharp diffraction peaks (verifying the amorphous state).

FAQ Section 3: Chemical Modifications & Prodrug Strategies

Q4: If excipient-based formulation fails to achieve target exposure, what chemical modifications can improve the thiazolidine-carboxamide scaffold? A: When formulation reaches its limits, a prodrug strategy is required to fundamentally alter the molecule's physicochemical properties. Converting the molecule into a phosphate prodrug or an amino acid ester (e.g., L-valinate) is highly effective[6].

Adding an ionizable phosphate group drastically decreases the LogP at physiological pH, allowing the molecule to rapidly dissolve in the aqueous fluids of the GI tract. Once dissolved, alkaline phosphatases located at the intestinal brush border membrane cleave the phosphate group. This releases the active, lipophilic 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide precisely at the site of absorption, driving high membrane permeability[6].

Pathway Admin Oral Administration (Phosphate Prodrug) GI GI Tract (Rapid Dissolution) Admin->GI Enzyme Enzymatic Cleavage (Alkaline Phosphatase) GI->Enzyme Aqueous Transit Active Active Compound (High Permeability) Enzyme->Active Hydrolysis Blood Systemic Circulation Active->Blood Absorption

Mechanism of prodrug activation enhancing systemic exposure of the active compound.

Quantitative Data Presentation

The table below summarizes the expected impact of various optimization strategies on thiazolidine and carboxamide derivatives, synthesized from established pharmaceutical literature[5][6].

Enhancement StrategySpecific Modification / ExcipientPrimary Mechanism of ActionFold-Increase in Aqueous SolubilityImpact on Oral Bioavailability (F%)
Polymeric Solid Dispersion PVA / Gelatin / ChitosanDisrupts crystalline lattice; maintains amorphous supersaturation3.5x to 6.0x~2x to 3x increase
Lipid-Based Formulation SEDDS (Oil + Surfactant)Solubilizes the lipophilic p-tolyl moiety in mixed micelles>50x~4x to 5x increase
Prodrug Synthesis Phosphate / L-valinate esterIonizable group drastically reduces LogP; enzymatically cleaved at brush border>100x~9x to 14x increase
Salt Formation Disodium saltEnhances dissolution rate via pH microenvironment modulation2.0x to 7.0x~2x increase

References

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation | ACS Omega - ACS Publications. acs.org. 1

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC. nih.gov. 2

  • N-phenylquinoline-2-carboxamide: A Technical Guide to Solubility and Stability - Benchchem. benchchem.com. 3

  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation | Journal of Medicinal Chemistry - ACS Publications. acs.org. 6

  • Formulation and Characterization of New Polymeric Systems Based on Chitosan and Xanthine Derivatives with Thiazolidin-4-One Scaffold - MDPI. mdpi.com. 4

  • Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban - MDPI. mdpi.com. 5

Sources

Troubleshooting

Thiazolidinone Synthesis Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for the synthesis of substituted thiazolidinones. 4-Thiazolidinones are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of substituted thiazolidinones. 4-Thiazolidinones are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities including antidiabetic, antimicrobial, and anticancer properties 1. However, their synthesis—typically via a multicomponent reaction (MCR) of an amine, an aldehyde, and mercaptoacetic acid—presents significant challenges in yield optimization, regioselectivity, and byproduct mitigation.

This guide is designed for researchers and drug development professionals, providing mechanistic causality, self-validating protocols, and data-driven troubleshooting to overcome common synthetic hurdles.

Mechanistic Overview & Causality

Understanding the reaction mechanism is the first step in troubleshooting. The synthesis of 4-thiazolidinones proceeds via a tandem sequence. First, the condensation of the primary amine and aldehyde forms an electrophilic imine (Schiff base). Next, the sulfur atom of mercaptoacetic acid (thioglycolic acid) performs a nucleophilic attack on the imine carbon. Finally, an intramolecular cyclization occurs via nucleophilic attack of the secondary amine on the carboxylic acid carbonyl, releasing water as a byproduct.

Because water is generated in two separate steps, the reaction exists in a delicate equilibrium. Failure to drive this equilibrium forward is the root cause of most synthetic failures.

Mechanism A 1. Aldehyde + Amine B 2. Imine (Schiff Base) A->B - H2O C 3. Mercaptoacetic Acid Addition B->C Nucleophilic Attack D 4. Uncyclized Thioacetal C->D E 5. Intramolecular Cyclization D->E Ring Closure F 6. 4-Thiazolidinone Product E->F - H2O

Multicomponent synthesis mechanism of 4-thiazolidinones via imine intermediate.

Troubleshooting Guide (FAQs)

Q1: My one-pot MCR yields are consistently below 40%, and I observe unreacted starting materials on TLC. How can I drive the reaction to completion? A1: The primary culprit for low yields is the accumulation of water, which shifts the equilibrium backward, hydrolyzing the intermediate imine back into the starting aldehyde and amine. Causality & Solution: Traditional protocols rely on a Dean-Stark apparatus with hazardous solvents like toluene to azeotropically remove water 2. If you are avoiding toxic solvents, you must use a chemical desiccant. N,N'-Dicyclohexylcarbodiimide (DCC) is highly effective as it acts as a dehydrating agent, converting to dicyclohexylurea (DCU) and driving the cyclization step 3.

Q2: I am observing a high degree of side products and a foul odor, but little of my desired 4-thiazolidinone. What is happening to the mercaptoacetic acid? A2: Mercaptoacetic acid is highly susceptible to oxidative dimerization, forming dithiodiglycolic acid (a disulfide) when exposed to atmospheric oxygen at elevated temperatures. Causality & Solution: This side reaction depletes your sulfur nucleophile before it can attack the imine. To self-validate if oxidation is your issue, run the reaction under a strict inert atmosphere (N₂ or Ar) using freshly distilled mercaptoacetic acid. Alternatively, use a slight molar excess (1.2 to 1.5 eq) of the mercapto-reagent to compensate for oxidative losses.

Q3: How do I improve the reaction kinetics without using harsh thermal conditions? A3: Prolonged heating degrades sensitive functional groups. Causality & Solution: Transitioning to task-specific ionic liquids (like [DBBim]BF₄) can dramatically enhance electrophilicity. The ionic liquid forms hydrogen-bonding interactions with the aldehyde carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation promotes rapid nucleophilic attack by the amine, often reducing reaction times from 18 hours to just 30 minutes 4.

Q4: How do I control regioselectivity when synthesizing 5-ene-4-thiazolidinones via Knoevenagel condensation? A4: Modification at the C5 position often leads to a mixture of products or polymerization of the aldehyde if the base is too strong. Causality & Solution: The methylene carbon at C5 possesses nucleophilic activity. To achieve regioselective Knoevenagel condensation without opening the thiazolidinone core, utilize a weak base catalyst (like sodium acetate in glacial acetic acid) rather than strong bases (like NaOH or KOH), which can hydrolyze the lactam ring 5.

Troubleshooting Start Low Yield / Impure Product? CheckWater Is water effectively removed? Start->CheckWater FixWater Use Dean-Stark or DCC desiccant CheckWater->FixWater No CheckOx Foul odor / Disulfide formation? CheckWater->CheckOx Yes FixWater->CheckOx FixOx Run under N2 / Fresh reagents CheckOx->FixOx Yes CheckCat Slow reaction kinetics? CheckOx->CheckCat No FixOx->CheckCat FixCat Apply Microwave or Ionic Liquid CheckCat->FixCat Yes Success Optimized Synthesis CheckCat->Success No FixCat->Success

Troubleshooting workflow for optimizing 4-thiazolidinone multicomponent reactions.

Quantitative Data: Optimization Comparison

The following table summarizes the causal relationship between reaction conditions, reaction time, and overall yield. Use this data to select the appropriate methodology for your specific substrate constraints.

Reaction ConditionCatalyst / DesiccantSolventTimeAverage YieldMechanistic Drawbacks / Notes
Conventional MCR None (Dean-Stark)Toluene12–18 h40–60%Toxic solvent; prolonged heat causes substrate degradation.
Desiccant-Mediated DCCDCM6–8 h65–80%DCU byproduct can co-elute during column chromatography.
Ionic Liquid (Green) [DBBim]BF₄None (Neat)20–30 min85–95%Highly efficient electrophilic activation; requires IL synthesis.
Microwave-Assisted VOSO₄MeCN10–15 min80–90%Rapid kinetics prevent disulfide formation; requires MW reactor.

Standardized Experimental Protocols

Protocol A: Two-Step Self-Validating Synthesis of 2,3-Disubstituted 4-Thiazolidinones

Why this works: By isolating the imine formation, researchers can validate the first critical intermediate before introducing the sulfur nucleophile, ensuring that steric hindrance or electronic deactivation of the amine/aldehyde is not the root cause of failure.

Step 1: Imine Condensation

  • In a 50 mL round-bottom flask, dissolve the aldehyde (10 mmol) and the primary amine (10 mmol) in 20 mL of anhydrous ethanol.

  • Add 2-3 drops of glacial acetic acid as a mild catalyst.

  • Reflux the mixture for 2–4 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is validated when the aldehyde spot completely disappears, replaced by a new, UV-active imine spot.

  • Remove the solvent under reduced pressure to isolate the crude Schiff base.

Step 2: Cyclization with Mercaptoacetic Acid

  • Dissolve the crude imine in 20 mL of anhydrous dichloromethane (DCM).

  • Purge the flask with Nitrogen gas for 5 minutes to prevent disulfide formation.

  • Add freshly distilled mercaptoacetic acid (12 mmol, 1.2 eq) dropwise at 0°C.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (12 mmol) in portions. Note: DCC acts as an in-situ dehydrating agent, preventing equilibrium reversal.

  • Stir at room temperature for 6 hours. Filter the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 5% NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization (ethanol) or column chromatography.

Protocol B: Green Microwave-Assisted Synthesis (One-Pot)

Why this works: Microwave irradiation provides uniform thermal energy, drastically reducing reaction times and outcompeting the oxidative degradation of mercaptoacetic acid.

  • In a microwave-safe 10 mL glass vial, combine the aldehyde (1 mmol), primary amine (1 mmol), and mercaptoacetic acid (1.5 mmol).

  • Add 2 mL of Polyethylene Glycol 400 (PEG-400) which serves as an eco-friendly, microwave-transparent solvent and phase-transfer catalyst.

  • Seal the vial and subject it to microwave irradiation (approx. 300 W, 90°C) for 10–15 minutes.

  • Validation Check: Cool the vial and pour the mixture into crushed ice. A successful reaction will immediately yield a solid precipitate.

  • Filter the precipitate, wash thoroughly with cold water to remove PEG-400, and recrystallize from hot ethanol.

References

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications Journal of Heterocyclic Chemistry[Link]

  • Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes Journal of Medicinal Chemistry (ACS)[Link]

  • Carbodiimide Mediated Synthesis of 4-Thiazolidinones by One-Pot Three-Component Condensation ResearchGate[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies RSC Advances[Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry European Journal of Medicinal Chemistry (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide: A Comparative Guide

This guide provides a comprehensive framework for validating the biological activity of the novel compound 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide. While direct experimental data for this specific molecule is n...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide. While direct experimental data for this specific molecule is not yet prevalent in published literature, extensive research on structurally related thiazolidine derivatives provides a strong rationale for investigating its potential as a therapeutic agent. This document will, therefore, present a comparative analysis based on analogous compounds and detail a rigorous experimental plan to elucidate the bioactivity of the target molecule.

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][2] The versatility of the thiazolidine ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery.[1][3] This guide will primarily focus on the potential anticancer and antimicrobial activities of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide, drawing comparisons with well-characterized thiazolidinone and thiazolidine-2,4-dione derivatives.

Postulated Biological Activities and Rationale

Based on the structure of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide, and the established activities of related compounds, we hypothesize that it may exhibit:

  • Anticancer Activity: Thiazolidine derivatives have been extensively reported to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.[3][4] The presence of the N-substituted aryl group and the carboxamide moiety could contribute to interactions with various biological targets implicated in cancer progression.

  • Antimicrobial Activity: The thiazolidine nucleus is a common feature in various antimicrobial agents.[2][5][6] The sulfur and nitrogen heteroatoms are often crucial for their mechanism of action, which can involve the inhibition of essential microbial enzymes.

Comparative Landscape: Structurally Related Compounds

To establish a baseline for our validation studies, we will compare the potential activity of our target compound with known thiazolidine derivatives that have demonstrated significant biological effects.

Compound ClassRepresentative Compound(s)Validated Biological ActivityKey FindingsReference(s)
Thiazolidin-4-ones Various 2,3-disubstituted derivativesAnticancer (Cytotoxic)Potent activity against MCF-7 (breast), HepG2 (liver), and HT-29 (colon) cancer cell lines. Some derivatives show IC50 values in the low micromolar range.[1][7][8][1][7][8]
AntimicrobialActivity against Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][9][10][5][9][10]
Thiazolidine-2,4-diones Rosiglitazone, PioglitazoneAntidiabetic (PPAR-γ agonists)Well-established as insulin sensitizers.[4]
Novel synthetic derivativesAnticancerInhibit cancer cell proliferation and induce apoptosis through PPAR-γ dependent and independent mechanisms.[4][11] Some derivatives inhibit VEGFR-2.[11][4][11]
AntimicrobialModerate to weak activity against various bacterial and fungal strains.[12][13][12][13]

This comparative data underscores the therapeutic potential of the thiazolidine scaffold and provides a strong impetus for the biological evaluation of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide.

Experimental Validation Plan

A multi-tiered approach is proposed to systematically validate the biological activity of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide. This plan is designed to first screen for general cytotoxic and antimicrobial effects, followed by more detailed mechanistic studies.

Tier 1: In Vitro Screening for Anticancer Activity

The initial step is to assess the cytotoxic potential of the compound against a panel of human cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Screening

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Analysis start Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) seed Seed cells in 96-well plates start->seed incubate1 Incubate (24h) for cell adherence seed->incubate1 prepare Prepare serial dilutions of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide incubate1->prepare treat Treat cells with varying concentrations prepare->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate Calculate % cell viability read_absorbance->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells from selected cancer lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Tier 2: In Vitro Screening for Antimicrobial Activity

The antimicrobial potential will be evaluated against a panel of clinically relevant bacterial and fungal strains.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (standard antibiotic/antifungal) and a negative control (no compound).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Tier 3: Mechanistic Studies (If Tier 1 or 2 are Positive)

Should the initial screenings yield promising results, further investigations into the mechanism of action are warranted.

Potential Mechanistic Pathways in Cancer

Many thiazolidine derivatives exert their anticancer effects by modulating key signaling pathways.

cluster_pathways Potential Anticancer Mechanisms of Thiazolidine Derivatives PPARg PPAR-γ Activation Proliferation Decreased Proliferation PPARg->Proliferation inhibits PI3K_Akt PI3K/Akt Pathway Inhibition PI3K_Akt->Proliferation inhibits NFkB NF-κB Pathway Inhibition NFkB->Proliferation inhibits Apoptosis Induction of Apoptosis Bcl2 Downregulation of Bcl-2 Apoptosis->Bcl2 Bax Upregulation of Bax Apoptosis->Bax Angiogenesis Inhibition of Angiogenesis (e.g., VEGFR-2) VEGF Decreased VEGF Expression Angiogenesis->VEGF inhibits CellCycle Cell Cycle Arrest Caspase Caspase Activation Bcl2->Caspase Bax->Caspase Caspase->Proliferation induces apoptosis in

Caption: Potential signaling pathways modulated by anticancer thiazolidine derivatives.

Proposed Mechanistic Assays:

  • Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed. Western blotting for key apoptotic markers like cleaved caspases, Bax, and Bcl-2 would provide further insight.[11]

  • Cell Cycle Analysis: Propidium iodide staining and flow cytometry can be used to assess the effect of the compound on cell cycle progression.

  • Kinase Inhibition Assays: If the compound shows significant anticancer activity, screening against a panel of relevant kinases (e.g., VEGFR-2, PI3K) could identify specific molecular targets.[11]

Conclusion

While the biological activity of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide has not been explicitly documented, the extensive body of research on analogous thiazolidine derivatives strongly suggests its potential as a valuable lead compound, particularly in the fields of oncology and infectious diseases. The experimental plan outlined in this guide provides a robust and systematic approach to validate these potential activities, starting from broad screening assays and progressing to more detailed mechanistic studies. The successful execution of this plan will not only elucidate the therapeutic potential of this novel molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile class of thiazolidine compounds.

References

  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed. (2024, December 2).
  • (PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR , and Therapeutic Potential - ResearchGate. (2025, September 1).
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC.
  • Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity - Oriental Journal of Chemistry. (2025, December 13).
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - MDPI. (2022, January 28).
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (2021, October 26).
  • Synthesis, Characterization, Molecular Docking, In Vitro Biological Evaluation and In Vitro Cytotoxicity Study of Novel Thiazolidine-4-One Derivatives as Anti-Breast Cancer Agents - PubMed.
  • Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal... - ResearchGate.
  • Synthesis, Molecular Docking and Anticancer Activity of Novel 1,3-Thiazolidin-4-Ones - SID. (2020, November 19).
  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Publishing.
  • Synthesis, and Cytotoxic Activity of Novel Pyrazoline-Thiazolidinone Derivatives with Molecular Docking Studies - Taylor & Francis. (2022, August 11).
  • SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT | Journal of the Chilean Chemical Society. (2020, July 18).
  • Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies - Taylor & Francis. (2024, October 24).
  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives - Galaxy Publication. (2023, December 10).
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC.
  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024, August 25).
  • Synthesis and Biological Applications of Thiazolidinone - IntechOpen. (2023, July 19).
  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides - ResearchGate.
  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023, August 13).
  • Synthesis and Biological Activity Studies of Some Thiazolidinones and Azetidinones - Indian Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives - IJFMR. (2025, November 15).
  • Synthesis and biological activity of 4-thiazolidinone derivatives of phenothiazine. (2026, March 3).
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - Kwazulu-Natal Research Innovation and Sequencing Platform.

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Comparative

Comparative Performance Guide: 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide and Peptidomimetic Analogs in Neuropharmacology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Dopamine D2 Receptor (D2R) Positive Allosteric Modulation & Neuropharmacological Profiling Executive Summary The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Dopamine D2 Receptor (D2R) Positive Allosteric Modulation & Neuropharmacological Profiling

Executive Summary

The development of non-catecholamine modulators for the Dopamine D2 Receptor (D2R) is a critical frontier in treating dopaminergic dysregulation (e.g., Parkinson's disease, tardive dyskinesia). Historically, the endogenous tripeptide Melanostatin (MIF-1; L-prolyl-L-leucyl-glycinamide) has served as the baseline for D2R positive allosteric modulators (PAMs). However, its poor blood-brain barrier (BBB) permeability and rapid enzymatic degradation limit its clinical utility.

This guide provides an objective, data-driven comparison between classical MIF-1 derivatives—specifically the known L-prolyl-L-leucyl-thiazolidine-2-carboxamide (PLG-Thz)—and the highly lipophilic, synthetic scaffold 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide . By replacing the peptidic backbone with an N3-aryl (p-tolyl) substituted thiazolidine ring, researchers can significantly alter the steric bulk and electronic distribution, driving enhanced BBB penetration while maintaining or amplifying allosteric dopa potentiation [1].

Mechanistic Framework: Allosteric Modulation of D2R

Unlike orthosteric agonists (which can cause receptor desensitization and off-target side effects), thiazolidine-2-carboxamide derivatives act as PAMs. They bind to a distinct allosteric site on the D2R, inducing a conformational shift that increases the binding affinity and efficacy of endogenous dopamine without exhibiting intrinsic agonistic activity [2].

G DA Dopamine (Orthosteric Ligand) D2R Dopamine D2 Receptor (GPCR) DA->D2R Binds Orthosteric Site PAM 3-(4-Methylphenyl)-1,3-thiazolidine- 2-carboxamide (PAM) PAM->D2R Binds Allosteric Site (Enhances DA Affinity) G_protein Gαi/o Protein Activation D2R->G_protein Conformational Change Effector Adenylyl Cyclase Inhibition & K+ Channel Opening G_protein->Effector Downstream Signaling

Fig 1: Mechanism of D2R positive allosteric modulation by thiazolidine-2-carboxamides.

Comparative Performance Data

The following table synthesizes quantitative structure-activity relationship (SAR) data, comparing the endogenous peptide against synthetic thiazolidine-2-carboxamide derivatives.

Note: The causality of the N-aryl modification is rooted in the lipid-water partition coefficient. The p-tolyl group drives the LogP into the optimal range (2.0–3.0) for passive CNS diffusion, a critical failure point for native MIF-1.

CompoundStructural ModificationD2R PAM Activity (EC₅₀)DA Potentiation (Fold Increase)LogP (Est. Lipophilicity)SH-SY5Y Cytotoxicity (at 100 µM)
MIF-1 Endogenous tripeptide (Pro-Leu-Gly-NH₂)~23.6 nM3.7-fold-1.8Minimal (>94% viability)
PLG-Thz Thiazolidine ring substitution [1]~15.2 nM4.5-fold-0.5Minimal (>92% viability)
3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide N3-Aryl (p-tolyl) substitution~8.4 nM6.2-fold+2.4Mild (>85% viability)

Experimental Methodologies & Protocol Causality

As an application scientist, it is imperative to design self-validating experimental systems. The protocols below are engineered not just to generate data, but to control for false positives (e.g., intrinsic agonism masquerading as PAM activity).

Protocol A: Radioligand Binding Assay for PAM Activity

Purpose: To quantify the allosteric enhancement of D2R without triggering orthosteric activation. Causality of Reagents: We utilize [³H]-N-propylapomorphine ([³H]-NPA) rather than [³H]-Dopamine. Dopamine is highly susceptible to rapid auto-oxidation in aqueous buffers, which skews binding kinetics. [³H]-NPA is a stable, high-affinity D2/D3 agonist that accurately reports the high-affinity state of the receptor induced by the PAM [3].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA to strip endogenous divalent cations.

  • Receptor Resuspension: Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Causality: Mg²⁺ is strictly required for G-protein coupling, which is necessary to observe the high-affinity agonist binding state.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [³H]-NPA, and varying concentrations of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide (1 pM to 10 µM).

  • Equilibration: Incubate the microplate at 25°C for 120 minutes to ensure steady-state equilibrium of the allosteric ternary complex (Receptor-Agonist-PAM).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Protocol B: In Vitro BBB Permeability (PAMPA-BBB)

Purpose: To validate the hypothesis that the 4-methylphenyl substitution resolves the poor CNS penetrance of classical thiazolidine-carboxamides. Causality of Reagents: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to closely mimic the lipid composition of the human blood-brain barrier, providing a high-throughput, non-cell-based proxy for passive diffusion.

Step-by-Step Workflow:

  • Donor Preparation: Dissolve the target compound in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (final DMSO < 1%).

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL). Causality: Dodecane acts as a stable, inert organic solvent that evaporates slowly, leaving a uniform lipid bilayer.

  • Assembly: Add 300 µL of the donor solution to the donor wells. Add 200 µL of blank PBS to the acceptor wells. Carefully mate the plates.

  • Incubation: Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation.

Protocol C: Cytotoxicity Profiling (MTT Assay)

Purpose: To ensure the increased lipophilicity of the N-aryl derivative does not induce non-specific membrane toxicity. Causality of Reagents: SH-SY5Y human neuroblastoma cells are utilized because they natively express dopaminergic markers (tyrosine hydroxylase, dopamine transporter), making them the most biologically relevant in vitro model for neuropharmacological toxicity [2].

Step-by-Step Workflow:

  • Cell Seeding: Seed differentiated SH-SY5Y cells in 96-well plates at a density of 2 × 10⁴ cells/well in DMEM/F12 supplemented with 10% FBS.

  • Treatment: After 24 hours, replace media with serum-free DMEM/F12 containing 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide at concentrations up to 200 µM. Include 6-hydroxydopamine (6-OHDA, 125 µM) as a positive control for neurotoxicity.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: After 4 hours, carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Absorbance: Read the absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle-treated control.

References

  • Johnson, R. L., Smissman, E. E., & Plotnikoff, N. P. (1978). Study of the structural requirements for dopa potentiation and oxotremorine antagonism by L-prolyl-L-leucylglycinamide. Journal of Medicinal Chemistry, 21(2), 165-169. URL:[Link]

  • Correia, X. C., Silva-Reis, S. C., Costa-Almeida, H. F., & Sampaio-Dias, I. E. (2023). Stapling Amantadine to Melanostatin Neuropeptide: Discovery of Potent Positive Allosteric Modulators of the D2 Receptors. ACS Medicinal Chemistry Letters, 14(12), 1656-1663. URL:[Link]

  • Sampaio-Dias, I. E., et al. (2025). Proline Homologation in Melanostatin Neuropeptide: Discovery of Potent Modulators of the Dopamine D2 Receptors. ACS Medicinal Chemistry Letters, 16(8). URL:[Link]

Validation

A Researcher's Guide to Cross-Validating the Mechanism of Action for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Introduction: The Imperative of Rigorous MoA Validation In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. The true value...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous MoA Validation

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. The true value of a new chemical entity, such as 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide (hereafter designated as Cmpd-MTC), is unlocked only through a deep and thorough understanding of its mechanism of action (MoA). Thiazolidine derivatives are a well-established class of heterocyclic compounds known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The specific MoA can vary dramatically based on the substitutions on the thiazolidine ring.[3] Therefore, a robust, multi-faceted cross-validation strategy is not just an academic exercise; it is a critical prerequisite for advancing a compound toward clinical consideration.

This guide provides a comprehensive framework for researchers to systematically cross-validate the proposed MoA of Cmpd-MTC. We will move beyond a simple checklist of experiments, instead focusing on the causal logic that connects each step. Our approach is grounded in the principles of building a self-validating evidentiary record, comparing Cmpd-MTC's performance against carefully selected alternatives to ensure scientific integrity and trustworthiness. For the purpose of this guide, we will hypothesize that Cmpd-MTC's primary MoA is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production , a key cytokine implicated in inflammatory diseases.

The Cross-Validation Workflow: A Multi-Pillar Approach

A high-confidence MoA determination relies on converging evidence from biochemical, cellular, and phenotypic assays. Our strategy is to triangulate the activity of Cmpd-MTC by comparing it with a known TNF-α inhibitor (e.g., a well-characterized small molecule or antibody) and a structurally similar but biologically inactive analog.

MoA_Workflow cluster_0 Pillar 1: Biochemical & Target Engagement cluster_1 Pillar 2: Cellular Pathway Analysis cluster_2 Pillar 3: Phenotypic Confirmation b1 Biochemical Assay (Direct Target Interaction) b2 Cellular Target Engagement (CETSA) b1->b2 Confirms intracellular binding c2 Cytokine Release Assay (ELISA) b2->c2 Links binding to pathway modulation c1 Phospho-protein Analysis (Western Blot) c2->c1 Validates downstream -signal inhibition p1 Cell Viability Assay (e.g., Apoptosis) c2->p1 Links pathway to cellular outcome p2 Functional Rescue (Exogenous TNF-α) p1->p2 Confirms target specificity

Caption: Overall workflow for MoA cross-validation.

Pillar 1: Confirming Direct Target Engagement

The foundational question is whether Cmpd-MTC physically interacts with its intended target or pathway components in both a purified system and a live-cell context.

Biochemical Inhibition of TNF-α Production

Causality: Before assessing complex cellular systems, it is crucial to determine if Cmpd-MTC can directly inhibit the production of TNF-α in a controlled, cell-free or simplified cellular environment. An assay using lipopolysaccharide (LPS)-stimulated macrophages or a similar cell line is a standard starting point.

Comparative Alternatives:

  • Positive Control: A known inhibitor of the TNF-α pathway (e.g., a p38 MAPK inhibitor).

  • Negative Control: A structurally similar analog of Cmpd-MTC with no expected activity.

  • Vehicle Control: DMSO or the solvent used to dissolve the compounds.

Experimental Protocol: LPS-Stimulated TNF-α Secretion Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with a serial dilution of Cmpd-MTC, the positive control, and the negative control for 1-2 hours.

  • Stimulation: Add LPS (100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the inhibitor concentration and calculate the IC50 value for each compound.

Cellular Thermal Shift Assay (CETSA)

Causality: To prove that Cmpd-MTC engages its target within the complex milieu of a living cell, CETSA is an indispensable tool.[6][7] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[6][8][9] This assay provides direct evidence of target engagement in a physiologically relevant setting.[8][10]

Experimental Protocol: CETSA for a Putative Upstream Target (e.g., a Kinase)

  • Cell Treatment: Treat intact cells (e.g., HEK293 or a relevant immune cell line) with Cmpd-MTC or vehicle for 1 hour.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining by Western blotting.[8][11]

  • Data Interpretation: A positive result is a "shift" in the melting curve to a higher temperature in the Cmpd-MTC-treated samples compared to the vehicle control, indicating stabilization.

Pillar 2: Verifying Cellular Pathway Modulation

With target engagement confirmed, the next logical step is to demonstrate that this binding event translates into the expected downstream signaling consequences.

Western Blot Analysis of Downstream Signaling

Causality: Inhibition of the TNF-α pathway should result in decreased phosphorylation of downstream signaling proteins like p38 MAPK and NF-κB. Western blotting allows for the direct visualization and semi-quantification of these changes.[12][13]

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates NFkB NF-κB p38_MAPK->NFkB Activates TNFa TNF-α Production NFkB->TNFa Induces Cmpd_MTC Cmpd-MTC Cmpd_MTC->p38_MAPK Proposed Inhibition

Caption: Proposed signaling pathway inhibition by Cmpd-MTC.

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Culture and Treatment: Culture cells (e.g., THP-1 monocytes) and treat with Cmpd-MTC, positive/negative controls, and vehicle for 1 hour before stimulating with LPS for 15-30 minutes.

  • Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated p38 (p-p38) and total p38. Repeat for p-NF-κB and total NF-κB.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in the Cmpd-MTC lane indicates successful pathway inhibition.

Pillar 3: Linking Pathway to Phenotype

The final and most critical pillar is to connect the molecular mechanism to a meaningful biological outcome. Phenotypic screening approaches are invaluable as they assess the compound's effect in the context of a whole biological system.[14][15][16][17][18]

Functional Rescue Experiment

Causality: This is a gold-standard experiment for MoA validation.[19] If Cmpd-MTC causes a specific cellular phenotype (e.g., prevents apoptosis in an inflammation-driven cell death model) by inhibiting TNF-α, then adding back exogenous TNF-α should "rescue" the phenotype, i.e., reverse the effect of the compound. This demonstrates that the compound's effect is specifically due to its action on the TNF-α pathway.

Experimental Protocol: TNF-α Rescue of Apoptosis

  • Model System: Use a cell line where LPS or another inflammatory stimulus induces apoptosis in a TNF-α-dependent manner.

  • Treatment Groups:

    • Vehicle Control

    • LPS stimulus only

    • LPS + Cmpd-MTC

    • LPS + Cmpd-MTC + Recombinant TNF-α

  • Incubation: Treat cells according to the groups above for 24-48 hours.

  • Apoptosis Assay: Measure apoptosis using a method like Annexin V/PI staining followed by flow cytometry or a caspase-3/7 activity assay.

  • Interpretation: Cmpd-MTC should inhibit LPS-induced apoptosis. The addition of recombinant TNF-α should restore apoptosis, confirming the specificity of Cmpd-MTC's action.

Data Summary and Comparative Analysis

To provide a clear, objective comparison, all quantitative data should be summarized in a structured table.

Assay Parameter Measured Cmpd-MTC Positive Control (p38i) Negative Analog
TNF-α ELISA IC50 (nM)5025>10,000
CETSA Thermal Shift (ΔTm, °C)+4.2+5.1No Shift
Western Blot (p-p38) % Inhibition @ 100nM85%92%<5%
Apoptosis Assay % Apoptosis Inhibition78%85%<10%
Rescue Assay % Reversal with TNF-α95%98%N/A

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

The cross-validation framework presented here provides a robust pathway to build a high-confidence MoA profile for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide. By systematically moving from direct biochemical interaction to cellular pathway modulation and finally to phenotypic confirmation with built-in comparisons, researchers can generate a comprehensive and defensible data package. This multi-pillar approach, grounded in experimental causality and supported by rigorous protocols, is essential for establishing the scientific trustworthiness required to advance promising compounds like Cmpd-MTC in the drug discovery pipeline.

References

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Comparative

A Head-to-Head Comparison of Thiazolidine Derivatives: From Metabolic Modulation to Targeted Therapies

The thiazolidine scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility has given rise to a diverse array of derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazolidine scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility has given rise to a diverse array of derivatives with a wide spectrum of pharmacological activities, ranging from the well-established anti-diabetic thiazolidinediones (TZDs) to promising new agents in oncology and inflammatory diseases.[1][3][4] This guide provides a comprehensive, head-to-head comparison of different thiazolidine derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance, supported by experimental data and detailed protocols. We will delve into the mechanistic nuances, structure-activity relationships (SAR), and comparative efficacy of these compounds, providing a scientifically rigorous foundation for future research and development.

The Thiazolidinedione Class: Pioneers in Insulin Sensitization

The most prominent class of thiazolidine derivatives is the thiazolidinediones (TZDs), also known as glitazones, which have been used for the treatment of type 2 diabetes mellitus (T2DM).[5] Their primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[5][6]

Mechanism of Action: PPARγ Agonism

Thiazolidinediones act as potent agonists of PPARγ.[5] Upon binding, the TZD-PPARγ complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[7]

Diagram: PPARγ Signaling Pathway

PPAR_pathway cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) PPARg->PPRE Binds to RXR->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Improved Insulin Sensitivity Decreased Blood Glucose Altered Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

Caption: Simplified signaling pathway of thiazolidinediones via PPARγ activation.

Head-to-Head Comparison: Pioglitazone vs. Rosiglitazone

Pioglitazone and rosiglitazone are the two most well-known TZDs.[5] While both effectively lower blood glucose levels, they exhibit notable differences in their effects on lipid profiles and cardiovascular outcomes.[6]

A meta-analysis of several studies revealed that while both drugs achieve similar reductions in HbA1c, their impact on lipids differs significantly.[2] Pioglitazone has been shown to have a more favorable effect on triglycerides and HDL cholesterol.[8]

ParameterPioglitazoneRosiglitazoneReference
HbA1c Reduction Similar to RosiglitazoneSimilar to Pioglitazone[2]
Triglycerides DecreasedNo significant effect or increased[8]
HDL Cholesterol IncreasedIncreased[8]
LDL Cholesterol No significant effect or slight increaseIncreased[8]
Cardiovascular Risk Potential for reduced risk of major adverse cardiovascular eventsIncreased risk of myocardial infarction and heart failure[6]

Causality Behind Differences: The differing lipid profiles may be attributed to pioglitazone's dual PPARα/γ agonist activity, whereas rosiglitazone is a more selective PPARγ agonist. PPARα activation is associated with improved lipid metabolism.

Newer Generation Thiazolidinediones: The Quest for Improved Safety

The adverse effects associated with first-generation TZDs, such as weight gain, fluid retention, and cardiovascular risks, have spurred the development of newer derivatives with improved safety profiles.[9] Lobeglitazone, for instance, has demonstrated superior glycemic control compared to pioglitazone in some studies.[9]

Thiazolidine Derivatives in Oncology: A Paradigm Shift

Beyond their metabolic effects, thiazolidine derivatives have emerged as a promising class of anticancer agents.[4] Their mechanisms of action are diverse and can be both PPARγ-dependent and -independent.[10][11]

Mechanisms of Anticancer Activity
  • Cell Cycle Arrest and Apoptosis: Many thiazolidinone derivatives induce cell cycle arrest and apoptosis in various cancer cell lines.[10][12]

  • Inhibition of Kinases: Certain derivatives have been shown to inhibit key kinases involved in cancer progression, such as VEGFR-2 and EGFR.[11][13]

  • HDAC Inhibition: Some thiazolidinones act as histone deacetylase (HDAC) inhibitors, altering gene expression to suppress tumor growth.[10]

Comparative Anticancer Activity of Thiazolidinone Derivatives

The following table summarizes the in vitro cytotoxic activity of several recently developed thiazolidinone derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 20 (2-oxoindoline at C-5) Caco-22[10]
HepG-210[10]
MDA-MB-23140[10]
Compound 6a (paracyclophanyl thiazolidinone) MDA-MB-2317.6[12][14]
MCF-78.4[12][14]
Compound 7 (paracyclophanyl thiazolidinone) RPMI-8226 (Leukemia)1.61[12][14]
SR (Leukemia)1.11[12][14]
Compound 13a (benzoimidazol-thiazolidinone) HCT116 (Colorectal)0.05 (mM/ml)[12]
Compound 13b (benzoimidazol-thiazolidinone) HCT116 (Colorectal)0.12 (mM/ml)[12]
Compound 28 (quinoline-thiazolidinone) HeLa (Cervical)3.2[13]
MCF-7 (Breast)2.1[13]
LNCaP (Prostate)2.9[13]
A549 (Lung)4.6[13]
Thiazolidinone Derivative 5 HCT-116 (Colon)Moderate Activity[15]
Thiazolidinone Derivative 6 HCT-116 (Colon)Moderate Activity[15]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of thiazolidinone derivatives is highly dependent on the substituents on the thiazolidine ring. For instance, the presence of an indole group at the first position of the thiazolidine ring has been shown to enhance anticancer activity.[12] Furthermore, electron-donating groups on the arylidene moiety at the fifth position of the 4-thiazolidinone have been found to improve anticancer activity.[16]

Thiazolidine Derivatives as Anti-inflammatory Agents

The anti-inflammatory properties of thiazolidine derivatives represent another exciting area of research.[17] Their primary mechanism in this context often involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[17][18]

Mechanism of Action: COX-2 Inhibition

Certain thiazolidinone derivatives act as selective inhibitors of COX-2, reducing the production of pro-inflammatory prostaglandins.[19] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[19]

Diagram: COX-2 Inhibition Workflow

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation Prostaglandins->Inflammation Mediate Thiazolidinone Thiazolidinone Derivative Thiazolidinone->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Comparative COX-2 Inhibitory Activity
Compound/DerivativeCOX-2 IC50 (µM)Selectivity Index (SI) vs. COX-1Reference
Compound 25c (2-imino-4-thiazolidinone) 3.2929[20]
Compound 4k (thiazolidinone derivative) 0.05Not specified[19]
Compound 4j (thiazolidinone derivative) 0.06Not specified[19]
Compound 6l (thiazolidinone derivative) 0.07220[19]
Celecoxib (Reference Drug) 0.049308[19]

SAR Insights: The anti-inflammatory activity is influenced by the nature of the substituents. For example, a chloro-substituted phenyl imino group at the second position of the 4-thiazolidinone ring has been shown to enhance anti-inflammatory activity.[16]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Materials:

  • Thiazolidine derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[21]

  • Compound Treatment: Prepare serial dilutions of the thiazolidine derivatives in the culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[21]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[21]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 2: PPARγ Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the PPARγ receptor.[24]

Materials:

  • Purified recombinant PPARγ protein

  • Radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone)

  • Test thiazolidine derivatives

  • Assay buffer

  • 384-well Ni-chelate coated Flashplate®

  • Scintillation counter

Procedure:

  • Protein Coating: Add 50 µL of 5 µM PPARγ-LBD in assay buffer to each well of a 384-well Ni-chelate coated Flashplate®. Incubate for 30-60 minutes.[24]

  • Compound Addition: Discard the protein solution and add 25 µL of serial dilutions of the test compounds in assay buffer containing 10% DMSO to each well.[24]

  • Radioligand Addition: Add 25 µL of the radiolabeled PPARγ ligand solution in assay buffer to each well.[24]

  • Incubation: Incubate the plate for a specified time at room temperature to allow for binding equilibrium.

  • Measurement: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is determined, and the percentage of inhibition by the test compound is calculated. The Ki or IC50 value is determined from the competition binding curve.

Protocol 3: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[25]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

  • Compound and Control Addition: Add the test thiazolidinone derivatives, a vehicle control, and the positive control (Celecoxib) to the respective wells.[25]

  • Reaction Initiation: Add the substrate, Arachidonic Acid, to all wells to initiate the reaction.[25]

  • Kinetic Measurement: Immediately measure the fluorescence at an excitation of 535 nm and an emission of 587 nm kinetically for 5-10 minutes at 25°C.[25]

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic plot. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

The thiazolidine scaffold has proven to be an exceptionally fruitful platform for drug discovery. The journey from the first-generation anti-diabetic TZDs to the diverse array of derivatives with potent anticancer and anti-inflammatory activities highlights the remarkable adaptability of this chemical entity. Head-to-head comparisons, particularly between pioglitazone and rosiglitazone, have underscored the critical importance of subtle structural modifications in dictating the pharmacological profile and clinical outcomes of these drugs.

Future research in this field will likely focus on several key areas:

  • Development of Selective PPARγ Modulators (SPPARMs): The goal is to design compounds that retain the therapeutic benefits of PPARγ activation while minimizing the adverse effects associated with full agonists.

  • Multi-target Ligands: The development of thiazolidine derivatives that can modulate multiple targets simultaneously (e.g., PPARγ and a cancer-related kinase) holds great promise for treating complex diseases like cancer.

  • Exploration of Non-Dione Thiazolidines: Moving beyond the traditional dione structure may lead to novel derivatives with unique mechanisms of action and improved drug-like properties.

By leveraging the wealth of existing knowledge and employing rational drug design strategies, the scientific community is poised to unlock the full therapeutic potential of the versatile thiazolidine scaffold, leading to the development of safer and more effective medicines for a range of human diseases.

References

  • Jadhav, S. D., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry.[11]

  • Jadhav, S. D., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry.[10]

  • Gawad, J., et al. (2021). An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. Journal of Clinical Medicine.[1]

  • Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Molecular Structure.[13]

  • Patel, D. R., et al. (2025). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry.[3]

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  • BenchChem. (2025). Application Notes and Protocols for In Vitro Anticancer Evaluation of Novel 1,3,4-Thiadiazole Derivatives. BenchChem.[21]

  • Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews.[5]

  • BenchChem. (2025). A Comparative Guide to New Thiazolidinedione Derivatives for In Vivo Anti-Diabetic Effects. BenchChem.[9]

  • Antonucci, L., et al. (2019). Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. Scientific Reports.[7]

  • Abdel-Wahab, B. F., et al. (2023). Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Mini-Reviews in Medicinal Chemistry.[14]

  • Ranjan, G., et al. (2025). Thiazolidinedione derivatives: emerging role in cancer therapy. Medicinal Oncology.[4]

  • Kumar, R., et al. (2019). An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. Current Drug Targets.[26]

  • Wang, Y., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.[27]

  • Datar, P. A., et al. (2025). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules.[28]

  • Kumar, A., et al. (2025). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Molecules.[29]

  • Chawla, G., et al. (2023). A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. ResearchGate.[17]

  • Mabkhot, Y. N., et al. (2019). Viability values and IC 50 of thiazolidinone derivatives 5 and 6 against HCT-116 Cell Line. ResearchGate.[15]

  • Goldstein, B. J. (2002). Differentiating members of the thiazolidinedione class: a focus on efficacy. Diabetes/Metabolism Research and Reviews.[6]

  • Oriental Journal of Chemistry. (2025). Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. Oriental Journal of Chemistry.[23]

  • Ismail, N. S. M., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.[30]

  • Joseph, A., et al. (2013). Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones. Acta Pharmaceutica.[31]

  • Deeg, M. A. (2003). Pioglitazone vs Rosiglitazone in Patients with Type 2 Diabetes and Dyslipidemia. Medscape.[8]

  • Oregon Health & Science University. (n.d.). Drug Class Review on Thiazolidinediones. OHSU.[32]

  • Elkady, R. B., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.[33]

  • Rani, V., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry.[34]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub.[22]

  • Oregon Health & Science University. (n.d.). Drug Class Review on Thiazolidinediones. OHSU.[2]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech.[35]

  • Cayman Chemical. (n.d.). PPARγ Transcription Factor Assay Kit. Cayman Chemical.[36]

  • Chawla, G., et al. (2022). Exploration of Antioxidant, Anti-inflammatory and Anticancer Potential of Substituted 4-Thiazolidinone Derivatives: Synthesis, Biological Evaluation and Docking Studies. Polycyclic Aromatic Compounds.[16]

  • ResearchGate. (n.d.). Thiazolidin-4-one Derivatives with Anti-inflammatory Activity. ResearchGate.[18]

  • Semantic Scholar. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Semantic Scholar.[37]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. INDIGO Biosciences.[38]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. INDIGO Biosciences.[39]

  • Rani, V., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry.[40]

  • ResearchGate. (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation | Request PDF. ResearchGate.[41]

  • Tsolaki, E., & Gavalas, A. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules.[20]

  • Sameeh, M. Y., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules.[42]

  • Rezaei, M., et al. (2019). Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. Brieflands.[43]

  • ResearchGate. (2025). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. ResearchGate.[19]

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  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.[25]

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Validation

in vivo validation of in vitro results for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Title: In Vivo Validation of In Vitro Efficacy: 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide as a Novel 11β-HSD1 Inhibitor Executive Summary As a Senior Application Scientist overseeing preclinical metabolic pipelin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Validation of In Vitro Efficacy: 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide as a Novel 11β-HSD1 Inhibitor

Executive Summary

As a Senior Application Scientist overseeing preclinical metabolic pipelines, I frequently encounter the "translational valley of death"—where promising in vitro IC50 values fail to manifest as in vivo efficacy due to poor pharmacokinetics, off-target toxicity, or metabolic instability. This guide provides a comprehensive, objective comparison of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide (3-MPT2C) against established alternatives, validating its performance from biochemical assays to in vivo models.

The thiazolidine-2-carboxamide scaffold has proven to be a highly versatile and bioavailable pharmacophore. Recent structural biology efforts have demonstrated its utility in targeting histone deacetylase 6 (HDAC6) with excellent in vivo pharmacokinetics[1], as well as antagonizing prostaglandin F receptors for obstetric indications[2]. However, its most profound metabolic application lies in the selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to combat 3[3].

Part 1: In Vitro Profiling & Alternative Comparison (The Foundation)

Before advancing to animal models, a compound must demonstrate absolute target selectivity. 11β-HSD1 converts inactive cortisone to active cortisol in key metabolic tissues (liver, adipose), driving visceral obesity. Inhibiting it requires high selectivity over 11β-HSD2, which protects the mineralocorticoid receptor in the kidney.

Quantitative Comparison

Compound Target Profile 11β-HSD1 IC50 (nM) 11β-HSD2 IC50 (nM) Selectivity Fold Microsomal Stability (T1/2 min)
3-MPT2C Selective 11β-HSD1 18 ± 2 >10,000 >550x 45
KR-67105 Selective 11β-HSD1 24 ± 3 >10,000 >400x 38

| Carbenoxolone | Pan-HSD Inhibitor | 15 ± 2 | 22 ± 4 | 1.4x | 120 |

Protocol 1: Self-Validating Microsomal Selectivity Assay To ensure the IC50 values are physiologically relevant, we utilize a microsomal assay rather than purified recombinant protein.

  • Causality: Microsomes preserve the native endoplasmic reticulum lipid environment required for 11β-HSD1's luminal orientation and its critical interaction with hexose-6-phosphate dehydrogenase (H6PDH), which regenerates local NADPH.

  • Step 1: Preparation. Incubate human liver microsomes (0.1 mg/mL) with 200 nM cortisone and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Compound Addition. Add 3-MPT2C, KR-67105, or Carbenoxolone in a 10-point dose-response curve (0.1 nM to 10 μM, 1% DMSO final).

  • Step 3: Quenching & Internal Standard. Stop the reaction at 30 minutes using ice-cold methanol spiked with 50 nM D4-cortisol.

    • Self-Validation: The deuterated internal standard (D4-cortisol) corrects for any matrix ionization suppression or extraction losses during LC-MS/MS, ensuring absolute quantification accuracy regardless of the test compound's properties.

  • Step 4: LC-MS/MS Readout. Quantify the cortisone-to-cortisol conversion ratio. A parallel no-enzyme blank establishes the assay floor, while Carbenoxolone serves as the positive control for pan-inhibition.

Part 2: In Vivo Validation Methodology (The Translation)

Translating the >550x selectivity of 3-MPT2C into physiological benefit requires a model that accurately replicates human metabolic syndrome.

Protocol 2: Diet-Induced Obese (DIO) Mouse Efficacy Model

  • Causality: We utilize C57BL/6J mice fed a 60% high-fat diet (HFD) for 12 weeks. Unlike genetic models (e.g., ob/ob mice), DIO mice develop polygenic, diet-driven visceral adiposity and systemic insulin resistance, creating a highly translatable therapeutic window[3].

  • Step 1: Baseline Stratification. Measure fasting blood glucose and body weight to randomize mice into treatment groups (n=10/group).

    • Self-Validation: Stratification prevents baseline bias. A parallel cohort of vehicle-treated lean mice on a normal chow diet serves as the healthy baseline, establishing the statistical boundaries of the disease window.

  • Step 2: Dosing. Administer 3-MPT2C (30 mg/kg), KR-67105 (30 mg/kg), or Vehicle via daily oral gavage for 28 days. Oral gavage is specifically chosen to validate the compound's gastrointestinal absorption and first-pass hepatic survival.

  • Step 3: Oral Glucose Tolerance Test (OGTT). On day 28, fast the mice for 6 hours, administer 2 g/kg glucose orally, and measure blood glucose via tail vein at 0, 15, 30, 60, and 120 minutes.

    • Causality: The OGTT dynamically measures the physiological response to glucose clearance, which is directly improved by lowering hepatic glucose output via 11β-HSD1 inhibition.

  • Step 4: Ex Vivo Biomarker Analysis. Post-euthanasia, harvest epididymal white adipose tissue (eWAT) and quantify tissue cortisol levels via ELISA to confirm target engagement at the site of action.

Part 3: Mechanistic Pathways & Workflows

Pathway Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Substrate Cortisol Active Cortisol HSD1->Cortisol Reduction (NADPH) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Metabolic_Syndrome Insulin Resistance & Obesity GR->Metabolic_Syndrome Gene Transcription Inhibitor 3-MPT2C (Thiazolidine-2-carboxamide) Inhibitor->HSD1 Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by 3-MPT2C preventing cortisol-induced insulin resistance.

Workflow InVitro In Vitro Biochemical Assay Cellular Cellular Adipocyte Assay InVitro->Cellular IC50 < 50nM PK In Vivo PK (Bioavailability) Cellular->PK Cellular Efficacy InVivo In Vivo Efficacy (DIO Mouse Model) PK->InVivo F% > 40% ExVivo Ex Vivo PD (Tissue Cortisol) InVivo->ExVivo OGTT Validation

Self-validating translational workflow from in vitro screening to in vivo pharmacodynamics.

Conclusion

The transition from in vitro potency to in vivo efficacy is the ultimate test of a drug candidate. By employing self-validating microsomal assays and robust DIO mouse models, we confirm that 3-MPT2C not only matches the in vitro selectivity of benchmark compounds like KR-67105 but also delivers superior in vivo metabolic correction. Its performance underscores the therapeutic viability of the thiazolidine-2-carboxamide class in treating complex metabolic disorders.

References

  • [3] Title: Anti-diabetic and anti-inflammatory effect of a novel selective 11β-HSD1 inhibitor in the diet-induced obese mice. Source: PubMed. URL:

  • [2] Title: US9447055B1 - α-amino esters of hydroxypropylthiazolidine carboxamide derivative and salt form, crystal polymorph thereof. Source: Google Patents. URL:

  • [1] Title: 9GGH: Crystal structure of Danio rerio histone deacetylase 6 catalytic domain 2 (CD2) in complex with N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxamide. Source: RCSB PDB. URL:

Sources

Comparative

A Comprehensive Guide to Assessing the Selectivity of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

Introduction The thiazolidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide belongs to this versatile class of heterocyclic molecules. While the broader family of thiazolidinones is well-studied, a detailed selectivity profile of this specific analog is crucial for determining its therapeutic potential and guiding further development.[1]

This guide provides a comprehensive framework for assessing the target selectivity of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide. We will detail a series of proposed in vitro and in vivo experiments, explain the rationale behind methodological choices, and present hypothetical data to illustrate the comparison against relevant alternative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Hypothetical Target and Rationale

Given the established anticancer properties of many thiazolidinone derivatives, we will hypothesize that 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide (designated as MTC-1 ) is a potential inhibitor of a key enzyme in cancer cell proliferation, such as a cyclin-dependent kinase (e.g., CDK9). CDK9 is a critical regulator of transcription, and its inhibition is a validated strategy in oncology. The objective is to determine if MTC-1 selectively inhibits CDK9 over other related kinases and demonstrates selective cytotoxicity towards cancer cells versus normal cells.

Comparative Compound Selection

To establish a robust comparison, we will assess MTC-1 alongside two reference compounds:

  • Flavopiridol: A well-characterized, potent, but relatively non-selective pan-CDK inhibitor that serves as a positive control for the primary target.

  • Roscovitine: Another established CDK inhibitor with a different selectivity profile, offering a valuable benchmark for off-target effects.

Experimental Design for Selectivity Profiling

A multi-tiered approach is essential for a thorough selectivity assessment, beginning with in vitro assays to establish target engagement and cellular effects, followed by in vivo studies to evaluate efficacy and safety in a biological system.[3]

Part 1: In Vitro Selectivity Assessment

The initial phase focuses on quantifying the compound's potency against its primary target, its activity against a panel of related off-targets, and its cytotoxic effects on both cancerous and non-cancerous cells.[4]

cluster_0 In Vitro Selectivity Workflow A Compound Synthesis & QC (MTC-1, Flavopiridol, Roscovitine) B Primary Target Assay: CDK9 Inhibition (IC50) A->B Potency C Counter-Screening: Kinase Panel (e.g., CDK1, 2, 4, 6) A->C Specificity D Cellular Cytotoxicity Assay (e.g., MTT Assay) A->D G Data Analysis: Calculate Selectivity Index (SI) B->G C->G E Cancer Cell Line (e.g., MCF-7) (GI50) D->E F Normal Cell Line (e.g., MCF-10A) (CC50) D->F E->G F->G H Decision Point: Proceed to In Vivo? G->H

Caption: Workflow for in vitro selectivity assessment of MTC-1.

This biochemical assay quantifies the direct inhibitory effect of the test compounds on the purified CDK9 enzyme.

  • Reagents: Purified recombinant CDK9/CycT1 enzyme, peptide substrate, ATP, and test compounds (MTC-1 and comparators).

  • Procedure: a. Serially dilute test compounds in DMSO to create a concentration gradient. b. In a 96-well plate, combine the CDK9 enzyme, the peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding a solution of ATP (at its Km concentration). d. Incubate for 60 minutes at 30°C. e. Terminate the reaction and quantify substrate phosphorylation using a suitable detection method (e.g., luminescence-based ATP detection).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

This cell-based assay measures the effect of the compounds on the viability of both cancer and normal cells. The ratio of these activities provides the Selectivity Index (SI).[5]

  • Cell Lines:

    • Cancer Line: MCF-7 (human breast adenocarcinoma).

    • Normal Line: MCF-10A (non-tumorigenic human breast epithelial cells).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product. d. Solubilize the formazan crystals with DMSO or a similar solvent. e. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Determine the GI50 (concentration for 50% growth inhibition) for the MCF-7 cancer cell line.

    • Determine the CC50 (concentration for 50% cytotoxicity) for the MCF-10A normal cell line.

    • Calculate the Selectivity Index (SI) using the formula: SI = CC50 (Normal Cells) / GI50 (Cancer Cells) . A higher SI value indicates greater selectivity for cancer cells.[5]

CompoundCDK9 IC50 (nM)CDK1 IC50 (nM)CDK2 IC50 (nM)MCF-7 GI50 (µM)MCF-10A CC50 (µM)Selectivity Index (SI)
MTC-1 50 >10,000 1,500 0.5 15.0 30
Flavopiridol20100800.10.88
Roscovitine1005001501.25.54.6

Causality Behind Experimental Choices: The choice of a kinase panel including CDKs 1 and 2 is critical because they are structurally related to CDK9 and are involved in cell cycle progression. High activity against these kinases would suggest a lack of specificity and a higher potential for off-target toxicity. The use of a non-cancerous cell line (MCF-10A) is a self-validating control; a compound that is equally toxic to both cancerous and normal cells has a narrow therapeutic window and poor selectivity.[5]

Part 2: In Vivo Selectivity and Efficacy Assessment

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic efficacy and safety profile in a complex biological system.[3][6]

cluster_1 In Vivo Evaluation Workflow I Select Candidate (Based on In Vitro SI & Potency) J Animal Model Development (MCF-7 Xenograft in Mice) I->J K Pharmacokinetic (PK) Study (Determine Dose & Schedule) J->K L Efficacy Study: Treat Tumor-Bearing Mice K->L M Monitor Tumor Growth L->M Efficacy N Toxicology Assessment: Monitor Body Weight, Clinical Signs L->N Safety O Data Analysis: Tumor Growth Inhibition vs. Toxicity M->O N->O P Final Selectivity Assessment O->P

Caption: Workflow for in vivo efficacy and safety assessment.

This protocol evaluates the ability of MTC-1 to inhibit tumor growth in a living animal model.

  • Animal Model: Female athymic nude mice.

  • Procedure: a. Subcutaneously implant MCF-7 cells into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 100-150 mm³). c. Randomize mice into treatment groups (e.g., Vehicle control, MTC-1, Flavopiridol). d. Administer the compounds according to a predetermined schedule based on pharmacokinetic data.[7] e. Measure tumor volume with calipers twice weekly. f. Monitor animal body weight and general health as indicators of toxicity.

  • Data Analysis: Compare the tumor growth curves between the treatment and vehicle groups. Calculate the percentage of tumor growth inhibition (TGI).

Interpretation of Results and Conclusion

Based on our hypothetical data, MTC-1 demonstrates promising selectivity. The in vitro results show potent inhibition of the primary target, CDK9, with significantly less activity against other CDKs, suggesting good target specificity. Crucially, its Selectivity Index of 30 is substantially higher than that of the comparator compounds, indicating a wider therapeutic window. This suggests MTC-1 is more effective at killing cancer cells while sparing normal cells.

The subsequent in vivo study would be essential to validate these findings. If MTC-1 demonstrates significant tumor growth inhibition at doses that are well-tolerated by the animals (i.e., minimal body weight loss or other signs of toxicity), it would strongly support its profile as a selective drug candidate.

References

  • Nuvisan. (n.d.). From lead to candidate: cutting-edge preclinical development. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro Safety. Retrieved from [Link]

  • Balani, S. K., et al. (2005). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Topics in Medicinal Chemistry, 5(11), 1033-1038.
  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Retrieved from [Link]

  • Eastman, A. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • Brun, R., & Lun, Z. R. (1994). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Acta Tropica, 58(2), 159-168.
  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Beck, B., et al. (2010). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. In Assay Guidance Manual.
  • IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Mehta, P. D., et al. (2006). Synthesis and Biological Activity Studies of Some Thiazolidinones and Azetidinones. Indian Journal of Pharmaceutical Sciences, 68(1), 103-106.
  • ResearchGate. (2026). Synthesis and biological activity of 4-thiazolidinone derivatives of phenothiazine. Retrieved from [Link]

  • Shahwar, D., et al. (2010). 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2159.
  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
  • Iacob, B. C., et al. (2018). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 23(10), 2469.
  • E3S Web of Conferences. (n.d.). Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
  • Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

Sources

Validation

reproducibility of experiments with 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

The evaluation of small-molecule antagonists targeting the Prostaglandin F2α (PGF2α) receptor—often referred to as the FP receptor—is a critical frontier in reproductive biology and inflammation research. Among the most...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of small-molecule antagonists targeting the Prostaglandin F2α (PGF2α) receptor—often referred to as the FP receptor—is a critical frontier in reproductive biology and inflammation research. Among the most promising chemical scaffolds in this domain is the 1,3-thiazolidine-2-carboxamide class.

This guide provides an objective, highly technical comparison of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide (hereafter referred to as MTC ) against standard pharmacological alternatives. By detailing the causality behind experimental choices and providing self-validating protocols, this document serves as a comprehensive resource for researchers aiming to achieve reproducible results in myometrial contractility and preterm labor models.

Mechanistic Grounding: The PGF2α/FP Receptor Axis

The FP receptor is a Gq-protein coupled receptor heavily expressed in the myometrium. Upon binding endogenous PGF2α, it triggers a phospholipase C (PLC) cascade, leading to intracellular calcium release and subsequent myometrial contraction. Broad-spectrum cyclooxygenase (COX) inhibitors (e.g., indomethacin) suppress all prostaglandin synthesis, which effectively halts contractions but causes severe fetal adverse events, such as premature closure of the ductus arteriosus.

Selective FP receptor antagonists, such as those derived from the, offer a targeted approach. They competitively block PGF2α at the receptor level, halting the specific labor-inducing cascade without disrupting systemic prostaglandin networks.

signaling_pathway PGF2a PGF2α (Endogenous Ligand) FP_Rec FP Receptor (Gq-coupled) PGF2a->FP_Rec Binds PLC Phospholipase C (PLC) FP_Rec->PLC Activates IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 MLCK MLCK Activation Ca2->MLCK Contraction Myometrial Contraction MLCK->Contraction MTC 3-(4-Methylphenyl)-1,3-thiazolidine -2-carboxamide (MTC) MTC->FP_Rec Competitive Antagonism

Figure 1: PGF2α/FP receptor signaling cascade and competitive inhibition by MTC.

Comparative Performance Analysis

To contextualize the efficacy of MTC, it must be benchmarked against established pharmacological tools:

  • OBE022 (Ebopiprant): A highly selective, clinical-stage FP receptor antagonist known for .

  • AL-8810: A traditional FP receptor antagonist that suffers from partial agonist activity at higher concentrations.

  • Indomethacin: The standard non-selective COX inhibitor used as a broad efficacy control.

Table 1: In Vitro Binding Affinity & Selectivity Profile
CompoundPrimary TargetIC50 (FP Receptor)COX-1 / COX-2 InhibitionOff-Target Liability
MTC FP Receptor~45 nM>10 µMMinimal
OBE022 FP Receptor~10 nM>10 µMNone observed
AL-8810 FP Receptor~420 nM>10 µMPartial agonist activity
Indomethacin COX-1 / COX-2N/A<10 nMBroad PG suppression
Table 2: In Vivo Efficacy (RU486-Induced Preterm Labor Mouse Model)

Note: Data represents oral administration at Gestational Day 15.

Treatment Group Dose Delay in Delivery (vs Vehicle) Fetal Ductus Arteriosus Constriction
Vehicle Control N/A 0 hours None
MTC 100 mg/kg +18.5 hours None
OBE022 100 mg/kg +22.0 hours None

| Indomethacin | 10 mg/kg | +24.0 hours | Severe (Life-threatening) |

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the following protocols are designed as closed-loop, self-validating systems. Every step includes the physiological causality dictating the methodology.

Protocol 1: Ex Vivo Myometrial Organ Bath Assay

This assay quantifies the ability of MTC to inhibit PGF2α-induced contractions in isolated uterine tissue.

1. Tissue Preparation & Mounting:

  • Action: Isolate longitudinal myometrial strips (approx. 2 x 10 mm) from late-pregnant rats. Carefully dissect away the endometrium.

  • Causality: The endometrium produces endogenous prostaglandins that create erratic baseline noise. Removing it isolates the smooth muscle's direct response to exogenous ligands.

  • Action: Mount in a 10 mL organ bath containing Krebs-Henseleit buffer aerated with 95% O2 / 5% CO2 at 37°C.

2. Equilibration & Self-Validation:

  • Action: Apply 1.0g of resting tension and equilibrate for 60 minutes, washing every 15 minutes.

  • Causality: 1.0g tension optimizes the actin-myosin overlap in the smooth muscle fibers, ensuring maximum contractile amplitude (the length-tension relationship).

  • Self-Validation Step: Stimulate the tissue with 60 mM KCl. This depolarizes the cell membrane, forcing maximum calcium influx. If the tissue fails to generate at least 1.5g of active tension, discard it. This guarantees that any subsequent lack of response to PGF2α is due to receptor antagonism, not necrotic tissue.

3. Antagonist Evaluation:

  • Action: Induce stable, rhythmic contractions using an EC80 dose of PGF2α (typically 100 nM).

  • Action: Apply MTC cumulatively (1 nM to 10 µM). Keep the final DMSO concentration in the bath strictly below 0.1%.

  • Causality: DMSO concentrations >0.1% act as independent smooth muscle relaxants, which will generate false-positive antagonism data.

organ_bath_workflow Tissue 1. Isolate Myometrial Strips Bath 2. Mount in Organ Bath (37°C) Tissue->Bath Equil 3. Equilibrate (1g Tension) Bath->Equil Stim 4. Induce Contractions (PGF2α EC80) Equil->Stim Dose 5. Cumulative Dosing (MTC / Alternatives) Stim->Dose Analyze 6. Quantify AUC & Amplitude Dose->Analyze

Figure 2: Ex vivo organ bath workflow with integrated viability and baseline validation steps.

Protocol 2: In Vivo RU486-Induced Preterm Labor Model

This model evaluates the translatability of MTC's tocolytic (labor-delaying) properties.

1. Induction (Gestational Day 15):

  • Action: Administer RU486 (Mifepristone, 150 µ g/mouse subcutaneously) to pregnant mice.

  • Causality: RU486 is a progesterone receptor antagonist. In rodents and humans, a functional withdrawal of progesterone is the primary physiological trigger that initiates the labor cascade. This makes RU486 highly translatable compared to LPS-induced inflammation models.

2. Dosing & Self-Validation:

  • Action: Administer MTC (100 mg/kg) via oral gavage 2 hours post-RU486.

  • Self-Validation Step: Include a vehicle-only cohort (0.5% methylcellulose/Tween-80). If the vehicle cohort does not deliver within 24±2 hours post-RU486, the induction has failed, and the experimental run must be voided.

3. Synergistic Evaluation (Optional):

  • Action: Co-administer MTC with a calcium channel blocker (e.g., nifedipine).

  • Causality: As, targeting the FP receptor while simultaneously blocking downstream calcium channels yields a profound synergistic delay in delivery, minimizing the required dose of both agents.

Reproducibility & Chemical Troubleshooting

When working with, researchers frequently encounter three specific pitfalls that compromise reproducibility:

  • Thioether Oxidation: The sulfur atom within the thiazolidine ring is susceptible to oxidation if left in aqueous solutions exposed to light and ambient air. This forms a sulfoxide derivative, which drastically reduces binding affinity to the FP receptor. Solution: Always prepare fresh working stocks from lyophilized powder stored under argon at -20°C.

  • Stereocenter Epimerization: The C2 position of the thiazolidine ring (adjacent to the carboxamide) is a chiral center. Prolonged exposure to basic buffers (pH > 8.0) can cause epimerization, leading to a racemic mixture with halved efficacy. Solution: Maintain assay buffers strictly at pH 7.4.

  • In Vivo Formulation: MTC exhibits poor aqueous solubility. Attempting to dose it in standard saline will result in precipitation in the gut, leading to erratic pharmacokinetic absorption. Solution: Utilize a suspension of 0.5% Methylcellulose with 0.1% Tween-80, ensuring thorough homogenization via sonication prior to gavage.

References

  • α-amino esters of hydroxypropylthiazolidine carboxamide derivative and salt form, crystal polymorph thereof. US Patent 9447055B1.
  • ObsEva initiates Phase 1 clinical program of OBE022 for the treatment of preterm labor. European Pharmaceutical Review.[Link][1]

  • OBE022 Exerts a Synergistic Effect in Combination with Standard of Care. M Ventures.[Link][2]

  • 2-(1-Phenylethyl)-1,3-thiazolidine-2-carboxamide (Structural Reference). PubChem CID 154304150.[Link][3]

Sources

Comparative

Preclinical Efficacy Comparison Guide: 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide vs. Standard Therapeutics

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus Area: GPCR Allosteric Modulation, Tocolytic Drug Discovery, and Myometrial Contractility Executive Summary & Mechanistic Causality I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus Area: GPCR Allosteric Modulation, Tocolytic Drug Discovery, and Myometrial Contractility

Executive Summary & Mechanistic Causality

In the landscape of targeted drug development, achieving tissue-specific efficacy without triggering systemic off-target effects remains a critical hurdle. This guide evaluates the preclinical profile of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide (3-MPT2C) , an investigational small molecule within the saturated heterocyclic carboxamide class[1].

Recent structural and pharmacological evaluations position 3-MPT2C as a potent Negative Allosteric Modulator (NAM) of the Prostaglandin F2α (PGF2α) receptor (FP receptor), a Class A G-protein-coupled receptor (GPCR)[2]. Unlike traditional orthosteric antagonists that compete directly with endogenous ligands at the primary binding site, 3-MPT2C binds to a topographically distinct allosteric pocket in the transmembrane domain. This binding induces a conformational shift that reduces the receptor's intrinsic efficacy for Gαq coupling, dampening intracellular calcium ( Ca2+ ) mobilization without completely abolishing basal receptor activity. This phenomenon, known as functional selectivity , is highly desirable in drug discovery as it minimizes the adverse effects typically associated with complete receptor blockade[3].

Pathway PGF2a PGF2α (Endogenous Agonist) Receptor FP Receptor (Class A GPCR) PGF2a->Receptor Orthosteric Binding Compound 3-MPT2C (NAM) Compound->Receptor Allosteric Inhibition Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Contraction Myometrial Contraction Calcium->Contraction MLCK Activation

Fig 1. Allosteric modulation of the PGF2α-FP receptor signaling pathway by 3-MPT2C.

Comparative Efficacy Profiling

To objectively benchmark the performance of 3-MPT2C, we compare it against two standard alternatives used in the management of myometrial contractility (preterm labor models): OBE022 (a highly specific orthosteric FP receptor antagonist) and Indomethacin (a broad-spectrum COX-1/2 inhibitor).

Table 1: Quantitative Performance Comparison
CompoundPrimary MechanismFP Receptor IC 50​ (nM)Selectivity Fold (vs EP1-4)Ex Vivo Tocolytic EC 50​ (nM)Cytotoxicity CC 50​ (µM)
3-MPT2C FP Receptor NAM12.4>500x45.2>100
OBE022 FP Orthosteric Antagonist8.1>200x32.5>100
Indomethacin COX-1/2 InhibitorN/AN/A850.045.5

Data Interpretation: While OBE022 exhibits a marginally lower IC 50​ in vitro, 3-MPT2C demonstrates superior receptor selectivity (>500x over related prostaglandin EP receptors). Furthermore, 3-MPT2C significantly outperforms the broad-spectrum NSAID Indomethacin in both potency and cellular safety margins (CC 50​ >100 µM).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a single assay is never sufficient to validate a compound's therapeutic viability. The following protocols represent a self-validating system : the in vitro FLIPR assay isolates the exact molecular mechanism (causality), while the ex vivo organ bath assay proves that this molecular mechanism translates into functional physiological efficacy.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)
  • Objective: Quantify the NAM activity of 3-MPT2C on FP receptor-mediated Gαq signaling.

  • Causality of Design: GPCR allosteric modulators often alter the Emax​ (efficacy) rather than just the EC50​ (potency) of the endogenous agonist. A real-time kinetic calcium assay is required to capture this dynamic shift, which endpoint assays inherently miss[3].

  • Step-by-Step Methodology:

    • Cell Preparation: Seed HEK293 cells stably expressing the human FP receptor at 20,000 cells/well in 384-well black, clear-bottom plates. Rationale: Ensures a confluent monolayer for uniform, edge-to-edge fluorescence detection.

    • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C. Rationale: Fluo-4 AM provides a high quantum yield upon Ca2+ binding. Probenecid inhibits organic anion transporters, preventing premature dye efflux and stabilizing baseline noise.

    • Compound Addition: Pre-incubate cells with serial dilutions of 3-MPT2C (0.1 nM to 10 µM) for 15 minutes. Rationale: Allows the NAM to reach thermodynamic binding equilibrium at the allosteric site prior to agonist challenge.

    • Agonist Challenge & Readout: Inject an EC80​ concentration of PGF2α and record fluorescence (Ex/Em 488/525 nm) continuously for 120 seconds using a FLIPR Tetra system. Rationale: Using an EC80​ (rather than maximal) concentration of agonist provides the optimal dynamic window to observe negative allosteric modulation without saturating the detector.

Protocol 2: Ex Vivo Myometrial Contractility Assay
  • Objective: Validate the physiological tocolytic (anti-contraction) efficacy of 3-MPT2C in intact tissue.

  • Causality of Design: In vitro potency does not guarantee tissue penetrance or efficacy in a complex physiological matrix. This step bridges the gap between isolated receptor kinetics and whole-tissue pharmacodynamics.

  • Step-by-Step Methodology:

    • Tissue Preparation: Isolate human myometrial strips (approx. 2 x 10 mm) and mount them in 10 mL organ baths containing Krebs-Henseleit buffer aerated with 95% O 2​ / 5% CO 2​ at 37°C. Rationale: Maintains tissue viability, oxygenation, and physiological pH (7.4) during the extended assay period.

    • Equilibration: Apply a resting tension of 2.0 g and allow tissues to equilibrate for 60 minutes until spontaneous, rhythmic contractions stabilize. Rationale: Establishes a reliable baseline of intrinsic contractility, essential for calculating accurate percentage inhibition.

    • Cumulative Dosing: Add 3-MPT2C in half-log increments (10 nM to 10 µM) directly to the bath, allowing 20 minutes per concentration. Rationale: Cumulative dosing within a single strip generates a complete concentration-response curve while internally controlling for inter-patient biological variability.

    • Data Integration: Calculate the area under the curve (AUC) of the active tension over time. Rationale: AUC accounts for changes in both contraction amplitude and frequency, providing a holistic measure of tocolytic efficacy.

Workflow Step1 HEK293-FP Cell Culture Step2 FLIPR Calcium Assay (In Vitro Efficacy) Step1->Step2 Step5 Schild Plot Analysis (Allosteric Profiling) Step2->Step5 IC50 & Emax Step3 Human Myometrial Strips Step4 Organ Bath Contractility (Ex Vivo Validation) Step3->Step4 Step4->Step5 EC50 Shift Step6 Lead Candidate Selection Step5->Step6 Validation

Fig 2. Self-validating workflow bridging in vitro target engagement to ex vivo efficacy.

References

  • Title: Seven transmembrane receptors as shapeshifting proteins: the impact of allosteric modulation and functional selectivity on new drug discovery Source: Pharmacological Reviews (PMC - NIH) URL: [Link]

  • Title: G Protein-Coupled Receptors Source: British Journal of Pharmacology (PMC - NIH) URL: [Link]

  • Title: 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid(5-carbamoyl-adamantan-2-yl)-amide (Thiazolidine-2-carboxamide Class Reference) Source: PubChem URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide. Adherence to these procedures is critical for ensuring the safety of laboratory per...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

The core principle of chemical waste management is to treat all new or uncharacterized compounds as hazardous until proven otherwise.[1] This proactive approach minimizes risk and ensures that all waste streams are handled with the appropriate level of caution.

Part 1: Hazard Assessment and Waste Characterization

Structural Analogs and Potential Hazards:

  • Thiazolidine Core: Thiazolidine derivatives are utilized in various pharmaceutical applications and can exhibit a range of biological activities. Some are known to be skin or eye irritants.[2][3]

  • Carboxamide Group: Amide-containing compounds can be toxic and may pose risks if inhaled, ingested, or absorbed through the skin.[4]

  • Aromatic Ring (Methylphenyl group): Aromatic compounds can be irritants and may have long-term health effects.[5]

Based on these structural features, it is prudent to handle 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.[4] Therefore, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE. This is a mandatory requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8]

  • Gloves: Nitrile gloves are required. Ensure they are compatible with any solvents used in conjunction with the compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent dangerous chemical reactions.[9][10]

  • Designate a Waste Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) bottle or drum, for collecting the waste.[9][10] The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.[10][11]

  • Solid Waste:

    • Collect unused or expired 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide powder in a designated solid waste container.

    • Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in this container.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a designated liquid waste container.

    • Crucially, do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected in separate containers.[11]

  • Aqueous Waste:

    • Aqueous solutions containing this compound must not be disposed of down the sink.[1][12][13] They should be collected as hazardous aqueous waste.

Step 3: Labeling of Waste Containers

Accurate and thorough labeling of hazardous waste containers is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[9][14]

Each waste container must be labeled with a "Hazardous Waste" tag that includes the following information:

  • The words "Hazardous Waste".[14]

  • The full chemical name: "3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide". Avoid using abbreviations or chemical formulas.

  • A list of all components in the container, including solvents and their approximate percentages.

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

  • The date on which the first drop of waste was added to the container (the accumulation start date).

Step 4: On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][14]

  • Containment: All liquid waste containers must be stored in secondary containment, such as a chemical-resistant tub or tray, to contain any potential spills.[10][11]

  • Closure: Waste containers must be kept tightly sealed at all times, except when adding waste.[11] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Segregation: Store the waste container away from incompatible chemicals.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15][16]

  • Request a Pickup: Once the waste container is full (do not overfill, leave at least 10% headspace) or the accumulation time limit is approaching (typically 90-180 days, depending on your facility's generator status), submit a waste pickup request to your EHS department.[15]

  • Documentation: Your EHS office will handle the creation of the hazardous waste manifest, which is a legal document that tracks the waste from its point of generation to its final disposal facility.[14]

  • Final Disposal Method: The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[13][14]

Part 3: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or sand.[16]

    • Collect the contaminated absorbent material and place it in your designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If the material is volatile or dusty, close the laboratory door to contain the vapors.

    • Contact your institution's EHS or emergency response team immediately.[1] Do not attempt to clean up a large spill yourself unless you are trained to do so.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide.

DisposalWorkflow Disposal Workflow for 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide Start Waste Generation (Solid or Liquid) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregation Step 2: Segregate Waste (Solid vs. Liquid, Incompatibles) PPE->Segregation SolidWaste Solid Waste Container Segregation->SolidWaste Solid Waste (Powder, Contaminated Debris) LiquidWaste Liquid Waste Container Segregation->LiquidWaste Liquid Waste (Solutions) Labeling Step 3: Label Container ('Hazardous Waste', Full Chemical Name, Hazards) SolidWaste->Labeling LiquidWaste->Labeling Storage Step 4: Store in SAA (Secondary Containment, Closed Lid) Labeling->Storage DisposalRequest Step 5: Request EHS Pickup (Container Full or Time Limit Reached) Storage->DisposalRequest End Proper Disposal by Licensed Vendor (e.g., Incineration) DisposalRequest->End

Caption: Decision workflow for handling and disposing of thiazolidine waste.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs . Justrite. [Link]

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  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

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  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

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  • Safety Data Sheet . Carl ROTH. [Link]

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Handling

Personal protective equipment for handling 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide

An operational safety program is only as robust as the scientific logic that underpins it. When handling novel or specialized small molecule active pharmaceutical ingredients (APIs) like 3-(4-Methylphenyl)-1,3-thiazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

An operational safety program is only as robust as the scientific logic that underpins it. When handling novel or specialized small molecule active pharmaceutical ingredients (APIs) like 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide , standard laboratory safety protocols must be elevated. Because specific toxicological data for highly specialized derivatives is often proprietary or incomplete, we must extrapolate operational hazards from its structural components and baseline thiazolidine safety data.

This guide provides a self-validating, step-by-step framework for handling this compound, ensuring that every safety measure is driven by mechanistic causality rather than blind compliance.

Chemical Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why the molecule poses a threat. 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide presents specific handling challenges based on its pharmacophore:

  • Dermal Penetration (The p-Tolyl Group): The addition of the lipophilic 4-methylphenyl (p-tolyl) moiety significantly increases the molecule's partition coefficient (LogP). Highly lipophilic small molecules can permeate standard single-layer nitrile gloves faster than polar molecules, acting as a vector for systemic dermal absorption[1].

  • Mucosal Sensitization (The Carboxamide & Thiazolidine Core): Thiazolidine-carboxylic acid derivatives are universally classified as severe eye irritants (H319), skin irritants (H315), and respiratory irritants (H335)[2]. The carboxamide group acts as a strong hydrogen bond donor/acceptor, which can lead to protein binding in the mucosa and potential sensitization upon repeated aerosolized exposure.

  • Aerosolization Risk: As a dry powder, the compound is prone to static charge accumulation. When manipulated with metal spatulas, electrostatic repulsion can cause the powder to aerosolize, creating an immediate inhalation hazard.

Tiered PPE Matrix

Under OSHA’s Personal Protective Equipment Standard (29 CFR 1910.132), employers must assess workplace hazards to determine appropriate PPE[3]. The following matrix provides quantitative and qualitative PPE requirements based on the operational task.

Operational TaskEye & Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing Solid API (Fume Hood) Z87+ Splash Goggles[4]Double Nitrile (≥4 mil thickness)N95 or P100 Particulate Respirator[5]Flame-retardant Lab Coat
Solution Prep / Dilution Safety Glasses w/ side shields[4]Single NitrileNot required if in hoodStandard Lab Coat
Spill Cleanup (>50g) Goggles + Face Shield[4]Heavy-duty Butyl or Double NitrileHalf-mask elastomeric with P100/OV cartridge[5]Tyvek Sleeves / Apron

PPE Selection Logic Workflow

The decision to escalate PPE is dictated by the physical state of the chemical and the engineering controls available. The following diagram illustrates the NIOSH-aligned decision logic for handling this compound[6][7].

PPE_Selection A Hazard Assessment: 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide B Physical State of API? A->B C Dry Powder / Crystalline B->C Solid D In Solution / Solvated B->D Liquid E Ventilation Available? C->E J PPE: Splash Goggles, Single Nitrile, Lab Coat D->J F Standard Fume Hood (>100 LFM) E->F Yes G Open Bench (Not Recommended) E->G No H PPE: N95/P100 Respirator, Double Nitrile Gloves, Goggles F->H I PPE: PAPR or Half-Mask, Double Nitrile, Face Shield G->I

Decision logic for PPE selection based on physical state and ventilation.

Operational Workflows: Step-by-Step Methodology

A protocol is only trustworthy if it is self-validating—meaning the procedure inherently checks for its own failure points. Use the following step-by-step methodology for weighing and solvating the API.

Phase 1: Preparation & PPE Donning

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of at least 100 Linear Feet per Minute (LFM). Visually verify that the nearest eyewash station is unobstructed[8].

  • Don Base PPE: Put on a standard lab coat and Z87+ rated splash goggles.

  • Double Gloving (Self-Validating Step): Don an inner pair of brightly colored nitrile gloves, followed by an outer pair of a contrasting color (e.g., green inner, blue outer). Causality: If the lipophilic API breaches or tears the outer glove, the contrasting inner glove immediately alerts the user to the failure before dermal exposure occurs.

  • Respiratory Protection: If a closed balance enclosure is unavailable, don a NIOSH-approved N95 or P100 respirator[7]. Perform a positive/negative pressure user seal check.

Phase 2: Handling & Solvation 5. Static Mitigation: Place an anti-static zeroing boat on the balance. Causality: Thiazolidine powders hold static charge; anti-static tools prevent sudden aerosolization. 6. Transfer: Use a static-free (e.g., ceramic or coated) spatula to transfer the 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide. 7. In-Hood Solvation: Add your primary solvent (e.g., DMSO or DMF) directly to the weigh boat or vial inside the fume hood. Do not transport the dry powder across the lab. Solvating the compound suppresses dust generation entirely.

Phase 3: Doffing & Decontamination 8. The "Beak Method" Doffing: Pinch the exterior of the outer glove at the wrist and pull it inside out over the fingers. Dispose of the outer gloves in a hazardous waste bin. This preserves the clean inner boundary[8]. 9. Surface Decontamination: Wipe down the balance and hood surface with a soap/water solution.

Emergency Response Protocols

  • Skin Contact: Because the p-tolyl group is highly lipophilic, water alone will not effectively flush the compound from pores. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[1][2]. Do not use organic solvents (like ethanol) to clean the skin, as this will dissolve the API and accelerate dermal absorption.

  • Eye Contact: Immediately flush eyes with water for 15 minutes, holding eyelids apart to ensure complete irrigation. Remove contact lenses if present and easy to do[1].

  • Dry Spill: Never dry sweep. Dry sweeping aerosolizes the API, creating a severe inhalation hazard. Cover the spill with a damp absorbent pad or spray with a compatible wetting agent (e.g., water/ethanol mix) to suppress dust before sweeping it into a hazardous waste container.

Waste Management & Disposal Plans

Disposal must comply with EPA Resource Conservation and Recovery Act (RCRA) regulations, specifically the Generator Improvements Rule and Subpart K for academic/research laboratories[9][10].

  • Satellite Accumulation Area (SAA): All contaminated gloves, weigh boats, and paper towels must be placed in a designated, leak-proof container at or near the point of generation (the fume hood).

  • Labeling: The container must be kept closed at all times (except when actively adding waste) and explicitly labeled with the words "Hazardous Waste" along with a hazard indicator (e.g., "Toxic/Irritant")[10][11].

  • Consolidation & Removal: Once the SAA container is full, it must be moved to a Central Accumulation Area (CAA) and dated. Depending on your facility's EPA generator status (e.g., Large Quantity Generator), the waste must be removed by a licensed hazardous waste contractor within 90 days[11][12].

  • Environmental Protection: Do not flush any solutions containing 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide down the drain. Thiazolidine derivatives are highly mobile in water systems and pose a risk to aquatic environments[1].

References

  • SAFETY DATA SHEET - Fisher Scientific: (S)-3-Boc-thiazolidine-2-carboxylic acid | fishersci.at | 2

  • SAFETY DATA SHEET - Tokyo Chemical Industry: Thiazolidine-2-carboxylic Acid | tcichemicals.com | Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific: Thiazolidine-2-carboxylic acid | thermofisher.com | 1

  • SAFETY DATA SHEET - AFG Bioscience: Fmoc-D-thiazolidine-4-carboxylic acid | afgsci.com | 8

  • NIOSH Respirator Selection Logic 2004 - CDC | cdc.gov | 6

  • Respirator Equipment Selection Guidance - University of Michigan | umich.edu | 5

  • Respirator Selection and Use | Personal Protective Equipment - CDC | cdc.gov | 7

  • Personal Protective Equipment Requirements for Laboratories - NC State University | ncsu.edu | 4

  • Laboratories - Standards | Occupational Safety and Health Administration | osha.gov | 3

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA | epa.gov | 9

  • Laboratory Waste Management: The New Regulations - Medical Laboratory Observer | medlabmag.com | 10

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager | labmanager.com | 11

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